molecular formula C7H7NO B1314049 4-Methylnicotinaldehyde CAS No. 51227-28-2

4-Methylnicotinaldehyde

Cat. No.: B1314049
CAS No.: 51227-28-2
M. Wt: 121.14 g/mol
InChI Key: BAOMSKHBIVYWKE-UHFFFAOYSA-N
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Description

4-Methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-3-carbaldehyde
Source PubChem
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InChI

InChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOMSKHBIVYWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499151
Record name 4-Methylpyridine-3-carbaldehyde
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51227-28-2
Record name 4-Methylpyridine-3-carbaldehyde
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Record name 4-methylpyridine-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methylnicotinaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylnicotinaldehyde, a substituted pyridinecarboxaldehyde, is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the reactive aldehyde functionality, make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic signature of this compound. We will delve into validated protocols for its synthesis and key transformations, offering insights into the mechanistic rationale behind these procedures. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction and Physicochemical Profile

This compound (also known as 4-methyl-3-pyridinecarboxaldehyde) is a strategic intermediate in organic synthesis. The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The pyridine nucleus, with its nitrogen heteroatom, imparts distinct solubility characteristics and offers a site for potential coordination or further functionalization, making it a privileged scaffold in medicinal chemistry.[1][2][3]

The fundamental physicochemical properties of this compound are summarized below, providing a critical data foundation for its handling and use in experimental design.

PropertyValueSource
CAS Number 51227-28-2[4]
Molecular Formula C₇H₇NO[4]
Molecular Weight 121.14 g/mol [4]
Appearance Liquid[4]
Boiling Range 109 to 111 °C[4]
Density 1.095 g/cm³[4]
Purity ≥98% (Typical)[4]

Synthesis and Purification

The synthesis of pyridine aldehydes can be approached through various routes, often starting from more readily available substituted pyridines like picolines or halopyridines.[5] A common and reliable strategy involves the oxidation of the corresponding primary alcohol, 4-methyl-3-pyridinemethanol. This precursor can be synthesized from commercially available starting materials. While multiple oxidation reagents exist, the use of manganese dioxide (MnO₂) in a non-polar solvent is a well-established and selective method for the oxidation of benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of (4-methylpyridin-3-yl)methanol

This protocol describes the synthesis of this compound via the selective oxidation of (4-methylpyridin-3-yl)methanol using activated manganese dioxide. The choice of MnO₂ is critical; its activity can vary significantly between suppliers and batches, necessitating the use of a high-purity, activated grade. The reaction is typically performed in a chlorinated solvent like chloroform or dichloromethane, which facilitates product isolation and is relatively inert under the reaction conditions.

Materials:

  • (4-methylpyridin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (CHCl₃), anhydrous

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Celite®

Procedure:

  • To a stirred suspension of activated manganese dioxide (10 molar equivalents) in anhydrous chloroform (20 mL per gram of alcohol), add (4-methylpyridin-3-yl)methanol (1 molar equivalent).

  • Heat the resulting mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically proceeds to completion within 4-12 hours, depending on the activity of the MnO₂.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with several portions of chloroform to ensure complete recovery of the product.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to afford the final product as a liquid.

Self-Validation: The purity of the synthesized aldehyde should be confirmed by ¹H NMR and GC-MS analysis. The absence of a broad singlet corresponding to the alcohol -OH proton and the appearance of a singlet around 10 ppm for the aldehyde proton in the ¹H NMR spectrum indicate successful oxidation.

Synthesis Workflow Diagram

SynthesisWorkflow Start (4-methylpyridin-3-yl)methanol (Starting Material) Reaction Oxidation Reaction (Reflux, 4-12h) Start->Reaction 1. Add to suspension Reagents Activated MnO₂ Anhydrous CHCl₃ Reagents->Reaction 2. Reactants & Solvent Workup Workup & Isolation Reaction->Workup 3. Cool & Filter through Celite® Purification Vacuum Distillation Workup->Purification 4. Concentrate crude product Product This compound (Final Product) Purification->Product 5. Purify Analysis Purity & Identity Check (NMR, GC-MS) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule.

  • Aldehyde Proton (CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.9 - 10.2 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group and its position within the anisotropic field.

  • Pyridine Ring Protons: Three protons on the pyridine ring will appear in the aromatic region (δ 7.0 - 9.0 ppm). The proton at C2 (adjacent to N) will be the most deshielded, likely appearing as a singlet or a narrow doublet. The proton at C6 will be a doublet, coupled to the proton at C5. The proton at C5 will also be a doublet.

  • Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons will appear in the upfield region, typically around δ 2.4 - 2.6 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton.[6][7][8][9][10]

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear as a weak signal in the range of δ 190 - 195 ppm .

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region, generally between δ 120 - 160 ppm . The carbons directly attached to the nitrogen (C2 and C6) and the carbon bearing the aldehyde (C3) will be the most deshielded.

  • Methyl Carbon (CH₃): The methyl carbon will give a signal in the aliphatic region, typically around δ 18 - 22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[11][12][13][14]

  • C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl stretch is expected in the region of 1690 - 1715 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two weak to medium bands, known as a Fermi doublet, are characteristic of the aldehyde C-H stretch and typically appear around 2720 cm⁻¹ and 2820 cm⁻¹ .

  • Aromatic C-H Stretch: Absorptions for the sp² C-H bonds of the pyridine ring are expected just above 3000 cm⁻¹ (typically 3010 - 3100 cm⁻¹ ).

  • Aliphatic C-H Stretch: Absorptions for the sp³ C-H bonds of the methyl group are expected just below 3000 cm⁻¹ (typically 2850 - 2960 cm⁻¹ ).

  • Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400 - 1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[15][16][17][18][19][20]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 121 , corresponding to the molecular weight of the compound.

  • Key Fragmentation: A characteristic fragmentation pattern for aromatic aldehydes is the loss of the hydrogen radical from the aldehyde group, resulting in a strong peak at m/z = 120 (M-1) . Another significant fragmentation is the loss of the entire formyl group (•CHO), leading to a peak at m/z = 92 (M-29) .

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the chemistry of its aldehyde functional group, which is activated by the electron-withdrawing nature of the pyridine ring.

Oxidation to 4-Methylnicotinic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methylnicotinic acid, a valuable building block in its own right. The Pinnick oxidation is an exceptionally mild and selective method for this transformation, tolerating a wide variety of other functional groups.[5][21][22][23][24]

Mechanistic Rationale: The reaction proceeds via the formation of chlorous acid (HClO₂) in situ from sodium chlorite (NaClO₂) and a mild acid (e.g., NaH₂PO₄). The aldehyde is attacked by chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and non-interfering hypochlorous acid (HOCl). A scavenger, such as 2-methyl-2-butene, is crucial as it rapidly consumes the HOCl byproduct, preventing side reactions like the oxidation of the pyridine nitrogen or other sensitive functionalities.[22]

Materials:

  • This compound

  • Sodium Chlorite (NaClO₂), 80% technical grade

  • Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Sulfite (Na₂SO₃)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • To the stirred solution at room temperature, add 2-methyl-2-butene (5-10 eq) followed by NaH₂PO₄·H₂O (5 eq).

  • Add sodium chlorite (80%, 3-5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.

  • Acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methylnicotinic acid.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[22][25][26] This reaction is highly effective with heteroaromatic aldehydes like this compound to produce electron-deficient alkenes, which are versatile synthetic intermediates.

Mechanistic Rationale: A weak base (e.g., piperidine, or even the basicity of the pyridine substrate itself in some cases) deprotonates the active methylene compound (e.g., malononitrile) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product. The use of an environmentally benign solvent system like H₂O:EtOH can facilitate the reaction and product isolation.

Knoevenagel cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration NC-CH2-CN Malononitrile Enolate [NC-CH-CN]⁻ (Stabilized Carbanion) NC-CH2-CN->Enolate + Base - HB⁺ Base Base (e.g., Piperidine) Enolate_node [NC-CH-CN]⁻ Aldehyde This compound Adduct Tetrahedral Intermediate (Alkoxide) Aldehyde->Adduct Adduct2 Tetrahedral Intermediate Enolate_node->Adduct Nucleophilic Attack Hydroxy Aldol Adduct Adduct2->Hydroxy + H₂O - OH⁻ Product α,β-Unsaturated Product Hydroxy->Product - H₂O (Dehydration)

Caption: Mechanism of the Knoevenagel Condensation.

This green chemistry approach leverages the inherent basicity of the pyridine substrate and the favorable properties of an aqueous ethanol solvent system.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add malononitrile (1.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes.

  • Monitor the reaction by TLC. After completion (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure 2-(4-methylpyridin-3-ylmethylene)malononitrile.

Safety, Handling, and Storage

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

  • Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Applications in Research and Drug Development

Heterocyclic aldehydes are paramount in medicinal chemistry for the construction of novel pharmacophores. This compound serves as a key precursor for synthesizing libraries of compounds for screening against various biological targets. Its derivatives have been explored in diverse therapeutic areas. For instance, the pyridine-carboxaldehyde scaffold is a component in the synthesis of inhibitors for enzymes such as phosphodiesterases (PDEs), which are crucial targets in inflammatory and neurological disorders. The strategic placement of the methyl and aldehyde groups allows for directed derivatization to optimize ligand-receptor interactions, solubility, and metabolic stability.[1][2]

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its synthesis via the oxidation of the corresponding alcohol is a robust and scalable method. The aldehyde functionality undergoes clean and efficient transformations, such as the Pinnick oxidation and Knoevenagel condensation, providing access to a wide range of more complex derivatives. Supported by comprehensive spectroscopic data for characterization, this guide provides the necessary foundation for researchers to confidently and effectively incorporate this compound into their synthetic strategies for the discovery and development of new chemical entities.

References

4-Methylnicotinaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylnicotinaldehyde: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 51227-28-2), a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the oxidation of (4-methylpyridin-3-yl)methanol is presented, emphasizing the causal relationships behind the experimental design. Furthermore, a thorough analysis of its expected spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is provided to aid in its characterization. The guide culminates in a discussion of its applications as a versatile building block in medicinal chemistry, supported by the broader context of pyridine derivatives in drug discovery and their interaction with various signaling pathways.

Introduction and Chemical Identity

This compound, also known as 4-methyl-3-pyridinecarboxaldehyde, is a heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with a methyl and a formyl group, offers a unique combination of steric and electronic properties that make it an attractive scaffold for the development of novel chemical entities with potential therapeutic applications. The pyridine nitrogen imparts basicity and the ability to participate in hydrogen bonding, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 51227-28-2[1]
Molecular Formula C₇H₇NO[1]
Molecular Weight 121.14 g/mol [1]
IUPAC Name 4-methylpyridine-3-carbaldehyde
Synonyms 4-Methyl-3-pyridinecarboxaldehyde, 4-Methylpyridine-3-carbaldehyde[1]
Appearance Expected to be a liquid or low-melting solid
Boiling Point 109-111 °C[2]
Density 1.095 g/cm³[2]
Purity Typically ≥98%[2]

Molecular Structure and Isomerism

The molecular structure of this compound consists of a pyridine ring with a methyl group at the 4-position and an aldehyde group at the 3-position. This specific substitution pattern is crucial for its reactivity and how it interacts with biological targets.

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process starting from the readily available 4-methyl-3-cyanopyridine or via the oxidation of (4-methylpyridin-3-yl)methanol. The latter is a common and reliable method in organic synthesis for the preparation of aldehydes.[3] This guide details a robust protocol based on the oxidation of the corresponding alcohol, a strategy widely employed for the synthesis of pyridine aldehydes.[4]

SynthesisWorkflow Start 4-Methyl-3-cyanopyridine Step1 Reduction to (4-methylpyridin-3-yl)methanol Start->Step1 e.g., NaBH₄, NiCl₂·6H₂O in Methanol Step2 Oxidation to This compound Step1->Step2 e.g., MnO₂ or PCC in Dichloromethane Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of (4-methylpyridin-3-yl)methanol

This protocol is based on well-established oxidation reactions of primary alcohols to aldehydes, ensuring high yield and purity.[3]

Materials:

  • (4-methylpyridin-3-yl)methanol

  • Manganese dioxide (activated) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-methylpyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane.

  • Oxidation: To the stirred solution, add activated manganese dioxide (5-10 equivalents) in portions at room temperature. The causality for using a large excess of MnO₂ is to ensure complete and efficient oxidation of the primary alcohol to the aldehyde while minimizing over-oxidation to the carboxylic acid. Alternatively, pyridinium chlorochromate (PCC) (1.5 equivalents) can be used. PCC is a milder oxidizing agent than chromic acid, which helps to prevent over-oxidation.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide or the chromium salts. Wash the filter cake with dichloromethane.

  • Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy. The presence of the aldehyde proton signal around 10 ppm in the ¹H NMR and the carbonyl carbon signal around 190 ppm in the ¹³C NMR, along with the absence of signals corresponding to the starting alcohol, will confirm the successful synthesis.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of structurally similar compounds.[2][6]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-2~8.9s-Pyridine ring proton
H-5~8.6d~5.0Pyridine ring proton
H-6~7.3d~5.0Pyridine ring proton
Aldehyde-H~10.1s--CHO
Methyl-H~2.5s--CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
C=O~192Aldehyde carbonyl
C-2~155Pyridine ring carbon
C-4~150Pyridine ring carbon
C-5~138Pyridine ring carbon
C-3~135Pyridine ring carbon
C-6~124Pyridine ring carbon
-CH₃~18Methyl carbon
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[7][8]

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2830-2695 cm⁻¹.

  • Aromatic C-H Stretch: Bands are expected above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Bending (Methyl): Absorptions around 1450 cm⁻¹ and 1380 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 121. Key fragmentation patterns would include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺), which are characteristic of aldehydes.[9]

Applications in Drug Discovery and Chemical Biology

Pyridine derivatives are a cornerstone in medicinal chemistry, with a vast number of FDA-approved drugs containing this privileged scaffold.[10] this compound, as a functionalized pyridine, represents a valuable starting material for the synthesis of biologically active molecules.

Role as a Synthetic Intermediate

The aldehyde group of this compound is a versatile functional group that can participate in a variety of chemical reactions, including:

  • Reductive Amination: To introduce substituted aminomethyl groups.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

  • Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

These transformations allow for the incorporation of the 4-methyl-3-pyridyl moiety into larger molecules, which can be designed to interact with specific biological targets.

Potential in Targeting Signaling Pathways

While specific biological targets for this compound itself are not extensively documented, its derivatives have the potential to modulate various signaling pathways. For instance, pyridine-based compounds have been investigated as inhibitors of kinases, histone deacetylases (HDACs), and other enzymes involved in cellular signaling.[11] The unique substitution pattern of this compound can be exploited to design selective inhibitors for a range of therapeutic targets.

SignalingPathway cluster_0 Drug Discovery Workflow cluster_1 Target Signaling Pathway Start This compound Synthesis Chemical Synthesis (e.g., Reductive Amination, Condensation Reactions) Start->Synthesis Library Library of Pyridine Derivatives Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate Kinase Kinase Cascade Candidate->Kinase Inhibition Receptor Cell Surface Receptor Receptor->Kinase TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

Caption: Role of this compound in Drug Discovery Targeting a Kinase Signaling Pathway.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the reactivity of the aldehyde functional group and the inherent properties of the pyridine ring, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the essential information required to effectively synthesize, characterize, and utilize this important chemical intermediate.

References

Introduction: The Significance of Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylnicotinaldehyde

This guide provides a comprehensive technical overview of the spectroscopic data for this compound (also known as 4-methylpyridine-3-carbaldehyde). As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals. This document is structured to provide not just the data, but the underlying scientific rationale for the observed spectral characteristics, reflecting an approach rooted in deep experimental expertise.

This compound, with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol [1][2], is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a methyl group, and an aldehyde functional group, presents a unique electronic environment that can be precisely mapped using a suite of spectroscopic techniques. The aldehyde group is a key reactive handle for further synthetic transformations, while the pyridine ring and its substituents dictate the molecule's overall polarity, solubility, and potential for intermolecular interactions.

Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis and drug development. It serves to:

  • Confirm Molecular Identity and Purity: Unambiguously verifies that the target compound has been synthesized and is free from significant impurities.

  • Elucidate Molecular Structure: Provides a detailed map of atomic connectivity and the electronic environment of each atom.

  • Guide Reaction Optimization: Informs on the success of chemical transformations and helps in troubleshooting synthetic protocols.

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound.

Molecular Structure and Spectroscopic Correlation

To logically interpret the spectroscopic data, we must first consider the molecule's structure. The numbering convention used for NMR assignment is critical for clarity.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The experiments are conducted on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent, typically chloroform-d (CDCl₃), to dissolve the analyte.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Tune and shim the spectrometer for the specific probe and solvent to ensure high resolution and spectral quality.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128-1024) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.1Singlet (s)1HH7 (CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. It typically appears as a singlet as it has no adjacent proton neighbors.
~8.9Singlet (s)1HH2This proton is adjacent to the electronegative nitrogen atom and is deshielded. It is expected to be a singlet due to the absence of ortho-coupling partners.
~8.6Doublet (d)1HH6This proton is also adjacent to the nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with H5.
~7.3Doublet (d)1HH5This proton is coupled to H6, resulting in a doublet. Its chemical shift is in the typical aromatic region.
~2.5Singlet (s)3HH8 (CH₃)The methyl protons are attached to the aromatic ring and appear as a singlet. Their chemical shift is in the typical range for a methyl group on an aromatic ring[3].
¹³C NMR Spectroscopy: Carbon Backbone Elucidation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. The chemical shift provides insight into the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~192C7 (CHO)The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the 190-200 ppm range[4].
~155C6Aromatic carbon adjacent to nitrogen (α-carbon) is deshielded.
~152C2Aromatic carbon adjacent to nitrogen (α-carbon) is also deshielded.
~148C4The quaternary carbon attached to the methyl group.
~132C3The quaternary carbon attached to the aldehyde group.
~125C5Aromatic carbon with an attached proton (CH).
~21C8 (CH₃)The methyl carbon appears in the aliphatic region, consistent with data from similar compounds like 4-methylbenzaldehyde[3][5].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3050-3100C-H StretchAromatic (Pyridine Ring)C-H stretching vibrations in aromatic systems typically appear above 3000 cm⁻¹[7].
~2920-2980C-H StretchAliphatic (CH₃)Asymmetric and symmetric stretching of the methyl group C-H bonds.
~2820 & ~2720C-H StretchAldehyde (CHO)The presence of two distinct bands (a Fermi doublet) in this region is characteristic of an aldehyde C-H stretch and is a strong diagnostic tool.
~1705C=O StretchAldehydeThis strong, sharp absorption is due to the carbonyl stretch. Its position indicates conjugation with the aromatic ring. For comparison, saturated aliphatic ketones absorb around 1715 cm⁻¹[8].
~1580-1600C=C & C=N StretchAromatic (Pyridine Ring)These absorptions are characteristic of the pyridine ring stretching vibrations[9].
~1450C-H BendAliphatic (CH₃)Asymmetric bending (scissoring) of the methyl group.
~800-900C-H BendAromatic (out-of-plane)The pattern of out-of-plane C-H bending can sometimes provide information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which can aid in structural confirmation.[10]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance versus m/z.

MS Data Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, which is 121.14 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition (C₇H₇NO).

  • Key Fragmentation Pattern:

    • [M-1]⁺ (m/z 120): Loss of a hydrogen radical from the aldehyde group is a very common fragmentation pathway for aromatic aldehydes, often resulting in a very intense peak[11].

    • [M-29]⁺ (m/z 92): Loss of the entire aldehyde group (•CHO) as a radical. This would correspond to the 4-methylpyridinyl cation.

    • [M-28]⁺ (m/z 93): Loss of carbon monoxide (CO) from the [M-1]⁺ ion is another characteristic fragmentation of aldehydes.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Confirmation & Purity Assessment Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides an unambiguous confirmation of its molecular structure. The predicted data, grounded in established principles and comparison with analogous structures, offers a reliable reference for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (aldehyde, methyl, pyridine ring), and mass spectrometry verifies the molecular weight and provides insight into fragmentation pathways. This multi-faceted approach ensures the scientific integrity required for high-level research and development.

References

The Versatile Pyridine Synthon: A Technical Guide to the Applications of 4-Methylnicotinaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylnicotinaldehyde, a substituted pyridine carboxaldehyde, represents a highly versatile and strategic building block in modern organic synthesis. Its unique electronic and structural features—a nucleophilic pyridine nitrogen, an electrophilic aldehyde carbon, and an activatable methyl group—provide multiple avenues for molecular elaboration. This guide delves into the core reactivity and synthetic utility of this compound, presenting it as a key intermediate for the construction of complex molecular architectures, particularly those relevant to the pharmaceutical and agrochemical industries. We will explore its application in fundamental C-C bond-forming reactions, the synthesis of advanced heterocyclic scaffolds, and its role in producing key medicinal chemistry synthons through reductive amination and functional group interconversion. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols.

Introduction: Unveiling a Key Heterocyclic Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyridine ring being a particularly privileged scaffold found in numerous approved therapeutic agents. This compound (also known as 4-methylpyridine-3-carbaldehyde) emerges as a significant synthon in this domain. It combines the aromatic, electron-deficient nature of the pyridine ring with the versatile reactivity of an aldehyde functional group.[1] This duality allows for a programmed, stepwise approach to building molecular complexity, making it a valuable tool for synthetic chemists.

The strategic placement of the methyl group at the 4-position and the aldehyde at the 3-position influences the molecule's overall reactivity, distinguishing it from its other isomers and rendering it suitable for specific synthetic strategies aimed at producing targeted bioactive molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 51227-2-2[3],[4],[5]
Molecular Formula C₇H₇NO[3]
Molecular Weight 121.14 g/mol [3],[5]
Appearance Liquid[5]
Boiling Point 109 to 111°C[5]
Density 1.095 g/cm³[5]
IUPAC Name 4-methylpyridine-3-carbaldehyde[5]
SMILES CC1=C(C=O)C=NC=C1[3]

Chapter 1: The Reactivity Landscape of this compound

Understanding the inherent reactivity of this compound is paramount to unlocking its synthetic potential. The molecule possesses three primary sites for chemical transformation, which can be selectively addressed through careful choice of reagents and reaction conditions.

G cluster_0 mol A Aldehyde Carbonyl: Electrophilic site for nucleophilic attack. mol->A B Pyridine Nitrogen: Nucleophilic and basic site. Site for N-oxidation & quaternization. mol->B C Methyl Group: Potential for C-H activation or oxidation under harsh conditions. mol->C G start This compound + Active Methylene Cmpd (e.g., Malononitrile) reagents Catalyst (e.g., Piperidine) Solvent (e.g., EtOH) start->reagents intermediate Nucleophilic Addition: Formation of Aldol-type Intermediate reagents->intermediate elimination Dehydration (Water Elimination) intermediate->elimination product α,β-Unsaturated Product (e.g., 2-(4-methylpyridin-3-yl)methylenemalononitrile) elimination->product

References

An In-Depth Technical Guide to 4-Methylnicotinaldehyde: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Pyridine Chemistry

In the vast landscape of heterocyclic chemistry, certain molecules, though not always in the spotlight, serve as fundamental building blocks for complex and biologically significant structures. 4-Methylnicotinaldehyde, a substituted pyridine derivative, is one such unassuming architect. Its strategic placement of a methyl and a formyl group on the pyridine ring offers a unique combination of steric and electronic properties, making it a valuable synthon in the construction of novel therapeutic agents and other functional organic molecules. This guide provides a comprehensive technical overview of this compound, from its earliest reported synthesis to its contemporary applications, with a focus on the practical insights and detailed methodologies required by researchers in the field.

Genesis: Discovery and Historical Context

The documented history of this compound, also known as 4-methyl-3-pyridinecarboxaldehyde, prominently enters the scientific literature in the mid-20th century. While earlier, more generalized methods for the synthesis of pyridine aldehydes existed, a key publication by J. M. Bobbitt and Daniel A. Scola in The Journal of Organic Chemistry in 1960 marks a significant point in the specific study of this compound.[1] Their work, focused on the synthesis of isoquinoline alkaloids, detailed a practical route to this compound, thereby providing a foundation for its use as an intermediate in more complex syntheses.[1]

Prior to this, the landscape of pyridine aldehyde synthesis was being actively explored. For instance, processes for producing various pyridine aldehydes were being patented, highlighting their growing importance as chemical intermediates.[2] The Chichibabin pyridine synthesis, first reported in 1924, provided a general, albeit often low-yielding, method for constructing the pyridine ring from aldehydes and ammonia derivatives.[3] These early explorations into pyridine chemistry set the stage for the development of more specific and efficient syntheses of substituted pyridines like this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound, as detailed in the seminal 1960 paper by Bobbitt and Scola, provides a robust and illustrative example of pyridine functionalization. The chosen synthetic strategy underscores the importance of precursor selection and controlled reaction conditions to achieve the desired substitution pattern.

The Bobbitt and Scola Synthesis: A Step-by-Step Protocol

The synthesis begins with a commercially available starting material and proceeds through a series of transformations to yield the target aldehyde. The following protocol is an adaptation of the experimental procedure described by Bobbitt and Scola.[1]

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 3-Cyano-4-methylpyridine.

    • This precursor can be synthesized from 2,6-dichloro-3-cyano-4-methylpyridine via hydrogenation.[4] A mixture of 2,6-dichloro-3-cyano-4-methylpyridine, sodium acetate, and a palladium (II) chloride catalyst in methanol is subjected to hydrogenation on a Parr apparatus.[4] The catalyst is then filtered, and the filtrate is concentrated and distilled under vacuum to yield 3-cyano-4-methylpyridine.[4]

  • Step 2: Reduction of 3-Cyano-4-methylpyridine to 4-Methyl-3-pyridinemethanol.

    • The nitrile is reduced to the corresponding primary alcohol. This can be achieved using a suitable reducing agent such as lithium aluminum hydride in an anhydrous ether solvent. Careful control of the reaction temperature is crucial to prevent over-reduction.

  • Step 3: Oxidation of 4-Methyl-3-pyridinemethanol to this compound.

    • The final step involves the selective oxidation of the primary alcohol to the aldehyde. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) in dichloromethane.[5] The reaction is typically carried out at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired this compound.

Causality in Experimental Choices:

The choice of a nitrile as a precursor to the aldehyde is a strategic one. The cyano group is relatively stable and allows for other manipulations on the pyridine ring before its conversion. The two-step reduction-oxidation sequence from the nitrile to the aldehyde provides better control and higher yields compared to a direct, single-step conversion which can be challenging to perform selectively. The use of PCC for the final oxidation step is favored for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[5]

Diagram of the Synthetic Pathway:

Synthesis_of_4_Methylnicotinaldehyde Start 2,6-dichloro-3-cyano-4-methylpyridine Intermediate1 3-Cyano-4-methylpyridine Start->Intermediate1 Hydrogenation (PdCl2) Intermediate2 4-Methyl-3-pyridinemethanol Intermediate1->Intermediate2 Reduction (e.g., LiAlH4) Product This compound Intermediate2->Product Oxidation (e.g., PCC)

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₇NO[6]
Molecular Weight 121.14 g/mol [6]
Boiling Point 109-111 °CFluorochem
Density 1.095 g/cm³Fluorochem
Appearance Yellow liquid[7]
Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the aldehydic proton. The aldehydic proton typically appears as a singlet in the downfield region (around 9-10 ppm).[8] The aromatic protons will show splitting patterns consistent with a trisubstituted pyridine ring, and the methyl group will appear as a singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing in the downfield region (typically 190-200 ppm).[9]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1740 cm⁻¹.[10] The presence of C-H stretching vibrations for the aldehyde proton can also be observed.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 121). Fragmentation patterns can provide further structural information.[10]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile building block in the synthesis of more complex molecules with potential biological activity. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.

A Scaffold for Bioactive Molecules

The aldehyde functional group of this compound is a key handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For carbon chain extension and the formation of alkenes.

  • Condensation Reactions: With active methylene compounds to form a variety of heterocyclic systems.

  • Oxidation: To the corresponding carboxylic acid (4-methylnicotinic acid), which can then be converted to amides and esters.[10]

These transformations allow for the systematic exploration of the chemical space around the 4-methylpyridine core, enabling the optimization of structure-activity relationships (SAR) in drug discovery programs.

Role in the Synthesis of Drug Candidates

While specific drugs containing the intact this compound moiety are not prominently documented, its structural motifs are found in various biologically active compounds. For instance, nicotinamide derivatives, which share the core pyridine ring, are known to be potent PDE4 inhibitors, a target for inflammatory diseases.[11] The strategic placement of substituents on the pyridine ring, as facilitated by synthons like this compound, is crucial for achieving desired potency and selectivity.

The synthesis of isoquinoline alkaloids, the context in which Bobbitt and Scola's work was situated, is another area of significance.[1] Many isoquinoline alkaloids exhibit a broad range of pharmacological activities, including anticancer and antimicrobial properties.

Diagram of Application Pathways:

Applications Start This compound App1 Reductive Amination Start->App1 App2 Wittig Reaction Start->App2 App3 Condensation Reactions Start->App3 App4 Oxidation to Carboxylic Acid Start->App4 Deriv1 Amine Derivatives App1->Deriv1 Deriv2 Alkene Derivatives App2->Deriv2 Deriv3 Heterocyclic Systems App3->Deriv3 Deriv4 Amide/Ester Derivatives App4->Deriv4 BioApp Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) Deriv1->BioApp Deriv2->BioApp Deriv3->BioApp Deriv4->BioApp

Caption: Synthetic utility of this compound.

Future Perspectives

As the demand for novel chemical entities in drug discovery continues to grow, the importance of versatile and well-characterized building blocks like this compound will only increase. Future research will likely focus on:

  • Development of more efficient and sustainable synthetic routes: Exploring catalytic and one-pot methodologies to streamline its production.

  • Expansion of its application in combinatorial chemistry: Utilizing its reactivity to generate large libraries of diverse compounds for high-throughput screening.

  • Investigation of the biological activity of its direct derivatives: To uncover potential new therapeutic applications.

References

A Theoretical Investigation into the Reactivity of 4-Methylnicotinaldehyde: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylnicotinaldehyde, a substituted pyridinecarboxaldehyde, serves as a versatile building block in the synthesis of pharmacologically active compounds and functional organic materials. Understanding its intrinsic electronic properties and predicting its reactivity is paramount for designing efficient synthetic routes and novel molecular architectures. This technical guide provides an in-depth analysis of this compound's reactivity from a theoretical standpoint, leveraging Density Functional Theory (DFT) to elucidate its electronic structure, identify reactive sites, and model key reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important heterocyclic aldehyde.

Introduction: The Significance of this compound

This compound, also known as 4-methyl-3-pyridinecarboxaldehyde, belongs to a class of heterocyclic aldehydes that are of significant interest in medicinal chemistry and materials science.[1][2] The pyridine ring, a common motif in natural products and pharmaceuticals, imparts unique electronic and solubility characteristics. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methyl group at the 4-position subtly modulates the electronic properties of the pyridine ring, influencing its reactivity.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and reaction outcomes.[3] By calculating electronic descriptors such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), we can gain a fundamental understanding of a molecule's reactivity, guiding experimental design and saving valuable laboratory resources.[4][5] This guide will explore the theoretical underpinnings of this compound's reactivity, providing a robust framework for its application in chemical synthesis.

The Computational Approach: A Window into Molecular Reactivity

To accurately model the reactivity of this compound, a systematic computational workflow is employed. This typically involves geometry optimization followed by the calculation of various electronic properties. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][5]

Typical Computational Workflow Protocol
  • Structure Input: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. A common level of theory for this is B3LYP with a Pople-style basis set such as 6-311++G(d,p).[3][6]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:

    • Molecular Electrostatic Potential (MEP)

    • Frontier Molecular Orbitals (HOMO and LUMO)

    • Global Reactivity Descriptors (e.g., hardness, electrophilicity)

  • Reaction Modeling (Optional): For specific reactions, transition states can be located to calculate activation energies, providing insights into reaction kinetics.

Caption: A typical computational workflow for theoretical reactivity studies.

Unveiling the Electronic Landscape of this compound

The reactivity of a molecule is fundamentally governed by its electronic structure. By analyzing key electronic descriptors, we can predict how this compound will interact with other reagents.

Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[7][8] The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.[9]

For this compound, the MEP analysis reveals:

  • Electron-rich regions (red/orange): These are concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These sites are the primary targets for electrophiles, such as protons in acidic media.[10]

  • Electron-deficient regions (blue): The most significant positive potential is located on the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack, a cornerstone of its reactivity.[11]

Frontier Molecular Orbitals (HOMO/LUMO): The Key to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity.[12][13] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is primarily localized on the pyridine ring and the methyl group.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. The LUMO is predominantly centered on the aldehyde group and the adjacent carbon atoms of the pyridine ring.[14]

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.[4][5]

FMO cluster_homo HOMO (Nucleophile) cluster_lumo LUMO (Electrophile) homo_level Energy Level homo_orbital [Electron Density on Pyridine Ring] lumo_level Energy Level lumo_level->homo_level  ΔE (HOMO-LUMO Gap)  (Indicator of Reactivity) lumo_orbital [Electron Density on Aldehyde Group] energy_axis Energy

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide quantitative measures of a molecule's reactivity.

DescriptorFormulaInterpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution. Higher hardness implies lower reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2The escaping tendency of electrons.
Electrophilicity Index (ω) μ2 / (2η)A measure of the molecule's ability to accept electrons.

These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of this compound with other related compounds.[4][15]

Exploring Key Reaction Pathways: A Theoretical Perspective

The electronic properties discussed above dictate the reactivity of this compound in various chemical transformations.

Nucleophilic Addition to the Carbonyl Group

As indicated by the MEP and LUMO analysis, the carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack. This is the initial step in many important reactions, such as the formation of alcohols (via reduction), imines, and cyanohydrins.

Theoretical Protocol for Modeling Nucleophilic Addition:

  • Optimize the geometries of the reactants (this compound and the nucleophile).

  • Perform a transition state search for the addition step. This involves finding the saddle point on the potential energy surface connecting the reactants and the tetrahedral intermediate.

  • Verify the transition state by frequency calculation (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

  • Calculate the activation energy (the energy difference between the transition state and the reactants).

Nucleophilic_Addition Reactants This compound + Nucleophile (Nu⁻) TS Transition State [Nu---C(O)H bond forming] Reactants->TS ΔG‡ (Activation Energy) Intermediate Tetrahedral Intermediate TS->Intermediate Product Product Intermediate->Product Protonation

Caption: Reaction pathway for nucleophilic addition to the carbonyl group.

Condensation Reactions

This compound is an excellent substrate for condensation reactions like the Knoevenagel, aldol, and Mannich reactions.[14][16][17] These reactions involve the formation of a new carbon-carbon bond and are fundamental in organic synthesis. Theoretical studies can elucidate the mechanism and predict the stereochemical outcome of these reactions. For instance, in the Knoevenagel condensation, the reaction proceeds via the formation of a carbanion from an active methylene compound, which then attacks the electrophilic carbonyl carbon of this compound.

Pyridine Ring Reactivity

The pyridine nitrogen can act as a base or a nucleophile. Protonation of the nitrogen under acidic conditions can activate the ring towards certain reactions.[18] Furthermore, the electron-withdrawing nature of the aldehyde group can influence the regioselectivity of electrophilic or nucleophilic aromatic substitution on the pyridine ring, although these reactions are generally less common than reactions at the aldehyde functionality.

Conclusion

Theoretical studies, grounded in Density Functional Theory, provide powerful insights into the reactivity of this compound. By analyzing its electronic structure through Molecular Electrostatic Potential and Frontier Molecular Orbitals, we can identify its reactive sites and predict its behavior in various chemical reactions. The carbonyl group is the primary center of reactivity, being highly susceptible to nucleophilic attack, which is the gateway to a multitude of synthetic transformations. This computational approach not only rationalizes known reactivity but also serves as a predictive tool for designing novel synthetic strategies and functional molecules. For researchers in drug discovery and materials science, a thorough theoretical understanding of this versatile building block is an invaluable asset.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Methylnicotinaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methylnicotinaldehyde Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved and investigational drugs. Its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions makes it an ideal anchor for binding to the ATP pocket of protein kinases. This compound, a pyridine derivative featuring a reactive aldehyde at the 3-position and a methyl group at the 4-position, offers a unique combination of structural features that are highly advantageous for the synthesis of novel kinase inhibitors.

The aldehyde functionality serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of diverse molecular architectures. The methyl group at the 4-position can provide beneficial steric interactions within the kinase active site, potentially enhancing both potency and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potential kinase inhibitors, complete with detailed protocols and the underlying scientific rationale.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of the aldehyde group in this compound allows for its participation in several key bond-forming reactions. This section details the mechanistic basis and practical application of two powerful synthetic methodologies: Condensation reactions to form pyrazolo[3,4-b]pyridine cores and Claisen-Schmidt condensation to generate chalcone-based inhibitors.

Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds: A Gateway to Potent Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in a variety of kinase inhibitors, targeting kinases such as Tropomyosin receptor kinases (TRKs).[1] The synthesis of this scaffold can be efficiently achieved through the condensation of a substituted nicotinaldehyde with an aminopyrazole derivative. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine ring system.

Diagram 1: Synthetic Workflow for Pyrazolo[3,4-b]pyridine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Condensation & Intramolecular Cyclization A->C B Substituted Aminopyrazole B->C D Pyrazolo[3,4-b]pyridine Kinase Inhibitor Scaffold C->D

Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.

This protocol describes a representative synthesis of a pyrazolo[3,4-b]pyridine derivative using this compound and a substituted aminopyrazole.

Materials:

  • This compound

  • 3-Amino-1H-pyrazol-5(4H)-one (or other suitably substituted aminopyrazole)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the substituted aminopyrazole (1.0 eq) in a minimal amount of ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Glacial Acetic Acid as Catalyst: The acid catalyzes the formation of the Schiff base intermediate by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization reactions.

Claisen-Schmidt Condensation for the Synthesis of Chalcone-Based Inhibitors

Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of compounds with a wide range of biological activities, including anticancer properties through kinase inhibition.[2][3][4] They are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. This compound can serve as the aldehyde component, reacting with a substituted acetophenone to yield a pyridine-containing chalcone.

Diagram 2: General Scheme for Chalcone Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound C Base Catalyst (e.g., NaOH or KOH) Solvent (e.g., Ethanol) A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D

Caption: Claisen-Schmidt condensation for chalcone synthesis.

This protocol details the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Reactant Solution: In a flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.

  • Aldehyde Addition: To the stirred solution, add this compound (1.0 eq).

  • Base Addition: Slowly add an aqueous solution of NaOH or KOH (a catalytic to stoichiometric amount) to the mixture. The reaction is often carried out at room temperature or with gentle warming.

  • Reaction Monitoring: Stir the reaction mixture until a precipitate forms or until TLC analysis indicates the consumption of the starting materials. This can take anywhere from a few hours to overnight.

  • Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the crude chalcone by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Causality Behind Experimental Choices:

  • Base Catalysis: The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Ethanol/Water Solvent System: This solvent system is effective at dissolving the reactants and the base catalyst.

  • Acidification during Workup: Acidification neutralizes the excess base and protonates the resulting alkoxide to form the final α,β-unsaturated ketone.

Data Presentation: Representative Kinase Inhibitory Activity

The following table presents a compilation of representative IC50 values for kinase inhibitors that share structural similarities with compounds that can be synthesized from this compound. This data is intended to provide a contextual framework for the potential potency of novel inhibitors derived from this versatile building block.

Kinase Target Inhibitor Scaffold Representative IC50 (nM) Reference
TRKA Pyrazolo[3,4-b]pyridine56[1]
TRKB Pyrazolo[3,4-b]pyridine28[1]
TRKC Pyrazolo[3,4-b]pyridine11[1]
PIM-1 Pyrazolopyridine18.9[5]
EGFR Pyrazolo[3,4-d]pyrimidine34[6]
Haspin Pyrazolo[3,4-g]isoquinoline57[7]
CLK1 Pyrazolo[3,4-g]isoquinoline101[7]

Signaling Pathway Context

The strategic targeting of kinases requires an understanding of their role in cellular signaling. The diagram below illustrates a simplified generic kinase signaling pathway, highlighting the point of intervention for ATP-competitive inhibitors.

Diagram 3: Generic Kinase Signaling Pathway and Point of Inhibition

G cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition Mechanism A Upstream Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase A->B Activates C Kinase Cascade (e.g., RAF-MEK-ERK) B->C Phosphorylates D Substrate Protein C->D Phosphorylates E Phosphorylated Substrate D->E F Cellular Response (e.g., Proliferation, Survival) E->F G Kinase Inhibitor (Derived from this compound) H ATP Binding Pocket G->H Binds to H->C Blocks ATP Binding

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ease of derivatization through established synthetic methodologies like condensation reactions allows for the rapid generation of compound libraries for screening against a wide range of kinase targets. Future work in this area could focus on the development of multicomponent reactions involving this compound to further increase molecular complexity and explore novel inhibitor chemotypes. The continued exploration of structure-activity relationships of derivatives will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of next-generation targeted therapies.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing the Core of Biologically Active Molecules

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in both academic and industrial laboratories for the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This application note provides a comprehensive guide to the experimental protocol for the Suzuki-Miyaura coupling of 4-Methylnicotinaldehyde with a representative arylboronic acid. 4-Aryl-nicotinaldehyde derivatives are significant structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active compounds. However, the presence of the pyridine nitrogen and the aldehyde functionality in this compound presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation, while the aldehyde group can be sensitive to certain reaction conditions.[3] This guide will address these challenges by providing a detailed, field-proven protocol, explaining the rationale behind the choice of reagents and conditions, and offering a troubleshooting guide to ensure successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, a derivative of this compound if it were halogenated, or more commonly, the coupling partner is the halide) to a Pd(0) complex. This step forms a Pd(II) intermediate.[4] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[5]

  • Transmetalation: In this step, the organic group from the organoboron species (the arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation_Intermediate Ar-Pd(II)L2-R' OxAdd->Transmetalation_Intermediate Transmetalation (R'-B(OH)2, Base) Transmetalation_Intermediate->Pd0 Regeneration Product Ar-R' Transmetalation_Intermediate->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials and Equipment
ReagentsEquipment
This compound (1.0 equiv)Schlenk flask or reaction vial
Arylboronic acid (1.2 equiv)Magnetic stirrer and stir bar
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)Heating mantle or oil bath
Base (e.g., K₂CO₃) (2.0 equiv)Condenser
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)Inert gas supply (Argon or Nitrogen)
Ethyl acetate (for work-up)Standard laboratory glassware
Saturated aqueous NaCl (brine)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Silica gel for column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[3]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methylnicotinaldehyde product.

Data Presentation: Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Stoichiometry (Boronic Acid) 1.1–1.5 equivalentsA slight excess ensures complete consumption of the limiting halide.
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0–3.0 equiv)Mild inorganic bases are generally well-tolerated by the aldehyde group.
Solvent 1,4-Dioxane/water, Toluene/water, DMFA polar aprotic solvent, often with water, facilitates the dissolution of both organic and inorganic reagents.[3]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Protects the oxygen-sensitive Pd(0) catalyst from degradation.

Visualization of the Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base, and Palladium Catalyst B Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Degassed Solvent B->C D Heat to 80-100 °C with Stirring C->D E Monitor Progress by TLC/LC-MS D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent and Wash with Water/Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A streamlined workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Thoroughly degas the solvent before use.- Use freshly purified reagents.
Formation of Homocoupling Byproducts - Presence of oxygen- Decomposition of boronic acid- Improve degassing procedure.- Use a slight excess of boronic acid and consider adding it portion-wise.
Decomposition of Starting Material - Reaction temperature is too high- Base is too strong- Lower the reaction temperature.- Use a milder base such as K₃PO₄ or Cs₂CO₃.
Difficulty in Purification - Co-elution of product with byproducts or residual catalyst- Optimize the mobile phase for column chromatography.- Consider an alternative purification method such as recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 4-aryl-nicotinaldehyde derivatives. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous inert atmosphere techniques, researchers can successfully overcome the challenges associated with the electron-deficient nature of the pyridine ring and the presence of the aldehyde functionality. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Wittig Reaction of 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Olefination of a Key Pyridinic Building Block

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for converting aldehydes and ketones into alkenes.[1][2] This application note provides a detailed guide to the Wittig reaction conditions specifically tailored for 4-Methylnicotinaldehyde, a vital heterocyclic building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Understanding the nuances of applying the Wittig reaction to this substrate is crucial for researchers aiming to develop novel molecular entities.

This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both stabilized and non-stabilized ylides, and offer insights into potential challenges and troubleshooting strategies.

Scientific Foundation: The Wittig Reaction Mechanism

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon of an aldehyde or ketone.[3] This initial step leads to the formation of a betaine intermediate, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[1][3] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[4]

The nature of the substituent on the ylide's carbanion significantly influences the reaction's stereochemical outcome.[1][4]

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of the (Z)-alkene as the major product under kinetic control.[4]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. Their reactions are often reversible, leading to the thermodynamically favored (E)-alkene as the predominant isomer.[1][4]

Experimental Protocols

Protocol 1: Synthesis of 4-(1-Propenyl)-3-methylpyridine using a Non-Stabilized Ylide

This protocol details the reaction of this compound with ethyltriphenylphosphonium bromide to yield predominantly (Z)-4-(1-propenyl)-3-methylpyridine.

Materials:

  • This compound

  • Ethyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the alkene isomers and remove triphenylphosphine oxide. A known issue with Wittig reactions is the difficulty in removing the triphenylphosphine oxide byproduct; a potential solution is the addition of a ZnCl₂/ethanol solution to precipitate the byproduct as a complex.[5]

Protocol 2: Synthesis of Ethyl 3-(3-methylpyridin-4-yl)acrylate using a Stabilized Ylide

This protocol describes the reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to produce the (E)-isomer of the corresponding α,β-unsaturated ester.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-alkene.

Data Presentation: Expected Outcomes

The choice of ylide has a predictable impact on the stereochemical outcome and yield of the Wittig reaction with this compound. The following table summarizes expected results based on typical Wittig reactions with aromatic and heteroaromatic aldehydes.

Ylide TypePhosphonium Salt PrecursorBaseTypical SolventExpected Major IsomerTypical Yield Range
Non-stabilizedMethyltriphenylphosphonium bromiden-BuLi, NaH, t-BuOKTHF, Diethyl EtherN/A (terminal alkene)70-90%
Non-stabilizedEthyltriphenylphosphonium bromiden-BuLi, NaH, t-BuOKTHF, Diethyl Ether(Z)-alkene60-85%
Stabilized(Carbethoxymethylene)triphenylphosphoraneNaH, NaOMe, or heatToluene, DMF(E)-alkene80-95%

Visualization of Key Processes

To further clarify the experimental design and the underlying chemical transformation, the following diagrams are provided.

Wittig_Mechanism cluster_step1 Step 1: Ylide Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Decomposition Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Formation Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: The Wittig reaction mechanism.

Experimental_Workflow Start Start: Reagent Preparation Ylide_Gen Ylide Generation (Non-stabilized) or Reagent Mixing (Stabilized) Start->Ylide_Gen Aldehyde_Add Addition of this compound Ylide_Gen->Aldehyde_Add Reaction Reaction at Appropriate Temperature Aldehyde_Add->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Alkene Product Purification->Product

Caption: Experimental workflow for the Wittig reaction.

Troubleshooting and Expert Insights

While the Wittig reaction is generally robust, certain challenges can arise, particularly when working with heteroaromatic aldehydes like this compound.

  • Low Yields:

    • Cause: Incomplete ylide formation, degradation of the ylide (especially non-stabilized ylides, which are sensitive to air and moisture), or side reactions of the aldehyde.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere. Use freshly prepared or purchased anhydrous solvents. For non-stabilized ylides, generate them in situ and use them immediately.

  • Poor Stereoselectivity:

    • Cause: For non-stabilized ylides, the presence of lithium salts can decrease (Z)-selectivity. For stabilized ylides, insufficient reaction time or temperature may not allow for complete equilibration to the more stable (E)-isomer.

    • Solution: When high (Z)-selectivity is desired with non-stabilized ylides, consider using salt-free conditions or employing the Schlosser modification. For (E)-selectivity with stabilized ylides, ensure the reaction reaches equilibrium by extending the reaction time or increasing the temperature.

  • Side Reactions:

    • Cause: The pyridine nitrogen can be nucleophilic and may interact with reagents. The methyl group could potentially be deprotonated under strongly basic conditions, although this is less likely than ylide formation.

    • Solution: Use of milder bases when possible can minimize side reactions. Protecting the pyridine nitrogen is an option but adds extra steps to the synthesis.

  • Difficult Purification:

    • Cause: The primary challenge is the removal of triphenylphosphine oxide, which often co-elutes with the product during chromatography.

    • Solution: As mentioned, precipitation of triphenylphosphine oxide as a complex with salts like ZnCl₂ or MgBr₂ can be effective. Alternatively, using a Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative. The HWE reaction utilizes a phosphonate-stabilized carbanion, and the phosphate byproduct is water-soluble, making for a much easier purification process.[6][7] The HWE reaction typically favors the formation of (E)-alkenes.[6][8]

Conclusion

The Wittig reaction is a powerful and versatile tool for the olefination of this compound. By carefully selecting the appropriate ylide and reaction conditions, researchers can control the stereochemical outcome and achieve good to excellent yields of the desired vinylpyridine derivatives. Understanding the underlying mechanism and potential pitfalls is key to successfully applying this reaction in the synthesis of complex molecules for pharmaceutical and other applications. For syntheses where (E)-alkenes are the target and purification is a concern, the Horner-Wadsworth-Emmons reaction presents a compelling alternative.

References

Introduction: The Strategic Role of 4-Methylnicotinaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Methylnicotinaldehyde in Multi-Component Reaction Protocols

In the landscape of medicinal and organic chemistry, the drive towards efficiency, molecular diversity, and sustainability has positioned multi-component reactions (MCRs) as a cornerstone of modern synthesis.[1][2] MCRs, where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of atom economy, reduced reaction times, and operational simplicity.[1][3] Within this framework, the choice of building blocks is paramount. This compound, a pyridine-based aldehyde, has emerged as a particularly valuable substrate. Its pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, while the aldehyde functionality serves as a versatile handle for engaging in a wide array of MCRs.[4][5] This guide provides a detailed exploration of this compound's application in key MCR protocols, offering insights for researchers, scientists, and drug development professionals.

Core Multi-Component Reactions Featuring this compound

The electrophilic nature of the aldehyde carbon in this compound makes it an ideal component for several named MCRs. This section details the principles, mechanisms, and practical protocols for three of the most prominent examples: the Ugi, Passerini, and Biginelli reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the rapid synthesis of α-acylamino amides, which are valuable peptidomimetics.[6][7] This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, showcasing remarkable convergence and diversity.[8]

Causality and Mechanism

The reaction is driven by a sequence of reversible steps culminating in an irreversible Mumm rearrangement.[8] The process begins with the condensation of this compound and a primary amine to form a Schiff base (imine). Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. This ion is then trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. A final nucleophilic attack by the carboxylate anion, followed by the irreversible acyl transfer (Mumm rearrangement), yields the stable bis-amide product.[8]

Ugi_Mechanism Aldehyde This compound Imine Imine Formation (+ H2O) Aldehyde->Imine Amine R1-NH2 Amine->Imine CarboxylicAcid R2-COOH Adduct Acyl Adduct CarboxylicAcid->Adduct Nucleophilic Attack Isocyanide R3-NC Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Iminium Protonated Iminium Ion Imine->Iminium + H+ (from R2-COOH) Iminium->Nitrilium Nitrilium->Adduct Product Final α-Acylamino Amide (Ugi Product) Adduct->Product Mumm Rearrangement (Irreversible)

Ugi Reaction Mechanism Flow.
Application Note: Synthesis of a Pyridine-Containing Peptidomimetic Library

The incorporation of the 4-methylpyridine moiety via the Ugi reaction can introduce desirable pharmacokinetic properties, such as improved solubility and metabolic stability, into peptide-like molecules.[9] This protocol is designed for diversity-oriented synthesis, where R¹, R², and R³ can be varied to rapidly generate a library of compounds for screening.

Detailed Experimental Protocol: Ugi Reaction

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine, 1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)

  • Methanol (Solvent)

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol, 121.14 mg) in methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.[3]

  • Add the carboxylic acid (1.0 mmol) to the mixture, followed by the isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic and often complete within a few hours to 24 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid, followed by a wash with brine (15 mL).[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.[10]

Parameter Condition Rationale / Reference
Solvent Methanol, Ethanol, DMFPolar solvents are generally effective. Methanol is a common choice.[8]
Temperature Room TemperatureThe reaction is often exothermic and proceeds efficiently without heating.[8]
Concentration High (0.5 - 2.0 M)High concentrations of reactants favor the multi-component pathway and lead to higher yields.[8]
Catalyst Typically uncatalyzedThe reaction proceeds efficiently without a catalyst, driven by the irreversible final step.[8]

The Passerini Three-Component Reaction (P-3CR)

First reported in 1921, the Passerini reaction is one of the oldest isocyanide-based MCRs, directly affording α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[11][12] It is a highly atom-economical transformation ideal for constructing complex ester and amide functionalities in a single step.[13]

Causality and Mechanism

The mechanism of the Passerini reaction is thought to proceed through a concerted, cyclic transition state, particularly in aprotic solvents at high concentrations.[14] The carboxylic acid protonates the carbonyl oxygen of this compound, enhancing its electrophilicity. The isocyanide and the carboxylate then add across the activated carbonyl in a concerted or near-concerted fashion. This forms an intermediate which undergoes a rapid, irreversible[3][11]-acyl transfer (a Mumm-like rearrangement) to yield the stable α-acyloxy amide product.[11][13]

Passerini_Workflow Start Combine Reactants in Flask Reactants This compound Carboxylic Acid Isocyanide Solvent (e.g., DCM) Start->Reactants Stir Stir at Room Temperature (Monitor by TLC) Reactants->Stir Workup Aqueous Work-up (Wash with NaHCO3, Brine) Stir->Workup Reaction Complete Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Product Pure α-Acyloxy Amide Purify->Product

General Passerini Reaction Workflow.
Application Note: Synthesis of Depsipeptide Scaffolds

The Passerini reaction is exceptionally useful for synthesizing depsipeptides (molecules with both ester and amide bonds), which are significant in natural product synthesis and medicinal chemistry.[12] Using this compound introduces a heterocyclic element, which can be crucial for modulating biological activity and target recognition.

Detailed Experimental Protocol: Passerini Reaction

Materials and Reagents:

  • This compound (1.0 eq)

  • Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)

  • Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 121.14 mg) and the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the isocyanide (1.0 mmol) dropwise to the stirring solution at room temperature.

  • Continue stirring at room temperature for 12-48 hours. Monitor the reaction's completion via TLC analysis.[15]

  • Work-up: Dilute the reaction mixture with DCM (15 mL). Wash the solution with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes solvent system) to obtain the desired α-acyloxy amide.[10][16]

Parameter Condition Rationale / Reference
Solvent Aprotic (DCM, THF)Aprotic solvents favor the proposed concerted mechanism.[11][14]
Temperature Room TemperatureThe reaction generally proceeds well without heating.[14]
Atmosphere Inert (N₂ or Argon)Recommended to prevent side reactions with moisture, especially with sensitive substrates.
Purity Anhydrous reagents/solventWater can compete as a nucleophile, leading to side products.

The Biginelli Reaction

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocycles with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[1][17] The reaction condenses an aldehyde, a β-ketoester, and urea under acidic catalysis.[18]

Causality and Mechanism

The reaction mechanism is believed to begin with the acid-catalyzed condensation of the aldehyde (this compound) and urea to form an N-acyliminium ion intermediate.[18] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The final step is a cyclization via intramolecular condensation, with the elimination of a water molecule, to form the stable dihydropyrimidine ring.[18] The use of a catalyst is crucial for achieving good yields in reasonable timeframes.[19][20]

Biginelli_Mechanism Aldehyde This compound Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Acid-Catalyzed Condensation Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic Attack (from Enol) Acyliminium->Adduct Product Dihydropyrimidinone (DHPM) Adduct->Product Cyclization & Dehydration

Simplified Biginelli Reaction Mechanism.
Application Note: Synthesis of Bioactive DHPMs

The DHPM scaffold is a key pharmacophore. By using this compound, novel DHPMs are synthesized that can be screened for various therapeutic activities. For instance, certain DHPMs are known calcium channel blockers, and the pyridine moiety can enhance or modulate this activity.[17]

Detailed Experimental Protocol: Biginelli Reaction

Materials and Reagents:

  • This compound (1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate, 1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol% or conc. HCl, 3-4 drops)

  • Ethanol or Acetonitrile (Solvent)

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 121.14 mg), the β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst (e.g., Yb(OTf)₃, 0.1 mmol).[18]

  • Add the solvent (e.g., ethanol, 5 mL) and fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80 °C) with stirring for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, cool the mixture further in an ice bath.

  • Pour the reaction mixture into ice-cold water (25 mL) and stir for 15-20 minutes.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Purification: The crude product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.[16][21]

Parameter Condition Rationale / Reference
Catalyst Brønsted (HCl) or Lewis Acid (Yb(OTf)₃, FeCl₃)Acid catalysis is essential to promote the formation of the key acyliminium ion intermediate.[18][22]
Solvent Ethanol, Acetonitrile, or Solvent-freePolar protic solvents are common, but solvent-free conditions with microwave irradiation can also be effective.[18][23]
Temperature 80-100 °C (Reflux)Heating is typically required to drive the condensation and cyclization steps to completion.
Stoichiometry Excess UreaA slight excess of urea is often used to push the equilibrium towards product formation.

Conclusion: A Versatile Building Block for Chemical Innovation

This compound stands out as a highly effective and strategic building block for multi-component reactions. Its integration into Ugi, Passerini, and Biginelli protocols provides a direct and efficient route to complex, N-heterocyclic scaffolds that are of high interest in drug discovery and materials science. The protocols detailed herein serve as a robust foundation for researchers to explore the vast chemical space made accessible by this versatile aldehyde, paving the way for the discovery of novel molecules with significant biological and functional properties.

References

Application Notes and Protocols for the Synthesis of Quinololine Derivatives Using 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] This document provides a comprehensive guide to the synthesis of novel quinoline derivatives utilizing 4-Methylnicotinaldehyde as a key building block. We will delve into the strategic application of classic named reactions, offering detailed experimental protocols and elucidating the mechanistic rationale behind these synthetic transformations. This guide is intended to empower researchers in drug discovery and development with the practical knowledge to generate diverse libraries of pyridyl-substituted quinolines for screening and lead optimization.

Introduction: The Enduring Significance of the Quinoline Nucleus

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug design.[1][4] Its unique electronic properties and rigid structure allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities.[2][3] Quinololine-based drugs have made a significant impact in treating a range of diseases, including malaria (e.g., Chloroquine), bacterial infections (e.g., Ciprofloxacin), and cancer (e.g., Camptothecin).[1][4]

The incorporation of a substituted pyridine moiety, such as the 4-methylnicotinyl group, into the quinoline core is a promising strategy for developing novel therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will focus on established synthetic routes for incorporating this compound into the quinoline framework, providing researchers with a robust toolkit for their synthetic endeavors.

Synthetic Strategies for Pyridyl-Substituted Quinolines

Several classic organic reactions can be adapted for the synthesis of quinoline derivatives from this compound. The choice of method often depends on the desired substitution pattern on the resulting quinoline ring. We will explore three primary and versatile methods: the Friedländer Annulation, the Doebner-von Miller Reaction, and the Combes Quinoline Synthesis.

The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is a powerful and straightforward method for constructing quinolines.[5][6][7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, typically catalyzed by acid or base.[5][6]

The reaction proceeds through an initial aldol-type condensation between the enolate of the α-methylene compound and the carbonyl group of the 2-aminoaryl aldehyde/ketone. This is followed by a cyclization and dehydration sequence to afford the final quinoline product. The use of a heteroaromatic aldehyde like this compound in conjunction with a 2-aminoaryl ketone provides a convergent and efficient route to 3-(pyridin-3-yl)-substituted quinolines.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzophenone 2-Aminobenzophenone aldol_adduct Aldol Adduct 2_aminobenzophenone->aldol_adduct Base or Acid Catalyst 4_methylnicotinaldehyde This compound 4_methylnicotinaldehyde->aldol_adduct enone α,β-Unsaturated Ketone aldol_adduct->enone - H₂O imine Imine Intermediate enone->imine Intramolecular Cyclization quinoline Pyridyl-Substituted Quinoline imine->quinoline - H₂O

Diagram 1: Generalized workflow of the Friedländer Annulation.

This protocol is adapted from established procedures for the Friedländer synthesis with heteroaromatic ketones.

Materials:

  • 2-Aminobenzophenone

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 eq) in absolute ethanol, add this compound (1.1 eq).

  • Add a catalytic amount of potassium hydroxide (0.2 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-phenyl-3-(4-methylpyridin-3-yl)quinoline.

Data Presentation:

ReactantMolar Mass ( g/mol )MolesEquivalents
2-Aminobenzophenone197.23X1.0
This compound121.141.1X1.1
Potassium Hydroxide56.110.2X0.2

Table 1: Stoichiometry for the Friedländer synthesis.

The Doebner-von Miller Reaction: A Stepwise Annulation

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones.

In the context of using this compound, it can react with an enolizable ketone (e.g., acetone) under acidic conditions to form an α,β-unsaturated ketone in situ. This intermediate then undergoes a Michael addition with an aniline, followed by cyclization, dehydration, and oxidation to yield the quinoline product.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct 4_methylnicotinaldehyde This compound unsaturated_ketone α,β-Unsaturated Ketone (in situ) 4_methylnicotinaldehyde->unsaturated_ketone Acid Catalyst ketone Enolizable Ketone ketone->unsaturated_ketone unsaturated_ketone->michael_adduct dihydroquinoline Dihydroquinoline michael_adduct->dihydroquinoline Cyclization & -H₂O quinoline Substituted Quinoline dihydroquinoline->quinoline Oxidation

Diagram 2: Generalized workflow of the Doebner-von Miller Reaction.

Materials:

  • Aniline

  • This compound

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (as an oxidizing agent)

  • Sodium hydroxide (NaOH), 10% solution

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq), this compound (1.0 eq), and a slight excess of acetone (1.2 eq).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (2.0 eq) with vigorous stirring.

  • After the addition is complete, add nitrobenzene (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-methyl-4-(4-methylpyridin-3-yl)quinoline.

Data Presentation:

ReactantMolar Mass ( g/mol )MolesEquivalents
Aniline93.13Y1.0
This compound121.14Y1.0
Acetone58.081.2Y1.2
Conc. HCl36.462.0Y2.0
Nitrobenzene123.111.1Y1.1

Table 2: Stoichiometry for the Doebner-von Miller synthesis.

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[1][2][3] While this compound is not a direct reactant in the classical Combes synthesis, a related β-diketone bearing the 4-methylnicotinyl moiety could be synthesized and utilized.

The reaction proceeds by the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, and subsequent dehydration to yield the quinoline.

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline Aniline enamine Enamine aniline->enamine beta_diketone β-Diketone beta_diketone->enamine cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Acid Catalyst, Cyclization quinoline 2,4-Disubstituted Quinoline cyclized_intermediate->quinoline - H₂O

Diagram 3: Generalized workflow of the Combes Quinoline Synthesis.

Step 1: Synthesis of 1-(4-methylpyridin-3-yl)butane-1,3-dione

A potential route to the required β-diketone involves the Claisen condensation of ethyl 4-methylnicotinate with acetone using a strong base like sodium ethoxide.

Step 2: Combes Quinoline Synthesis

Materials:

  • 1-(4-methylpyridin-3-yl)butane-1,3-dione (from Step 1)

  • Aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ammonium hydroxide (NH₄OH), concentrated

  • Ethanol

Procedure:

  • To a stirred and cooled solution of concentrated sulfuric acid, slowly add 1-(4-methylpyridin-3-yl)butane-1,3-dione (1.0 eq).

  • To this mixture, add aniline (1.0 eq) dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 60-80 °C) for 2-3 hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the acidic solution with concentrated ammonium hydroxide until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the target 2-methyl-4-(4-methylpyridin-3-yl)quinoline.

Conclusion and Future Perspectives

The synthetic methodologies detailed in this guide provide a robust foundation for the generation of diverse quinoline derivatives incorporating the 4-methylnicotinyl moiety. The Friedländer, Doebner-von Miller, and Combes reactions, while classic in nature, offer a high degree of flexibility and can be adapted to a wide range of substrates. The resulting pyridyl-substituted quinolines are valuable candidates for screening in various drug discovery programs, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. Further exploration of these synthetic routes, including the use of modern catalytic systems and high-throughput techniques, will undoubtedly accelerate the discovery of new and potent quinoline-based therapeutics.

References

Application Notes & Protocols: Reductive Amination of 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in forging carbon-nitrogen bonds.[1][2] This powerful reaction converts aldehydes or ketones into primary, secondary, or tertiary amines in a highly controlled manner, avoiding the common pitfalls of over-alkylation associated with direct alkylation of amines.[3] The process typically involves the initial reaction between a carbonyl compound and an amine to form a hemiaminal, which then dehydrates to an imine or iminium ion intermediate.[1][4][5] This intermediate is then reduced in situ to yield the final amine product.[1]

The choice of reducing agent is critical to the success of the reaction. While strong reductants like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to unwanted side products and reduced yields.[3][6] Milder, more selective reagents are therefore preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a superior reagent for this purpose.[7][8][9] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power, making it highly selective for the iminium ion over the parent carbonyl group.[4][8] This selectivity allows for a "direct" or "one-pot" procedure where the aldehyde, amine, and reducing agent are all combined, streamlining the synthetic process significantly.[1][7]

This guide provides a detailed protocol for the reductive amination of 4-Methylnicotinaldehyde, a heterocyclic aldehyde of interest in pharmaceutical and materials science. We will explore the reaction mechanism, provide a step-by-step procedure using sodium triacetoxyborohydride, and discuss critical parameters for success.

Reaction Overview: Mechanism and Rationale

The reductive amination of this compound with a generic primary amine (R-NH₂) to form a secondary amine proceeds through a well-established pathway.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound. This forms an unstable carbinolamine (hemiaminal) intermediate.

  • Dehydration: Under neutral or weakly acidic conditions, the carbinolamine eliminates a molecule of water to form a protonated imine, known as an iminium ion.[4][5] The presence of a mild acid, such as acetic acid, can catalyze this step.[8][10]

  • Hydride Reduction: The selective reducing agent, sodium triacetoxyborohydride (STAB), delivers a hydride ion to the electrophilic carbon of the iminium ion.[5][11] Because the iminium ion is more reactive towards hydride attack than the starting aldehyde, STAB preferentially reduces the C=N double bond, yielding the desired secondary amine product.[3]

This sequential, one-pot process is highly efficient due to the chemoselectivity of STAB.[1]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_product Product aldehyde This compound carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine + R-NH₂ amine R-NH₂ (Amine) amine->carbinolamine stab NaBH(OAc)₃ (STAB) product Target Secondary Amine iminium Iminium Ion carbinolamine->iminium - H₂O (Acid Catalyzed) iminium->product + NaBH(OAc)₃ (Hydride Transfer)

Caption: General mechanism of reductive amination.

Experimental Protocol

This protocol details the reductive amination of this compound with a representative primary amine, benzylamine, to synthesize N-((4-methylpyridin-3-yl)methyl)aniline.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound121.141.21 g10.01.0
Benzylamine107.151.18 g11.01.1
Sodium Triacetoxyborohydride (STAB)211.943.18 g15.01.5
1,2-Dichloroethane (DCE)-50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure

Workflow start Start: Assemble Dry Glassware reactants 1. Charge Flask with Aldehyde, Amine, and DCE start->reactants inert 2. Establish Inert Atmosphere (N₂/Ar) reactants->inert stir 3. Stir for 20-30 min (Imine Formation) inert->stir add_stab 4. Add STAB in Portions stir->add_stab reaction 5. Stir at Room Temp for 4-12h (Monitor by TLC/LC-MS) add_stab->reaction quench 6. Quench with Sat. NaHCO₃ reaction->quench extract 7. Extract with DCM/EtOAc quench->extract dry 8. Dry Organic Layer (MgSO₄) extract->dry filter 9. Filter and Concentrate dry->filter purify 10. Purify via Column Chromatography filter->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.21 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 50 mL).

  • Amine Addition: Add benzylamine (1.18 g, 11.0 mmol, 1.1 equiv) to the stirred solution. It is common to use a slight excess of the amine.[4]

  • Imine Formation: Seal the flask and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[6]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate (EtOAc) (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-((4-methylpyridin-3-yl)methyl)aniline.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[12][14]

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive and moisture-sensitive reagent.[12] In contact with water, it can release flammable gases.[12][15] It is also an irritant to the skin, eyes, and respiratory system.[12][14] Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a cool, dry place away from moisture.[12][15][16]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. Handle with extreme care and avoid inhalation or skin contact.

  • Quenching: The quenching step with aqueous bicarbonate should be performed slowly and carefully, as it will generate gas (H₂) and pressure buildup can occur if the addition is too rapid.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time.Allow the reaction to stir for a longer period (up to 24h).
Deactivated STAB due to moisture.Use freshly opened STAB or ensure anhydrous conditions are strictly maintained.
Sterically hindered substrates.Consider adding 1-2 equivalents of acetic acid to catalyze iminium ion formation.[7][8] For very difficult cases, a different reducing agent or reaction conditions may be needed.
Formation of Alcohol Byproduct STAB reduced the starting aldehyde.This is rare with STAB but can occur. Ensure the imine has sufficient time to form before adding the reducing agent.[6]
Low Yield Product loss during work-up/extraction.Ensure the pH of the aqueous layer is basic during extraction to keep the amine product in the organic phase. Perform multiple extractions.
Difficult purification.Optimize the chromatography eluent system. Consider derivatization if the product is highly polar.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, field-proven guide for the development, implementation, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methylnicotinaldehyde. Designed for researchers, analytical scientists, and drug development professionals, this document provides not only a detailed protocol but also the scientific rationale behind the methodological choices. The described reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and robust, capable of separating this compound from its degradation products generated under forced stress conditions, thereby meeting the stringent requirements of regulatory bodies as outlined in the ICH guidelines.

Introduction

This compound (CAS: 51227-28-2, Formula: C₇H₇NO) is a pyridine-based heterocyclic aldehyde that serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity and stability of this intermediate are critical to ensuring the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling throughout the drug development lifecycle.

This guide details a systematic approach to developing a stability-indicating HPLC method, a regulatory requirement that validates a quantitative analytical procedure's ability to detect changes in the drug substance's quality over time.[3] The method described herein is designed for direct analysis, offering a simpler and more efficient alternative to methods requiring pre-column derivatization.

Part 1: Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography.

Analyte Properties: this compound
  • Structure and Polarity: As a substituted pyridine, this compound is a polar, basic compound. The pyridine nitrogen atom is basic, with an estimated pKa in the range of 4-5, similar to related structures like pyridine-4-carbaldehyde (pKa 4.72).[4]

  • Chromatographic Behavior: Its polarity makes it well-suited for reversed-phase HPLC, where a polar mobile phase is used with a non-polar stationary phase.[5]

  • UV Absorbance: The presence of the pyridine ring conjugated with a carbonyl group creates a chromophore that strongly absorbs UV radiation. While simple pyridine absorbs around 254 nm, conjugation shifts the maximum absorbance (λ-max) to longer wavelengths, typically in the 260-300 nm range.[6][7] This intrinsic property allows for direct UV detection without the need for derivatization.

Chromatographic System Design

Causality Behind Experimental Choices:

  • Mode of Separation - Reversed-Phase (RP): RP-HPLC is the industry standard for the analysis of small-molecule pharmaceuticals due to its versatility and robustness. For a polar analyte like this compound, RP-HPLC provides excellent retention and separation capabilities.

  • Stationary Phase Selection - C18 Column: A high-purity, end-capped octadecylsilane (C18) column is selected.

    • Expertise & Experience: Modern C18 phases with high purity silica minimize silanol interactions, which can cause peak tailing with basic compounds like pyridines. End-capping further deactivates these residual silanols, leading to improved peak symmetry and reproducibility. A standard dimension such as 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.[8]

  • Mobile Phase Optimization - pH Control is Critical:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape, lower viscosity (and thus lower backpressure), and has a lower UV cutoff wavelength.[3]

    • Aqueous Phase & pH: To ensure consistent retention and symmetrical peak shape, the ionization state of the basic pyridine nitrogen must be controlled. By setting the mobile phase pH to approximately 2.5-3.5 (well below the analyte's pKa), the pyridine nitrogen is fully and consistently protonated. This prevents mixed-mode retention and interactions with silanols. A simple and effective choice is an aqueous solution of 0.1% formic acid, which is also compatible with mass spectrometry (MS) if further characterization of impurities is needed.[8][9]

  • Detection Wavelength (λ):

    • Trustworthiness: While a wavelength of 254 nm or 270 nm could be used as a starting point, the most trustworthy method involves determining the empirical λ-max. This is achieved by injecting a standard solution and acquiring the UV spectrum using a Photodiode Array (PDA) detector. Monitoring at the λ-max provides the highest sensitivity for the analyte.

Part 2: Recommended HPLC Protocol for this compound

This protocol is a validated starting point. Minor adjustments may be necessary based on the specific instrumentation and column used, as permitted under USP General Chapter <621>.[10]

Instrumentation, Chemicals, and Materials
CategoryItem
Instrumentation HPLC system with quaternary or binary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Data System (CDS) for data acquisition and processing.
Chemicals This compound Reference Standard (>98% purity).
Acetonitrile (HPLC grade or higher).
Formic Acid (LC-MS grade or equivalent).
Water (HPLC grade, Type I).
HPLC Column C18 Reversed-Phase Column (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18), 150 mm x 4.6 mm, 5 µm particle size.
Labware Volumetric flasks, analytical balance, pipettes, HPLC vials with caps.
Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (Add 1.0 mL of formic acid to 1000 mL of HPLC grade water).

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Prepare the sample to be analyzed to a target concentration of 50 µg/mL using the diluent. Filter through a 0.45 µm syringe filter if necessary.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Set to λ-max (approx. 270 nm, verify with PDA)
Injection Volume 10 µL
Run Time 20 minutes
System Suitability Test (SST)

Before commencing any analysis, the system's suitability must be verified. This protocol ensures that the chromatographic system is performing adequately.[11]

ParameterAcceptance CriteriaRationale
Number of Injections 6 replicate injections of Working StandardEstablishes precision and stability.
Precision (%RSD) ≤ 2.0% for peak area and retention timeEnsures system reproducibility.[12]
Tailing Factor (T) ≤ 2.0Confirms good peak symmetry, indicating minimal unwanted secondary interactions.[11]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.

Part 3: Method Validation Protocol (ICH Q2(R2) Framework)

The analytical procedure must be validated to demonstrate its fitness for the intended purpose.[13][14] The following protocol outlines the necessary validation experiments.

Specificity & Forced Degradation Study

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[15] A forced degradation study is the cornerstone of establishing the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active ingredient.[16]

Protocol for Stress Studies: Prepare solutions of this compound at approx. 500 µg/mL. For each condition, include a blank solution (diluent subjected to the same stress).

Stress ConditionProtocolNeutralization/Termination
Acid Hydrolysis Add 1M HCl, heat at 60°C for 24 hours.Cool and neutralize with an equivalent amount of 1M NaOH.
Base Hydrolysis Add 1M NaOH, keep at room temperature for 4 hours.Cool and neutralize with an equivalent amount of 1M HCl.
Oxidation Add 3% H₂O₂, keep at room temperature for 24 hours.Dilute with mobile phase to stop the reaction.
Thermal Degradation Heat the solid powder at 105°C for 48 hours. Dissolve in diluent for analysis.N/A
Photolytic Degradation Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).N/A

Analysis: Analyze the unstressed sample, the stressed samples, and the blanks. Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2.0) between the this compound peak and all degradation product peaks.

  • The peak purity of the analyte peak in the stressed samples, assessed using a PDA detector, must pass the purity test, indicating no co-eluting peaks.

Linearity and Range

Prepare a series of at least five concentrations of this compound from the stock solution, covering a range from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies. Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo matrix, if applicable.

  • Analysis: Analyze the samples against a freshly prepared standard.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[12]

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the sets of measurements should not be more than 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be confirmed by demonstrating acceptable precision and accuracy at that concentration.

Robustness

Evaluate the method's reliability by making small, deliberate variations to the chromatographic conditions.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., vary %B by ±2%)

    • pH of Mobile Phase A (± 0.2 units)[10]

  • Analysis: Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters must still be met under all varied conditions, demonstrating the method's robustness.

Part 4: Visualizations & Workflows

Experimental Workflow Diagram

The following diagram illustrates the logical flow from method development to full validation.

Workflow cluster_Dev Part 1: Method Development cluster_Exec Part 2: Method Execution cluster_Val Part 3: Method Validation (ICH Q2) Dev1 Analyte Characterization (pKa, UV Spectrum) Dev2 Select Column & Mode (C18, Reversed-Phase) Dev1->Dev2 Dev3 Optimize Mobile Phase (pH, Organic %) Dev2->Dev3 Dev4 Establish Final Conditions Dev3->Dev4 Exec1 Prepare Solutions (Standards, Samples) Dev4->Exec1 Exec2 Perform System Suitability (SST) Exec1->Exec2 Exec3 Analyze Samples Exec2->Exec3 SST Passes Val1 Forced Degradation (Specificity) Exec3->Val1 Use Final Method for Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD / LOQ Val3->Val4 Val5 Robustness Val4->Val5 ForcedDegradation cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) start Prepare Analyte Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base ox Oxidation (H2O2) start->ox therm Thermal start->therm photo Photolytic start->photo analysis Analyze Stressed Samples by HPLC-PDA acid->analysis base->analysis ox->analysis therm->analysis photo->analysis decision Resolution > 2? Peak Purity Pass? analysis->decision pass Method is Stability-Indicating decision->pass Yes fail Method Fails. Re-optimize. decision->fail No

References

The Strategic Utility of 4-Methylnicotinaldehyde in the Synthesis of Novel Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methylnicotinaldehyde as a Versatile Pyridine-Based Building Block

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules due to their unique ability to engage with biological targets.[1][2] Among the myriad of starting materials, pyridine derivatives hold a special place owing to their presence in numerous natural products and approved drugs. This compound, a readily accessible pyridine-based aldehyde, presents itself as a particularly valuable building block for the construction of complex heterocyclic systems. Its inherent reactivity, stemming from the aldehyde functionality and the pyridine ring's electronic properties, allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocyclic compounds, with a focus on the construction of polysubstituted pyridines and their subsequent elaboration into fused pyrido[2,3-d]pyrimidine systems, which are known to exhibit significant therapeutic potential, including anticancer activities.[3][4]

Core Synthetic Strategy: One-Pot Multicomponent Synthesis of 2-Amino-4-(4-methylpyridin-3-yl)nicotinonitrile Derivatives

A highly efficient and atom-economical approach to complex molecules is through one-pot multicomponent reactions (MCRs).[5][6] For the utilization of this compound, a particularly effective MCR is the synthesis of polysubstituted pyridines. This reaction typically involves the condensation of an aldehyde, an active methylene compound (e.g., malononitrile), a ketone (e.g., acetophenone), and an ammonia source (e.g., ammonium acetate).[7][8][9] This approach allows for the rapid assembly of a highly functionalized pyridine core in a single synthetic operation.

Causality Behind Experimental Choices

The choice of reactants and conditions is critical for the success of this multicomponent synthesis.

  • This compound: Serves as the aldehyde component, introducing the 4-methylpyridine moiety at the 4-position of the newly formed pyridine ring.

  • Malononitrile: Acts as the active methylene compound, providing two carbon atoms and a nitrile group to the final structure. The geminal dinitrile group activates the methylene protons, facilitating the initial Knoevenagel condensation.[8]

  • Acetophenone (or other aryl/alkyl ketones): Provides the remaining carbon atoms for the pyridine ring and introduces a substituent at the 6-position.

  • Ammonium Acetate: Serves as the source of the nitrogen atom for the pyridine ring and also acts as a catalyst.[2]

  • Catalyst: While ammonium acetate can catalyze the reaction, other catalysts such as piperidine or solid-supported catalysts can also be employed to enhance reaction rates and yields.[5]

  • Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

The reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between this compound and malononitrile, followed by a Michael addition of the enolate derived from acetophenone, and finally, cyclization and aromatization to afford the 2-aminonicotinonitrile derivative.[8]

Experimental Workflow: Synthesis of 2-Amino-4-(4-methylpyridin-3-yl)-6-phenylnicotinonitrile

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product R1 This compound P1 Combine in Ethanol R1->P1 R2 Malononitrile R2->P1 R3 Acetophenone R3->P1 R4 Ammonium Acetate R4->P1 P2 Reflux (e.g., 6-8 hours) P1->P2 P3 Monitor by TLC P2->P3 W1 Cool to Room Temperature P3->W1 W2 Pour into Ice Water W1->W2 W3 Filter Precipitate W2->W3 W4 Wash with Water W3->W4 W5 Recrystallize from Ethanol W4->W5 Prod 2-Amino-4-(4-methylpyridin-3-yl)- 6-phenylnicotinonitrile W5->Prod

Caption: One-pot synthesis of a key pyridine intermediate.

Detailed Protocol: Synthesis of 2-Amino-4-(4-methylpyridin-3-yl)-6-phenylnicotinonitrile
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.21 g, 10 mmol), malononitrile (0.66 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in absolute ethanol (30 mL).

  • Reaction: Heat the mixture to reflux with stirring for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 2-amino-4-(4-methylpyridin-3-yl)-6-phenylnicotinonitrile as a solid.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and melting point determination.

Table 1: Expected Characterization Data for 2-Amino-4-(4-methylpyridin-3-yl)-6-phenylnicotinonitrile

ParameterExpected Value
Molecular Formula C₁₉H₁₆N₄
Molecular Weight 300.36 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, δ ppm) ~2.3 (s, 3H, CH₃), ~5.0 (br s, 2H, NH₂), ~7.2-8.5 (m, 9H, Ar-H)
IR (KBr, cm⁻¹) ~3400-3200 (NH₂ stretching), ~2210 (C≡N stretching)

Elaboration of the Pyridine Core: Synthesis of Fused Pyrido[2,3-d]pyrimidines

The synthesized 2-aminonicotinonitrile derivatives are versatile intermediates for the construction of fused heterocyclic systems. A prominent example is their conversion into pyrido[2,3-d]pyrimidines, a class of compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][3][10]

Synthetic Pathway to Pyrido[2,3-d]pyrimidin-4(3H)-ones

A common and effective method for the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones involves the cyclocondensation of the 2-aminonicotinonitrile intermediate with formic acid or formamide.[1] This reaction proceeds via initial formylation of the amino group followed by intramolecular cyclization onto the nitrile group.

G cluster_start Starting Material cluster_reaction Cyclocondensation cluster_workup Work-up cluster_product Final Product SM 2-Amino-4-(4-methylpyridin-3-yl)- 6-phenylnicotinonitrile R1 React with Formic Acid SM->R1 R2 Reflux R1->R2 W1 Cool and Pour into Water R2->W1 W2 Neutralize with Ammonia W1->W2 W3 Filter and Wash W2->W3 FP 4-(4-Methylpyridin-3-yl)-6-phenyl- pyrido[2,3-d]pyrimidin-4(3H)-one W3->FP

Caption: Synthesis of a fused pyrido[2,3-d]pyrimidine.

Detailed Protocol: Synthesis of 4-(4-Methylpyridin-3-yl)-6-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one
  • Reaction Setup: In a round-bottom flask, suspend 2-amino-4-(4-methylpyridin-3-yl)-6-phenylnicotinonitrile (3.0 g, 10 mmol) in formic acid (98%, 20 mL).

  • Reaction: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water (100 mL). Neutralize the solution carefully with a concentrated ammonium hydroxide solution until a precipitate is formed.

  • Isolation and Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.

Table 2: Expected Characterization Data for 4-(4-Methylpyridin-3-yl)-6-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one

ParameterExpected Value
Molecular Formula C₂₀H₁₅N₅O
Molecular Weight 341.37 g/mol
Appearance Solid
¹H NMR (DMSO-d₆, δ ppm) ~2.4 (s, 3H, CH₃), ~7.3-8.8 (m, 10H, Ar-H and pyrimidine-H), ~12.0 (br s, 1H, NH)
IR (KBr, cm⁻¹) ~3200-2800 (NH stretching), ~1680 (C=O stretching)

Biological Significance and Future Perspectives

The synthesized pyrido[2,3-d]pyrimidine derivatives are of significant interest to drug development professionals. This heterocyclic scaffold is a known "privileged structure" in medicinal chemistry, with derivatives reported to exhibit a range of biological activities, including inhibition of various kinases such as Epidermal Growth Factor Receptor (EGFR).[4][11] The presented synthetic protocols provide a reliable and efficient route to access a library of novel analogues by varying the ketone component in the initial multicomponent reaction. Further derivatization of the pyrido[2,3-d]pyrimidine core can lead to the discovery of new chemical entities with enhanced potency and selectivity against various therapeutic targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel and biologically relevant heterocyclic compounds. The one-pot multicomponent synthesis of polysubstituted pyridines, followed by cyclocondensation to form fused pyrido[2,3-d]pyrimidines, represents a robust and efficient strategy for generating molecular diversity. The detailed protocols provided herein offer a practical guide for researchers and scientists in the field of organic and medicinal chemistry to explore the synthetic potential of this compound in the quest for new therapeutic agents.

References

The Strategic Application of 4-Methylnicotinaldehyde in the Discovery of Novel Agrochemicals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold

In the relentless pursuit of novel agrochemicals to safeguard global food production, the pyridine ring stands as a privileged scaffold, forming the core of numerous successful insecticides and fungicides.[1][2][3][4][5] Its unique electronic properties and ability to interact with biological targets have made it a cornerstone of modern agrochemical design. Within this chemical class, 4-Methylnicotinaldehyde emerges not as a direct-acting agent, but as a pivotal starting material—a versatile building block ripe with potential for the synthesis of vast and diverse chemical libraries.

This guide provides a comprehensive framework for leveraging this compound in agrochemical research. We will delve into the rationale behind its use, provide detailed, field-proven protocols for the synthesis of diverse derivatives, outline robust biological screening methodologies, and explore potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of the next generation of crop protection agents.

Core Rationale: Why this compound?

The utility of this compound in agrochemical discovery is rooted in its distinct structural features:

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the molecule's overall polarity and solubility, which are critical physicochemical properties for transport within plant tissues and interaction with insect or fungal targets.[6]

  • The Reactive Aldehyde: The aldehyde functional group is a chemically versatile handle. It readily participates in a variety of condensation reactions, allowing for the facile introduction of diverse chemical moieties. This is paramount for generating the chemical diversity needed in high-throughput screening campaigns.

  • The Methyl Group: The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity to target enzymes or receptors and affecting its metabolic stability.

By strategically modifying the aldehyde group, researchers can systematically explore the chemical space around the 4-methylpyridine core to identify novel compounds with potent fungicidal or insecticidal activity.

Part 1: Synthesis of a Diverse Chemical Library from this compound

The aldehyde functionality of this compound is the gateway to a multitude of chemical derivatives. Below are detailed protocols for the synthesis of four distinct classes of compounds: Schiff bases, hydrazones, oximes, and chalcones. These have been selected for their proven presence in biologically active molecules and their straightforward synthesis.

Experimental Workflow Overview

The general workflow for synthesizing and screening a library of this compound derivatives is a cyclical process of design, synthesis, purification, and testing.

G cluster_0 Synthesis Phase cluster_1 Screening & Analysis Phase 4-MNA This compound Synthesis Condensation Reactions (Schiff Base, Hydrazone, etc.) 4-MNA->Synthesis Reagents Diverse Amines, Hydrazines, Ketones, etc. Reagents->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Bioassays Biological Screening (Fungicidal & Insecticidal) Purification->Bioassays Characterized Derivatives SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR Lead Lead Compound Identification SAR->Lead Lead->Reagents Iterative Design

Caption: A logical workflow for the synthesis and screening of this compound derivatives.

Protocol 1: Synthesis of Schiff Bases

Schiff bases (or imines) are formed through the condensation of an aldehyde with a primary amine. This reaction is a cornerstone of combinatorial chemistry due to its simplicity and the vast number of commercially available primary amines.

Rationale: The resulting C=N double bond and the appended aromatic or aliphatic group from the amine can significantly influence the molecule's biological activity.

Detailed Protocol:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.21 g, 10 mmol) in 20 mL of ethanol. To this solution, add the desired primary amine (1.0 eq, e.g., aniline, 0.93 g, 10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3). The formation of a new, less polar spot indicates product formation.

  • Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the reaction mixture in an ice bath to induce precipitation. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the purified product using FT-IR (disappearance of the aldehyde C-H stretch, appearance of the C=N stretch around 1640 cm⁻¹) and ¹H NMR spectroscopy.

Protocol 2: Synthesis of Hydrazones

Hydrazones are synthesized by reacting an aldehyde with a hydrazine derivative. They are known for their wide range of biological activities.

Rationale: The >C=N-NH- moiety in hydrazones offers additional hydrogen bonding capabilities and can chelate metal ions, which can be a mechanism of enzymatic inhibition.

Detailed Protocol:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.21 g, 10 mmol) in 25 mL of ethanol. In a separate beaker, dissolve the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 eq, 1.08 g, 10 mmol) in a minimal amount of ethanol.

  • Reaction: Add the hydrazine solution dropwise to the aldehyde solution while stirring at room temperature. Add a catalytic amount of acetic acid (2-3 drops).

  • Progression: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates the product is forming. Monitor the reaction by TLC.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

  • Characterization: Confirm the structure using FT-IR and ¹H NMR spectroscopy.

Protocol 3: Synthesis of Oximes

Oximes are formed from the reaction of an aldehyde with hydroxylamine. They are important intermediates and have shown biological activity themselves.

Rationale: The oxime functional group can act as a bioisostere for other functional groups and can influence the molecule's absorption and distribution properties.

Detailed Protocol (Solvent-Free Grinding Method): [7][8]

  • Reactant Preparation: In a mortar, combine this compound (1.0 eq, e.g., 1.21 g, 10 mmol), hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12 mmol), and bismuth(III) oxide (Bi₂O₃, 0.6 eq, 2.78 g, 6 mmol).

  • Reaction: Grind the mixture with a pestle at room temperature for 5-15 minutes. Monitor the reaction by TLC.

  • Extraction: Add ethyl acetate (2 x 15 mL) to the mortar and triturate the solid.

  • Catalyst Removal: Filter the mixture to remove the solid Bi₂O₃ catalyst.

  • Isolation: Concentrate the filtrate to approximately half its volume. Add water to precipitate the oxime product.

  • Purification: Collect the precipitate by filtration and dry under vacuum to yield the pure oxime.

  • Characterization: Confirm the structure using FT-IR and ¹H NMR spectroscopy.

Protocol 4: Synthesis of Chalcones (Claisen-Schmidt Condensation)

Chalcones are α,β-unsaturated ketones formed by the condensation of an aromatic aldehyde with an acetophenone derivative.

Rationale: Chalcones are a well-known class of biologically active compounds with a wide range of activities.[9][10][11] The α,β-unsaturated ketone is a Michael acceptor and can react with nucleophilic residues in target proteins.

Detailed Protocol: [9][10][12][13]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 10 mmol) and a substituted acetophenone (1.0 eq, 10 mmol) in 30 mL of ethanol.

  • Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide (40%, 5 mL) dropwise with vigorous stirring, keeping the temperature below 25°C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The formation of a solid precipitate is common.

  • Isolation: Pour the reaction mixture into a beaker containing 100 g of crushed ice. Acidify the mixture with dilute HCl to neutralize the excess NaOH.

  • Purification: Collect the precipitated chalcone by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol.

  • Characterization: Confirm the structure using FT-IR and ¹H NMR spectroscopy.

Part 2: Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to screen them for biological activity. The following are standard, robust protocols for assessing fungicidal and insecticidal efficacy.

Protocol 5: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a target fungus.[14]

Target Organisms: Fusarium graminearum, Botrytis cinerea, Alternaria solani.

Materials:

  • 96-well microtiter plates

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Fungal spore suspension (adjusted to 1 x 10⁵ spores/mL)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a commercial fungicide like Carbendazim)

  • Negative control (DMSO)

Procedure:

  • Serial Dilution: Add 100 µL of PDB to all wells of a 96-well plate. Add 2 µL of the test compound stock solution (e.g., 10 mg/mL in DMSO) to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 100 µL of the fungal spore suspension to each well.

  • Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and medium with inoculum and the positive control fungicide.

  • Incubation: Cover the plate and incubate at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.

Data Presentation:

Compound IDDerivative ClassTarget FungusMIC (µg/mL)
4MNA-SB-01Schiff BaseF. graminearum>128
4MNA-HZ-05HydrazoneF. graminearum32
4MNA-CH-12ChalconeF. graminearum8
Carbendazim-F. graminearum2
Protocol 6: In Vivo Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This whole-organism assay assesses the toxicity of compounds to a common agricultural pest, the aphid.[15][16][17]

Target Organism: Green peach aphid (Myzus persicae) or cowpea aphid (Aphis craccivora).[4][5][18]

Materials:

  • Host plant leaves (e.g., cabbage, fava bean)

  • Petri dishes with a layer of 1% agar

  • Test compounds dissolved in acetone with a surfactant (e.g., Triton X-100)

  • Fine paintbrush

  • Synchronized population of adult apterous (wingless) aphids

Procedure:

  • Preparation of Leaf Discs: Cut leaf discs slightly smaller than the petri dish diameter.

  • Treatment: Prepare serial dilutions of the test compounds in water with a small amount of acetone and surfactant. Dip each leaf disc into a test solution for 10-15 seconds. Allow the leaves to air dry. A water/acetone/surfactant-dipped leaf serves as the control.

  • Assay Setup: Place the dried leaf discs onto the agar in the petri dishes. Using a fine paintbrush, transfer 20-30 adult aphids onto each leaf disc.

  • Incubation: Cover the petri dishes (with ventilation) and maintain them at 22-25°C with a 16:8 hour light:dark cycle.

  • Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Data Presentation:

Compound IDDerivative ClassTarget InsectLC₅₀ (ppm) after 48h
4MNA-SB-08Schiff BaseM. persicae75
4MNA-OX-03OximeM. persicae12
ImidaclopridNeonicotinoidM. persicae0.5

Part 3: Exploring the Mechanism of Action

A key aspect of agrochemical research is understanding how a lead compound exerts its biological effect. For derivatives of this compound, a primary hypothesized mechanism of action for insecticidal compounds is the modulation of nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoid insecticides.[2][19][20][21][22]

Hypothesized Mechanism: Neonicotinoid-like Action

Neonicotinoids act as agonists at the insect nAChR. They bind to the receptor, mimicking the neurotransmitter acetylcholine, but are not easily broken down by acetylcholinesterase. This leads to a sustained opening of the ion channel, causing overstimulation of the neuron, paralysis, and eventual death of the insect.[20][21]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Arrives Ca_channel Voltage-gated Ca²⁺ channels open AP->Ca_channel Vesicles Vesicles fuse with membrane Ca_channel->Vesicles ACh_release Acetylcholine (ACh) released Vesicles->ACh_release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_release->nAChR ACh binds Ion_channel Ion Channel Opens nAChR->Ion_channel Overstimulation Overstimulation -> Paralysis & Death nAChR->Overstimulation Sustained Opening Depolarization Na⁺ influx -> Depolarization Ion_channel->Depolarization AP_new New Action Potential Depolarization->AP_new Derivative 4-MNA Derivative (Neonicotinoid mimic) Derivative->nAChR Binds irreversibly

Caption: Hypothesized mechanism of action for an insecticidal 4-MNA derivative at a cholinergic synapse.

Self-Validating the Protocol:

To validate that a lead compound acts via this mechanism, a researcher could perform several follow-up experiments:

  • Synergism Studies: Use synergists like piperonyl butoxide (PBO), which inhibits cytochrome P450 enzymes. If the compound's toxicity increases significantly in the presence of PBO, it suggests that metabolic degradation is a factor in resistance.

  • Electrophysiology: Use techniques like two-electrode voltage clamp on isolated insect neurons (e.g., from Xenopus oocytes expressing the receptor) to directly measure the compound's effect on nAChR ion channel activity.

  • Competitive Binding Assays: Use radiolabeled neonicotinoids (e.g., [³H]imidacloprid) to see if the novel compound can compete for the same binding site on the receptor.

Conclusion: A Strategic Approach to Discovery

This compound represents a valuable and underexplored starting point for the discovery of novel agrochemicals. Its utility lies not in its own biological activity, but in the chemical diversity it unlocks. By employing systematic synthesis of derivatives through robust and reproducible protocols, followed by rigorous biological screening, researchers can efficiently navigate the path from a simple chemical building block to a potent lead compound. The integration of mechanistic studies, such as those exploring the well-established nicotinic acetylcholine receptor target, provides a clear and scientifically sound basis for optimizing these leads into the next generation of effective and safe crop protection solutions. This strategic approach, grounded in fundamental chemical principles and validated biological assays, is essential for the continued innovation required in the field of agrochemical research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Methylnicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Methylnicotinaldehyde. As a Senior Application Scientist, I have designed this guide to provide in-depth technical assistance and troubleshooting strategies for common issues encountered during the synthesis of this important chemical intermediate. This resource is structured in a question-and-answer format to directly address the challenges you may face in the laboratory, ensuring scientific integrity and providing actionable solutions.

I. General Troubleshooting for Low Yields

Low yields in organic synthesis can often be attributed to a set of common experimental errors. Before delving into route-specific issues, it is crucial to review these fundamental aspects of your experimental setup and procedure.

Question: My overall yield is consistently low, regardless of the synthetic route. What general factors should I investigate first?

Answer: Consistently low yields often point to systematic issues rather than problems with a specific reaction's chemistry. Here is a checklist of critical factors to re-evaluate:

  • Reagent and Solvent Quality: Impurities in your starting materials or solvents can have a significant impact on your reaction's outcome.[1] Ensure all reagents are of the appropriate grade and purity for your synthesis. If necessary, purify your starting materials and ensure all solvents are anhydrous, especially for moisture-sensitive reactions.

  • Reaction Setup and Inert Atmosphere: For reactions sensitive to air or moisture, ensure your glassware is properly flame-dried or oven-dried. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

  • Accurate Stoichiometry and Reagent Addition: Precisely measure and weigh all your reagents. Incorrect stoichiometry is a common source of low yields. For highly reactive reagents, consider dropwise addition to control the reaction rate and temperature.

  • Temperature Control: Many reactions have a narrow optimal temperature range. Ensure your heating or cooling bath is accurately calibrated and maintained throughout the reaction.

  • Stirring Efficiency: Inadequate stirring can lead to localized "hot spots" or poor mixing of reagents, resulting in side reactions and lower yields. Ensure your stir bar or overhead stirrer is providing vigorous and efficient agitation.

  • Reaction Monitoring: Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Workup and Extraction: Significant product loss can occur during the workup and extraction phases.[1] Ensure you are using the correct solvents and pH for your extractions to maximize the partitioning of your product into the organic layer. Thoroughly back-extract the aqueous layer to recover any dissolved product.

  • Purification: Product loss during purification is a frequent contributor to low isolated yields. Optimize your purification method, whether it be column chromatography, distillation, or recrystallization, to minimize loss.

II. Troubleshooting Specific Synthetic Routes

The synthesis of this compound can be approached through several different pathways. Each route presents its own unique set of challenges. This section will address common problems associated with the most frequently employed synthetic strategies.

Route 1: Selective Oxidation of 3,4-Lutidine

The direct oxidation of 3,4-lutidine to this compound is an attractive route due to the commercial availability of the starting material. However, achieving selective oxidation of the methyl group at the 3-position without affecting the 4-methyl group or over-oxidizing to the carboxylic acid can be challenging.

Question: I am attempting to oxidize 3,4-lutidine, but my yield of this compound is very low, and I see a mixture of products. What is going wrong?

Answer: The primary challenges in the oxidation of 3,4-lutidine are controlling the selectivity and preventing over-oxidation. Here are the likely culprits and their solutions:

  • Lack of Selectivity: The two methyl groups on the lutidine ring have similar reactivity, making selective oxidation difficult.

    • Solution: Employ a sterically hindered oxidizing agent or a directed oxidation strategy. For instance, you could first form the N-oxide of 3,4-lutidine. The N-oxide functionality can direct oxidation to the adjacent methyl groups. Subsequent deoxygenation would yield the desired aldehyde.

  • Over-oxidation to Carboxylic Acid: Strong oxidizing agents will readily convert the aldehyde to the corresponding carboxylic acid, 4-methylnicotinic acid.

    • Solution: Use a milder oxidizing agent that is known to stop at the aldehyde stage. Some options include manganese dioxide (MnO2) or selenium dioxide (SeO2). Careful control of reaction time and temperature is also critical.[2]

  • Formation of Byproducts: Side reactions can lead to a complex mixture of products, complicating purification and lowering the yield of the desired aldehyde.

    • Solution: Optimize your reaction conditions by systematically varying the solvent, temperature, and reaction time. Analyze your crude reaction mixture by GC-MS or LC-MS to identify the major byproducts, which can provide clues about the undesired reaction pathways.

Parameter Condition 1 (Low Yield) Condition 2 (Improved Yield) Rationale
Oxidizing Agent Potassium Permanganate (KMnO4)Activated Manganese Dioxide (MnO2)KMnO4 is a strong oxidizing agent prone to over-oxidation. MnO2 is milder and more selective for the oxidation of methyl groups to aldehydes.[2]
Solvent WaterDichloromethane or TolueneNon-aqueous solvents can offer better control over the reaction and may favor the desired aldehyde product.
Temperature RefluxRoom Temperature to 40 °CLower temperatures can help to minimize over-oxidation and side reactions.
Route 2: Reduction of 4-Methylnicotinic Acid or its Derivatives

This route involves the initial synthesis of 4-methylnicotinic acid, followed by its reduction to the aldehyde. This is often a more controllable approach than direct oxidation of lutidine.

Question: I am trying to reduce 4-methylnicotinic acid to this compound, but I am getting very little of the desired product. What are the common pitfalls?

Answer: The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting carboxylic acid and is easily reduced further to the corresponding alcohol. To achieve a successful reduction to the aldehyde, a two-step process is typically employed:

  • Conversion to an Activated Derivative: The carboxylic acid is first converted to a more reactive derivative, such as an ester (e.g., methyl 4-methylnicotinate) or an acid chloride.

  • Partial Reduction: This derivative is then reduced to the aldehyde using a sterically hindered and less reactive reducing agent.

Troubleshooting the Reduction Step:

  • Over-reduction to the Alcohol: This is the most common problem.

    • Solution: Use a suitable reducing agent that is known to stop at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) is a common choice for the partial reduction of esters to aldehydes.[3][4][5] It is crucial to perform the reaction at low temperatures (typically -78 °C) to prevent over-reduction.[4][5]

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting material contaminating your product.

    • Solution: Ensure you are using the correct stoichiometry of the reducing agent. Monitor the reaction by TLC to determine when all the starting material has been consumed.

  • Difficult Workup: The workup of reactions involving aluminum-based reducing agents can be tricky.

    • Solution: A careful quenching procedure is necessary. Slowly add a quenching agent like ethyl acetate or methanol at low temperature, followed by an aqueous workup, often with a Rochelle's salt solution to help break up aluminum salts.[5]

Experimental Protocol: DIBAL-H Reduction of Methyl 4-Methylnicotinate

  • Dissolve methyl 4-methylnicotinate (1 equivalent) in anhydrous toluene or dichloromethane in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0-1.2 equivalents) in toluene or hexanes dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Route 3: Reduction of 4-Methyl-3-Cyanopyridine

The reduction of a nitrile to an aldehyde is another viable synthetic strategy. This route involves the preparation of 4-methyl-3-cyanopyridine, followed by its partial reduction.

Question: I am having trouble with the reduction of 4-methyl-3-cyanopyridine to the aldehyde. My yield is low and the product is impure. What should I look out for?

Answer: The reduction of a nitrile to an aldehyde requires careful control to prevent over-reduction to the primary amine. The intermediate in this reaction is an imine, which is then hydrolyzed to the aldehyde during the workup.

  • Over-reduction to the Amine: This is the primary side reaction.

    • Solution: As with the reduction of esters, DIBAL-H is the reagent of choice for the partial reduction of nitriles to aldehydes.[3][4] Maintaining a low reaction temperature (-78 °C) is critical.[4]

  • Incomplete Hydrolysis of the Imine Intermediate: If the imine is not fully hydrolyzed during the workup, it will contaminate your final product.

    • Solution: The workup should involve an acidic aqueous solution to facilitate the hydrolysis of the imine to the aldehyde.[3][6] Stirring the reaction mixture with dilute acid for a sufficient amount of time during the workup is important.

  • Formation of Side Products from the Nitrile: Nitriles can undergo side reactions under certain conditions.

    • Solution: Ensure the purity of your starting 4-methyl-3-cyanopyridine. Impurities could lead to unexpected byproducts.

III. Purification of this compound

The purification of aldehydes can sometimes be challenging due to their reactivity. This compound is a liquid at room temperature, making distillation a potential purification method. However, for removing non-volatile impurities or for small-scale purifications, other techniques are often more suitable.

Question: My crude this compound is impure, and I am losing a lot of product during purification. What is an effective purification strategy?

Answer: A highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[7][8] This method is particularly useful for separating aldehydes from non-carbonyl-containing impurities.

The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be isolated by filtration. The non-aldehyde impurities remain in the solution. The aldehyde can then be regenerated from the adduct by treatment with an acid or a base.[7][8]

Experimental Protocol: Purification of this compound via Bisulfite Adduct Formation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like ethanol or THF.

  • Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring.

  • A white precipitate of the bisulfite adduct should form. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.

  • To regenerate the aldehyde, suspend the adduct in a biphasic mixture of diethyl ether and water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide with stirring until the solid dissolves and the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

IV. Visualization of Troubleshooting Workflow

To assist in diagnosing issues with low yield, the following workflow diagram outlines a logical troubleshooting process.

Troubleshooting_Workflow Start Low Yield of this compound General_Check Review General Troubleshooting Points: - Reagent/Solvent Purity - Inert Atmosphere - Stoichiometry - Temperature Control - Stirring - Workup & Purification Start->General_Check Route_Specific Investigate Route-Specific Issues General_Check->Route_Specific Oxidation Route 1: Oxidation of 3,4-Lutidine Route_Specific->Oxidation Reduction_Acid Route 2: Reduction of 4-Methylnicotinic Acid Derivative Route_Specific->Reduction_Acid Reduction_Nitrile Route 3: Reduction of 4-Methyl-3-Cyanopyridine Route_Specific->Reduction_Nitrile Purification_Issue Difficulty in Purification Route_Specific->Purification_Issue Ox_Problem_1 Problem: Lack of Selectivity / Over-oxidation Oxidation->Ox_Problem_1 Red_Acid_Problem_1 Problem: Over-reduction to Alcohol Reduction_Acid->Red_Acid_Problem_1 Red_Nitrile_Problem_1 Problem: Over-reduction to Amine Reduction_Nitrile->Red_Nitrile_Problem_1 Red_Nitrile_Problem_2 Problem: Incomplete Imine Hydrolysis Reduction_Nitrile->Red_Nitrile_Problem_2 Ox_Solution_1 Solution: - Use milder/sterically hindered oxidant (e.g., MnO2) - Form N-oxide intermediate - Optimize temperature and time Ox_Problem_1->Ox_Solution_1 Red_Acid_Solution_1 Solution: - Use DIBAL-H at -78°C - Careful control of stoichiometry Red_Acid_Problem_1->Red_Acid_Solution_1 Red_Nitrile_Solution_1 Solution: - Use DIBAL-H at -78°C Red_Nitrile_Problem_1->Red_Nitrile_Solution_1 Red_Nitrile_Solution_2 Solution: - Acidic aqueous workup - Sufficient stirring during workup Red_Nitrile_Problem_2->Red_Nitrile_Solution_2 Purification_Solution Solution: - Purify via bisulfite adduct formation - Optimize distillation conditions Purification_Issue->Purification_Solution

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile pyridinecarboxaldehyde derivative. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, handling, and reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound, with the chemical formula C₇H₇NO and a molecular weight of 121.14 g/mol , is a pyridine derivative with an aldehyde functional group.[1] It is crucial to understand its reactivity, which is primarily dictated by the aldehyde group and the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen makes the aldehyde carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Q2: How should this compound be stored to ensure its stability?

A2: Aldehydes are prone to oxidation, especially in the presence of air, which can convert them to the corresponding carboxylic acid (4-methylnicotinic acid). Therefore, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dry, and dark place.[2] For long-term storage, refrigeration at 2-8°C is recommended.

Q3: What are the common impurities found in this compound, and how can they be removed?

A3: A common impurity is the corresponding carboxylic acid, 4-methylnicotinic acid, formed via oxidation. The presence of this acid can interfere with subsequent reactions. Purification can often be achieved by stirring the aldehyde with a mild base like potassium carbonate in a suitable solvent, followed by filtration and fractional distillation.[3]

Q4: What are the most common reactions performed with this compound?

A4: As an aromatic aldehyde, this compound is a versatile building block in organic synthesis. Common reactions include:

  • Oxidation to 4-methylnicotinic acid.[4][5]

  • Reduction to (4-methylpyridin-3-yl)methanol.[6][7]

  • Carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation to form various substituted alkenes.[8][9]

II. Troubleshooting Guide: Common Reaction Challenges and Solutions

This section provides a problem-and-solution framework for specific issues that may arise during reactions with this compound.

A. Low Yield or Incomplete Conversion
Potential Cause Troubleshooting Recommendation Scientific Rationale
Degraded Starting Material Verify the purity of this compound using techniques like NMR or GC-MS. If significant oxidation to the carboxylic acid is detected, purify the aldehyde before use.The presence of the carboxylic acid impurity reduces the effective concentration of the aldehyde, leading to lower yields.
Insufficient Reagent Activity For reactions involving nucleophiles (e.g., Wittig reagents, enolates), ensure the nucleophile is freshly prepared and properly activated. For instance, in a Wittig reaction, ensure complete deprotonation of the phosphonium salt.[10]The electrophilicity of the aldehyde carbonyl requires a sufficiently reactive nucleophile for efficient reaction. Incomplete activation of the reagent will result in a sluggish or incomplete reaction.
Suboptimal Reaction Temperature Many reactions involving aldehydes require specific temperature control. If the reaction is sluggish, consider a modest increase in temperature while monitoring for side product formation. Conversely, if side reactions are prevalent, lowering the temperature may be beneficial.Reaction rates are temperature-dependent. Finding the optimal temperature balances the rate of the desired reaction against the rates of competing side reactions.
Inappropriate Solvent The choice of solvent is critical. For reactions involving charged intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution, polar apathetic solvents like DMF or DMSO are often preferred to stabilize these species.The solvent plays a key role in solvating reactants and stabilizing transition states and intermediates. A poor solvent choice can significantly hinder reaction kinetics.
B. Side Product Formation
Observed Side Product Potential Cause Optimization Strategy Underlying Principle
4-Methylnicotinic Acid Air Oxidation Conduct the reaction under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents.Aldehydes are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by heat and light.[4]
Cannizzaro Reaction Products Strongly Basic Conditions If possible, use a milder base or a catalytic amount of a weaker base. The Cannizzaro reaction is disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid under strongly basic conditions.This compound lacks an alpha-hydrogen and is therefore susceptible to the Cannizzaro reaction in the presence of a strong base.
Self-Condensation Products (Aldol-type) Presence of Acidic or Basic Catalysts Carefully control the pH of the reaction mixture. While this compound itself cannot undergo self-aldol condensation, impurities or other reactants might, catalyzed by acid or base.Aldol-type reactions are catalyzed by both acids and bases. Unintended pH excursions can promote these side reactions.

III. Detailed Experimental Protocols

This section provides step-by-step methodologies for key reactions involving this compound.

Protocol 1: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[11][12]

Objective: To synthesize a substituted alkene from this compound.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)[10][13]

  • Anhydrous solvent (e.g., THF, DMF)[13]

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Preparation of the Ylide (Wittig Reagent):

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

    • Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[13]

    • Allow the mixture to stir for 30-60 minutes to ensure complete ylide formation.

  • Reaction with this compound:

    • Dissolve this compound in a minimal amount of the anhydrous solvent.

    • Slowly add the aldehyde solution to the ylide solution at the same temperature.

    • Allow the reaction to stir for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.

Troubleshooting the Wittig Reaction:

  • Low Yield: Ensure the phosphonium salt is completely dry and the base is of high quality. The presence of water will quench the ylide.

  • Mixture of E/Z Isomers: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide.[8] Stabilized ylides tend to give the E-alkene, while non-stabilized ylides often favor the Z-alkene.[8][12] The Schlosser modification can be employed to favor the E-alkene.[11]

Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration.[9]

Objective: To synthesize an α,β-unsaturated compound from this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, malononitrile, ethyl acetoacetate)[9]

  • Weakly basic catalyst (e.g., piperidine, pyridine)[9][14]

  • Solvent (e.g., ethanol, toluene)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.

    • Add a catalytic amount of the weak base.

    • If water is a byproduct, a Dean-Stark apparatus can be used with a solvent like toluene to drive the reaction to completion by removing water.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • The reaction time can vary from a few hours to overnight.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Otherwise, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with dilute acid (to remove the basic catalyst) and then with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting the Knoevenagel Condensation:

  • No Reaction: Ensure the methylene compound is sufficiently activated (i.e., flanked by electron-withdrawing groups).[9] A stronger base or higher temperature may be required, but this increases the risk of side reactions.

  • Doebner Modification: If one of the activating groups is a carboxylic acid (e.g., malonic acid), using pyridine as the solvent can lead to condensation followed by decarboxylation.[9]

IV. Visualization of Key Processes

Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Reaction cluster_products Products & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Purification Workup & Purification Alkene->Purification Phosphine_Oxide->Purification

Caption: Workflow for the Wittig reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of This compound Start->Check_Purity Impure Impure Check_Purity->Impure Yes Pure Pure Check_Purity->Pure No Purify Purify Aldehyde Impure->Purify Check_Reagents Check Activity of Other Reagents Pure->Check_Reagents Inactive_Reagents Inactive Check_Reagents->Inactive_Reagents Yes Active_Reagents Active Check_Reagents->Active_Reagents No Use_Fresh_Reagents Use Fresh/Re-purified Reagents Inactive_Reagents->Use_Fresh_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Active_Reagents->Optimize_Conditions Optimized Yield Improved Optimize_Conditions->Optimized

Caption: Decision tree for troubleshooting low reaction yields.

V. References

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  • Google Patents. US5484918A - Process for the preparation of aqueous nicotinaldehyde. --INVALID-LINK--

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  • ChemScene. 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde. --INVALID-LINK--

  • ChemicalBook. 6-Methylnicotinaldehyde | 53014-84-9. --INVALID-LINK--

  • National Institutes of Health. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC. --INVALID-LINK--

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  • Google Patents. US7528256B2 - Process for the preparation of nicotinaldehydes. --INVALID-LINK--

  • Chemguide. reduction of aldehydes and ketones. --INVALID-LINK--

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  • Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds - Reduction. --INVALID-LINK--

  • Google Patents. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde. --INVALID-LINK--

  • Chemistry LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. --INVALID-LINK--

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  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. --INVALID-LINK--

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  • Organic Syntheses Procedure. 3-Pyridinebutanenitrile, γ-oxo. --INVALID-LINK--

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  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. --INVALID-LINK--

  • PubChemLite. 6-(dimethylamino)-4-methylnicotinaldehyde (C9H12N2O). --INVALID-LINK--

  • ChemicalBook. This compound | 51227-28-2. --INVALID-LINK--

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  • ResearchGate. Reaction optimization condition for preparation of aldehyde (4). --INVALID-LINK--

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References

Technical Support Center: 4-Methylnicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of its synthesis, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the selective oxidation of 3,4-lutidine (also known as 3,4-dimethylpyridine or 4-methyl-3-picoline).[1] This process typically involves the use of an oxidizing agent to convert one of the methyl groups of the lutidine into an aldehyde functional group.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound via oxidation of 3,4-lutidine?

The primary and most common byproduct is 4-methylnicotinic acid, which results from the over-oxidation of the target aldehyde.[2] Other potential byproducts can include unreacted 3,4-lutidine, pyridine (from decarboxylation), and carbon dioxide from complete oxidation.[3] Depending on the specific reagents and reaction conditions, other minor impurities may also be formed.

Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A combination of chromatographic and spectroscopic methods is ideal for monitoring the reaction progress and identifying byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating and quantifying the starting material, the desired product, and major byproducts.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of both the target molecule and any unknown impurities.[6]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound and High Concentration of 4-Methylnicotinic Acid

Cause: This is a classic case of over-oxidation. The reaction conditions are too harsh, leading to the conversion of the desired aldehyde to the corresponding carboxylic acid.

Troubleshooting Steps:

  • Reduce Oxidant Stoichiometry: Carefully control the molar ratio of the oxidizing agent to the 3,4-lutidine. A stoichiometric or slight excess of the oxidant is often sufficient.

  • Lower Reaction Temperature: High temperatures can significantly increase the rate of over-oxidation.[7] Experiment with lowering the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity.

  • Decrease Reaction Time: Monitor the reaction progress closely using TLC or a rapid chromatographic method. Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant over-oxidation occurs.

  • Choice of Oxidant: Some oxidizing agents are more aggressive than others. If using strong oxidants like potassium permanganate or nitric acid, consider switching to a milder or more selective oxidant system, such as manganese dioxide or a catalyzed air oxidation process.[8][9]

Problem 2: Presence of Unreacted 3,4-Lutidine in the Final Product

Cause: Incomplete reaction is the most likely cause. This can be due to insufficient oxidant, low reaction temperature, or short reaction time.

Troubleshooting Steps:

  • Increase Oxidant Stoichiometry: A slight excess of the oxidizing agent may be necessary to drive the reaction to completion.

  • Elevate Reaction Temperature: Gradually increase the reaction temperature to enhance the reaction rate.[8]

  • Extend Reaction Time: Continue to monitor the reaction until the starting material is no longer detected by your chosen analytical method.

  • Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure efficient contact between the reactants.

Problem 3: Formation of Pyridine as a Byproduct

Cause: The formation of pyridine suggests decarboxylation of the intermediate 4-methylnicotinic acid, which can be promoted by high temperatures.[3]

Troubleshooting Steps:

  • Temperature Control: As with over-oxidation, maintaining a lower reaction temperature is key to minimizing this side reaction.

  • Optimize Catalyst: In catalytic systems, the choice of catalyst and support can influence the selectivity and minimize degradative pathways.[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by HPLC
  • Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water mixture) to a known volume.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject a standard volume (e.g., 10 µL) onto the HPLC system.

  • Analysis: Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the components. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Compare the peak areas of the starting material, product, and byproducts to determine their relative concentrations.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for separating this compound from less polar starting material and more polar byproducts like 4-methylnicotinic acid.

  • Procedure:

    • Load the crude reaction mixture onto the prepared silica gel column.

    • Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent to elute the desired product.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Troubleshooting Summary for this compound Synthesis

Observed Issue Potential Cause Recommended Action
High 4-methylnicotinic acidOver-oxidationDecrease temperature, reduce oxidant, shorten reaction time
Unreacted 3,4-lutidineIncomplete reactionIncrease temperature, increase oxidant, extend reaction time
Presence of pyridineDecarboxylationLower reaction temperature, optimize catalyst

Visualizations

Diagram 1: Synthetic Pathway and Major Byproducts

Synthesis_Byproducts Start 3,4-Lutidine Product This compound Start->Product Oxidation Byproduct1 4-Methylnicotinic Acid Product->Byproduct1 Over-oxidation Byproduct2 Pyridine Byproduct1->Byproduct2 Decarboxylation (High Temp)

Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Product (HPLC/GC-MS) Decision1 High 4-Methylnicotinic Acid? Start->Decision1 Action1 Decrease Temperature Reduce Oxidant Shorten Reaction Time Decision1->Action1 Yes Decision2 High Unreacted Lutidine? Decision1->Decision2 No End Optimized Synthesis Action1->End Action2 Increase Temperature Increase Oxidant Extend Reaction Time Decision2->Action2 Yes Decision3 Pyridine Detected? Decision2->Decision3 No Action2->End Action3 Lower Reaction Temperature Decision3->Action3 Yes Decision3->End No Action3->End

Caption: A decision-tree workflow for troubleshooting byproduct formation in this compound synthesis.

References

Technical Support Center: Managing 4-Methylnicotinaldehyde Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage and handling of this compound. By understanding the chemical nature of this compound and implementing the recommended procedures, you can ensure its stability and the integrity of your experiments.

Introduction to this compound Stability

This compound, a pyridine carboxaldehyde derivative, is a valuable reagent in organic synthesis. However, like many aromatic aldehydes, it is susceptible to degradation, which can compromise experimental outcomes. The primary degradation pathways include oxidation to the corresponding carboxylic acid and potential polymerization. The presence of the pyridine ring introduces additional considerations, such as the potential for N-oxide formation.[1][2][3] Proper storage and handling are therefore critical to maintain the purity and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4][5] The container should be tightly sealed to prevent moisture ingress.[4][6][7]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of degradation reactions.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation of the aldehyde group.[4][5]
Light Amber or Opaque VialProtects against light-induced degradation.[4]
Container Tightly SealedPrevents exposure to air and moisture.[4][6][7]

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, under inert gas, and protected from light), the compound should remain stable for an extended period. However, if a retest or expiration date is not provided on the Certificate of Analysis, it is recommended to routinely inspect the material to ensure it performs as expected for your application.

Q3: Can I store this compound at room temperature?

A3: While short periods at room temperature for handling purposes are generally acceptable, long-term storage at ambient temperature is not recommended.[6] Elevated temperatures can accelerate degradation processes, leading to a decrease in purity.[8]

Q4: Is it necessary to handle this compound in a fume hood?

A4: Yes, it is recommended to handle this compound in a well-ventilated area, preferably a chemical fume hood.[4][6] This minimizes the inhalation of any vapors and protects the user from potential respiratory irritation.[6]

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color or the formation of a precipitate. A common degradation product is 4-methylnicotinic acid, which is a carboxylic acid. The presence of acidic impurities can be detected by analytical techniques such as NMR or IR spectroscopy, or by a change in the pH of a solution.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: Inconsistent or low yields in reactions.

  • Possible Cause 1: Degradation of this compound. The aldehyde may have oxidized to the less reactive 4-methylnicotinic acid. Aromatic aldehydes are known to be easily oxidized.[3]

    • Solution:

      • Verify Purity: Before use, check the purity of your this compound stock using an appropriate analytical method (e.g., ¹H NMR, GC-MS, or HPLC). Look for the presence of the carboxylic acid peak.

      • Use Fresh Stock: If degradation is suspected, use a fresh, unopened bottle of the reagent.

      • Purification: If a fresh stock is unavailable, consider purifying the aldehyde. One common method is to form a bisulfite adduct, which can then be reversed to yield the pure aldehyde.[9]

  • Possible Cause 2: Inappropriate Reaction Conditions. The reaction conditions may not be optimal for the specific transformation.

    • Solution:

      • Review Literature: Consult the literature for similar reactions involving pyridine aldehydes to ensure your conditions (solvent, temperature, catalyst, etc.) are appropriate.

      • Optimization: Systematically vary reaction parameters to find the optimal conditions for your specific substrate.

Problem 2: The this compound has changed color or appears cloudy.

  • Possible Cause: Oxidation or Polymerization. Discoloration can be a sign of oxidation or the formation of polymeric byproducts. Aldehydes can undergo autocondensation or polymerization over time.[10]

    • Solution:

      • Assess Suitability: The material may still be suitable for some applications, but it is recommended to test it on a small scale first.

      • Purification: For sensitive reactions, purification by column chromatography or distillation may be necessary.[9]

      • Proper Storage: Ensure that going forward, the compound is stored under the recommended inert atmosphere and refrigerated conditions to prevent further degradation.[4][5]

Problem 3: Formation of an unexpected N-oxide byproduct.

  • Possible Cause: Oxidation of the Pyridine Nitrogen. The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide, especially in the presence of certain oxidizing agents.[1][2]

    • Solution:

      • Avoid Strong Oxidants: Be mindful of the reagents used in your reaction. If possible, choose reaction conditions that do not involve strong oxidizing agents that could react with the pyridine nitrogen.

      • Protecting Groups: In multi-step syntheses, it may be necessary to protect the pyridine nitrogen before carrying out oxidation reactions on other parts of the molecule.

Experimental Protocols & Methodologies

Protocol 1: Aliquoting and Short-Term Storage of this compound

To minimize repeated opening of the main stock container and subsequent exposure to air and moisture, it is best practice to aliquot the reagent into smaller, single-use vials.

  • Preparation: In a chemical fume hood, gather the required number of small, dry amber glass vials with PTFE-lined caps.

  • Inert Atmosphere: Purge the main stock bottle and the smaller vials with a gentle stream of nitrogen or argon.

  • Aliquoting: Quickly transfer the desired amount of this compound into each vial.

  • Sealing: Tightly cap each vial. For added protection, you can wrap the cap with Parafilm®.

  • Storage: Store the aliquoted vials in a refrigerator at 2-8°C.

Visualizing Degradation and Troubleshooting

Diagram 1: Potential Degradation Pathways of this compound

A This compound B 4-Methylnicotinic Acid A->B Oxidation (Air, O2) C Polymer/Autocondensation Products A->C Autocondensation/Polymerization D This compound N-oxide A->D N-Oxidation

Caption: Key degradation routes for this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Reaction Yields

Start Inconsistent/Low Yield CheckPurity Check Purity of this compound (NMR, GC, etc.) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure UseFresh Use Fresh Stock or Purify IsPure->UseFresh No ReviewConditions Review Reaction Conditions (Temp, Solvent, etc.) IsPure->ReviewConditions Yes UseFresh->CheckPurity Optimize Optimize Reaction Parameters ReviewConditions->Optimize End Problem Solved Optimize->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Improving Reaction Selectivity with 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylnicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but often challenging reagent. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you enhance the selectivity and success of your reactions.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, however, presents a significant challenge in chemoselectivity.[1][2] The molecule contains three primary reactive sites:

  • The Aldehyde Group: An electrophilic carbonyl carbon, susceptible to nucleophilic attack.

  • The Pyridine Nitrogen: A Lewis basic site with a lone pair of electrons, prone to protonation, alkylation, and coordination with metal catalysts.[3]

  • The 4-Methyl Group: Benzylic protons that can be targeted for oxidation or deprotonation under certain conditions.

Achieving selective functionalization at one site without unintended reactions at the others is the central challenge addressed in this guide.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using strong organometallic nucleophiles like Grignard or organolithium reagents?

A: This is a classic problem arising from the Lewis basicity of the pyridine nitrogen.[3] Strong, hard nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents are also strong bases and Lewis acids (in the case of the MgX part). They can react with the pyridine nitrogen in a non-productive acid-base interaction or coordination, effectively quenching the reagent before it can add to the aldehyde.[7][8] This leads to reagent decomposition, low conversion of the starting material, and complex side reactions.[9]

Q2: I am attempting a Wittig reaction, but the reaction is sluggish and gives a mixture of products. What is going on?

A: The electron-withdrawing nature of the pyridine ring deactivates the adjacent aldehyde, making it less electrophilic than a typical benzaldehyde.[2] Furthermore, the basic conditions often used to generate non-stabilized ylides can interact with the molecule in unintended ways. If a very strong base like n-BuLi is used, competitive deprotonation of the 4-methyl group can occur. The ylide itself can also be basic enough to coordinate with the pyridine nitrogen, affecting its reactivity.[10][11][12]

Q3: How can I selectively oxidize the aldehyde group to a carboxylic acid without oxidizing the 4-methyl group?

A: This requires an oxidant that is highly selective for aldehydes over benzylic methyl groups. Strong, indiscriminate oxidants (e.g., KMnO₄, hot CrO₃) will likely lead to over-oxidation or a mixture of products, including oxidation of the methyl group.[13] The key is to use milder, aldehyde-specific oxidation systems.[14][15]

Troubleshooting Guide: Nucleophilic Addition to the Aldehyde

One of the most common operations is the addition of a carbon nucleophile to the aldehyde. The primary challenge is preventing interaction with the pyridine nitrogen.

Issue: Poor yields in Grignard/Organolithium reactions due to nitrogen interference.

This guide provides two primary strategies to overcome this issue: Lewis acid additives and transmetalation to softer nucleophiles.

Strategy 1: Masking the Pyridine Nitrogen with a Lewis Acid Additive

Causality: The core principle is to introduce a strong, oxophilic Lewis acid that will preferentially coordinate to the more Lewis basic pyridine nitrogen. This coordination "masks" the nitrogen, preventing it from interacting with the Grignard reagent and leaving the aldehyde as the most electrophilic site. Boron trifluoride etherate (BF₃·OEt₂) is an excellent choice for this purpose.

start Start: Grignard reaction with This compound check_yield Is yield >70% and byproduct formation low? start->check_yield success Success: Continue with current protocol check_yield->success Yes troubleshoot Low Yield / Side Reactions: Nitrogen interference suspected check_yield->troubleshoot No add_lewis Action: Add 1.1 eq. BF3.OEt2 at low temp before Grignard troubleshoot->add_lewis check_yield2 Re-evaluate yield and purity add_lewis->check_yield2 success2 Success: Nitrogen masking was effective check_yield2->success2 Yes alt_strategy Issue Persists: Consider alternative nucleophile (e.g., Organozinc) check_yield2->alt_strategy No

Caption: Troubleshooting workflow for Grignard additions.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF or Et₂O (0.1 M concentration) in a flame-dried, three-neck flask equipped with a thermometer.

  • Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add boron trifluoride etherate (BF₃·OEt₂, 1.1 eq.) dropwise via syringe. Stir for 15-20 minutes at -78 °C. A color change or slight precipitation of the complex may be observed.

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Reaction & Quench: Stir the reaction at -78 °C for 1-2 hours or until TLC/LCMS analysis shows consumption of the starting material. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Purify by column chromatography. Confirm the structure via ¹H NMR, looking for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new carbinol proton and alcohol OH proton.

Strategy 2: Transmetalation to Softer Organometallic Reagents

Causality: Organozinc and organocuprate reagents are "softer" nucleophiles compared to Grignard reagents. They have a lower tendency to engage in side reactions with the pyridine nitrogen and exhibit higher chemoselectivity for the aldehyde carbonyl.[5] This strategy involves preparing the organozinc reagent first and then adding it to the aldehyde.

Reagent TypeHardnessTypical Side ReactionsRecommended Use Case
Organolithium (RLi) HardHighUse with caution, ideal for deprotonation
Grignard (RMgX) HardModerateUse with Lewis acid additive[9]
Organozinc (R₂Zn) SoftLowHigh chemoselectivity for aldehydes
Organocuprate (R₂CuLi) SoftVery LowExcellent for conjugate additions (not applicable here)
Caption: Comparison of organometallic reagent properties.

Troubleshooting Guide: The Wittig Reaction

The Wittig reaction converts the aldehyde to an alkene.[16][17] Selectivity issues here relate to achieving high conversion and controlling the E/Z stereochemistry of the resulting alkene.

Issue: Low conversion and/or poor (Z)-selectivity with non-stabilized ylides.

Causality: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and basic.[17] The reaction's stereochemical outcome is often determined by the kinetic formation of an oxaphosphetane intermediate.[11][12] The presence of lithium salts (from n-BuLi) can lead to betaine equilibration, eroding the (Z)-selectivity. The basicity can also cause undesired side reactions.

Using a sodium-based base like sodium bis(trimethylsilyl)amide (NaHMDS) generates the ylide without lithium cations, which often leads to higher (Z)-selectivity under kinetic control.[12]

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq.) in anhydrous THF. Cool to -78 °C or 0 °C depending on the ylide's stability.

  • Base Addition: Add a solution of NaHMDS (1.1 eq., typically 1.0 M in THF) dropwise. A characteristic color change (often deep red or orange) indicates ylide formation. Stir for 30-60 minutes.

  • Aldehyde Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF, keeping the temperature constant.

  • Reaction & Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench with water or saturated NH₄Cl. Extract with an ether or ethyl acetate. The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexanes) or by column chromatography.

  • Validation: Analyze the product ratio by ¹H NMR, integrating the signals for the vinylic protons of the (E) and (Z) isomers.

G cluster_0 Salt-Free (Kinetic Control) cluster_1 With Li+ Salts (Thermodynamic Control) Ylide Ylide + Aldehyde Cis_Ox cis-Oxaphosphetane (Lower Energy TS) Ylide->Cis_Ox Fast, Irreversible Z_Alkene (Z)-Alkene (Major Product) Cis_Ox->Z_Alkene Ylide_Li Ylide + Aldehyde Erythro Erythro-Betaine (Reversible) Ylide_Li->Erythro Threo Threo-Betaine (More Stable) Erythro->Threo Li+ assisted equilibration Trans_Ox trans-Oxaphosphetane Threo->Trans_Ox E_Alkene (E)-Alkene (Major Product) Trans_Ox->E_Alkene

Caption: Influence of lithium salts on Wittig reaction stereoselectivity.

Troubleshooting Guide: Selective Oxidation

Issue: Oxidizing the aldehyde to a carboxylic acid without affecting the methyl group.

Causality: The methyl group at the 4-position is benzylic-like and susceptible to oxidation under harsh conditions.[13] A chemoselective oxidant that reacts preferentially with the C-H bond of the aldehyde is required.[14] Pinnick oxidation is a highly effective method for this transformation.

The Pinnick oxidation uses sodium chlorite (NaClO₂) buffered with a mild acid and a chlorine scavenger to prevent side reactions.

  • Setup: Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water (e.g., 4:1 ratio).

  • Reagent Addition: To the vigorously stirred solution, add 2-methyl-2-butene (a chlorine scavenger, ~2-3 eq.). Then, add a solution of sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq.) in water.

  • Oxidant Addition: Slowly add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq.) portion-wise or via an addition funnel, ensuring the temperature is maintained below 30 °C (the reaction is exothermic).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours, monitoring by TLC or LCMS.

  • Workup: Quench the reaction by adding a solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl to pH ~3-4, which will precipitate the carboxylic acid product.

  • Isolation: Collect the product by filtration, wash with cold water, and dry.

  • Validation: Confirm the product structure by ¹H NMR (disappearance of the aldehyde proton, appearance of a broad carboxylic acid proton >12 ppm) and IR spectroscopy (strong C=O stretch around 1700 cm⁻¹ and broad O-H stretch).

References

Technical Support Center: Navigating the Reactivity of 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile pyridine-based aldehyde in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate and overcome challenges related to the stability and reactivity of this compound. This resource is structured to offer practical, in-depth guidance in a user-friendly, question-and-answer format.

Understanding the Stability of this compound

This compound, like many aldehydes, is a reactive molecule susceptible to decomposition under various conditions. The primary pathways of degradation include oxidation, polymerization, and side reactions related to the inherent reactivity of the aldehyde functional group and the pyridine ring. The presence of the electron-withdrawing pyridine ring can influence the electrophilicity of the carbonyl carbon, while the methyl group may have a modest electronic effect. Understanding these nuances is key to preventing unwanted side reactions and ensuring the success of your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when working with this compound, providing explanations and actionable solutions.

Storage and Handling

Q1: My this compound has turned yellow/brown upon storage. Is it still usable?

A1: A color change to yellow or brown is a common indicator of decomposition, likely due to oxidation and/or polymerization. Aldehydes are notoriously sensitive to air and light.[1] The primary oxidation product is 4-methylnicotinic acid. While the presence of minor colored impurities may not always inhibit a reaction, it can significantly reduce the yield and complicate purification. It is highly recommended to use fresh or properly stored material for best results. For critical applications, purification of the aldehyde before use is advised.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] It should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.

Reaction-Specific Troubleshooting

Q3: I am getting a low yield in my Wittig reaction with this compound. What are the possible causes?

A3: Low yields in Wittig reactions involving this compound can stem from several factors:

  • Degraded Aldehyde: As mentioned, using old or improperly stored aldehyde can be a primary cause.

  • Ylide Instability: The phosphonium ylide can be sensitive to air and moisture. Ensure it is generated and used under strictly anhydrous and inert conditions.

  • Base Selection: The choice of base for deprotonating the phosphonium salt is crucial. For unstabilized or semi-stabilized ylides, strong bases like n-butyllithium or sodium hydride are often necessary.[3]

  • Steric Hindrance: While the methyl group is not excessively bulky, steric hindrance around the aldehyde could slow down the reaction. Ensure adequate reaction time and consider temperature optimization.

  • Side Reactions: The basic conditions of the Wittig reaction can potentially promote side reactions of the aldehyde, such as aldol-type condensations, although this is less common with aromatic aldehydes lacking α-hydrogens.

Q4: My Knoevenagel condensation with this compound is sluggish and incomplete. How can I improve it?

A4: The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound.[4] Sluggishness can be addressed by:

  • Catalyst Choice: While weak amines like piperidine or pyridine are common catalysts, you might need to screen different bases to find the optimal one for this specific substrate.[5]

  • Water Removal: The reaction produces water, which can inhibit the reaction or lead to side reactions. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the equilibrium towards the product.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic solvents are often preferred.

  • Acidity of Methylene Compound: Ensure your active methylene compound is sufficiently acidic to be deprotonated by the chosen base.

Q5: During the reductive amination of this compound, I am observing significant amounts of the corresponding alcohol as a byproduct. Why is this happening and how can I prevent it?

A5: The formation of 4-methyl-3-pyridinemethanol is a common side product in reductive aminations and occurs when the reducing agent reduces the starting aldehyde before it can form the imine or iminium ion with the amine.[6] To mitigate this:

  • Choice of Reducing Agent: Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride because it is less likely to reduce the aldehyde at the reaction's typically mild acidic pH.[7] Sodium cyanoborohydride is another selective option.[8]

  • Two-Step Procedure: Consider a two-step approach. First, form the imine by reacting this compound with the amine, often with the removal of water. Then, in a separate step, add the reducing agent.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions involving this compound.

Protocol 1: Wittig Reaction

This protocol describes the synthesis of 4-methyl-3-styrylpyridine.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • To this suspension, add benzyltriphenylphosphonium chloride (1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation

This protocol describes the synthesis of (E)-2-cyano-3-(4-methylpyridin-3-yl)acrylamide.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. A precipitate may form as the reaction progresses.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.

Protocol 3: Reductive Amination

This protocol describes the synthesis of N-benzyl-1-(4-methylpyridin-3-yl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 eq.) and benzylamine (1.1 eq.) in DCM.

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Reaction TypeKey Parameters to MonitorCommon Side ProductsPurification Strategy
Wittig Reaction Ylide formation, consumption of aldehydeTriphenylphosphine oxide, unreacted aldehydeFlash column chromatography, recrystallization
Knoevenagel Condensation Formation of α,β-unsaturated productMichael addition adducts (less common)Filtration and washing, recrystallization
Reductive Amination Imine formation, consumption of imine4-methyl-3-pyridinemethanol, dialkylated amineFlash column chromatography, acid-base extraction

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_reaction Reaction Setup cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation cluster_reductive_amination Reductive Amination storage This compound (Inert atmosphere, 2-8°C) reaction_setup Dissolve in Anhydrous Solvent storage->reaction_setup wittig_ylide Ylide Generation reaction_setup->wittig_ylide Add to Ylide knoevenagel_mix Mix Aldehyde, Methylene Compound, & Catalyst reaction_setup->knoevenagel_mix ra_imine Imine Formation (Aldehyde + Amine) reaction_setup->ra_imine wittig_reaction Reaction with Aldehyde wittig_ylide->wittig_reaction wittig_workup Aqueous Workup wittig_reaction->wittig_workup wittig_purification Column Chromatography wittig_workup->wittig_purification knoevenagel_reaction Stir at RT knoevenagel_mix->knoevenagel_reaction knoevenagel_isolation Filtration/Recrystallization knoevenagel_reaction->knoevenagel_isolation ra_reduction Reduction with STAB ra_imine->ra_reduction ra_workup Aqueous Workup ra_reduction->ra_workup ra_purification Column Chromatography ra_workup->ra_purification

Caption: General experimental workflows for reactions involving this compound.

decomposition_pathways aldehyde This compound oxidation Oxidation (O2, light) aldehyde->oxidation Air/Light Exposure polymerization Polymerization (Trace acid/base, heat) aldehyde->polymerization Improper Storage side_reaction Undesired Side Reactions (e.g., Cannizzaro) aldehyde->side_reaction Harsh Reaction Conditions carboxylic_acid 4-Methylnicotinic Acid oxidation->carboxylic_acid polymer Polymeric Material polymerization->polymer byproducts Various Byproducts side_reaction->byproducts

Caption: Common decomposition pathways for this compound.

References

Technical Support Center: Work-up Procedures for Reactions Involving 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for work-up procedures in reactions involving 4-Methylnicotinaldehyde. The content is structured to address specific challenges you may encounter, explaining the reasoning behind each procedural choice to ensure scientific integrity and successful outcomes.

Introduction to this compound in Synthesis

This compound is a versatile pyridine-based aldehyde used as a building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. Its unique electronic and structural features, however, can present specific challenges during the reaction work-up and purification phases. This guide is designed to help you navigate these challenges effectively.

The basicity of the pyridine nitrogen atom can lead to solubility issues in acidic aqueous layers and potential interactions with silica gel during chromatography. Furthermore, like many aldehydes, this compound and its derivatives can be susceptible to oxidation or other side reactions under certain conditions.

General Handling and Safety Precautions

Before initiating any experimental work, it is crucial to be aware of the safety and handling requirements for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.[1][2]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]

  • Storage: Store this compound under an inert atmosphere, away from heat, and in a cool, dry place.[1][2] It is sensitive to air and can oxidize over time.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.

Extraction and Separation Issues

Q1: I'm performing a reaction with this compound and after adding an acidic aqueous solution (e.g., 1M HCl) for the work-up, I'm losing my product to the aqueous layer. What's happening and how can I prevent this?

A1: The pyridine nitrogen in your product is likely being protonated by the acidic solution, forming a water-soluble pyridinium salt. This is a common issue with basic heterocyclic compounds.

Troubleshooting Steps:

  • pH Adjustment: Before extraction, carefully neutralize the reaction mixture with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the aqueous layer is neutral or slightly basic (pH 7-8).[4][5] Be cautious, as adding carbonate bases to an acidic solution will generate CO₂ gas, so add it slowly and vent the separatory funnel frequently to release pressure.[6]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) during the extraction.[4] This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and promoting its partition into the organic layer.[4]

  • Solvent Choice: Use an organic solvent that has a low miscibility with water, such as dichloromethane (DCM) or ethyl acetate.

Q2: I'm observing a stubborn emulsion during the liquid-liquid extraction. How can I break it?

A2: Emulsions are common when working with pyridine-containing compounds due to their surfactant-like properties.

Troubleshooting Steps:

  • Patience: Sometimes, simply letting the separatory funnel stand for a while can allow the layers to separate.

  • Brine Wash: As mentioned above, washing with brine can help break emulsions by increasing the density of the aqueous phase.[4]

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

  • Solvent Addition: Adding a small amount of a different organic solvent, like methanol, can sometimes disrupt the emulsion.[7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.

Purification Challenges

Q3: My product is streaking badly on the TLC plate and I'm getting poor separation during column chromatography on silica gel. What could be the cause?

A3: The basic pyridine nitrogen in your molecule is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to tailing, streaking, and even decomposition of the product on the column.

Troubleshooting Steps:

  • Deactivating the Silica Gel: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.5-2% is commonly used.[8] This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Alternative Purification Methods: If chromatography proves difficult, consider other purification techniques like crystallization or distillation if your product is a solid or a liquid with a suitable boiling point.[9]

Q4: I suspect my aldehyde product is oxidizing to the corresponding carboxylic acid during work-up or purification. How can I minimize this?

A4: Aldehydes can be sensitive to air oxidation, especially under basic conditions or when adsorbed on silica gel for extended periods.

Troubleshooting Steps:

  • Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Promptness: Do not let the reaction mixture or purified fractions sit exposed to air for long periods.

  • Avoid Strong Bases: If possible, use milder bases for neutralization and avoid prolonged exposure to highly basic conditions.

  • Column Chromatography: If using column chromatography, run the column as quickly as possible. Adding an antioxidant like BHT (butylated hydroxytoluene) to the eluent is sometimes employed, but check for compatibility with your desired product.

Reaction-Specific Work-up Scenarios

The following sections provide detailed work-up protocols for common reactions involving this compound.

Scenario 1: Reductive Amination

Reductive amination is a widely used method to form amines from aldehydes.[10][11][12] A common procedure involves the reaction of this compound with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[10][13]

Typical Work-up Issues:

  • Separating the desired amine from unreacted starting materials and the boron-containing byproducts.

  • The basicity of the product amine can complicate extraction.

Step-by-Step Work-up Protocol:

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] This will neutralize any remaining acid and decompose the excess reducing agent.

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash them with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification: The crude product can then be purified by flash column chromatography on silica gel. Remember to use an eluent system containing a small percentage of triethylamine (e.g., 1%) to prevent streaking.[8]

G cluster_reaction Reductive Amination Reaction cluster_workup Work-up Procedure cluster_purification Purification Reaction Reaction Mixture (Aldehyde, Amine, STAB) Quench Quench with sat. NaHCO₃ Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Flash Column Chromatography (with 1% Et₃N) Concentrate->Column PureProduct Pure Amine Product Column->PureProduct

Reductive Amination Work-up Workflow

Scenario 2: Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphorus ylides.[16][17][18] A significant challenge in the work-up of a Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product.[16]

Typical Work-up Issues:

  • Removal of triphenylphosphine oxide.

  • Separation of the desired alkene from unreacted aldehyde.

Step-by-Step Work-up Protocol:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Trituration: Add a non-polar solvent in which the desired product is soluble but triphenylphosphine oxide is not, such as a mixture of diethyl ether and hexanes.[18] The triphenylphosphine oxide should precipitate as a white solid.

  • Filtration: Filter the mixture through a plug of silica gel or Celite®, washing with the same non-polar solvent mixture.[19]

  • Concentration: Concentrate the filtrate to obtain the crude product.

  • Purification: If further purification is required, flash column chromatography can be performed. The polarity of the eluent should be carefully chosen to ensure good separation between the product and any remaining triphenylphosphine oxide or unreacted aldehyde.

G cluster_reaction Wittig Reaction cluster_workup Work-up Procedure cluster_purification Purification Reaction Reaction Mixture (Aldehyde, Ylide) SolventRemoval Remove Reaction Solvent Reaction->SolventRemoval Trituration Triturate with Ether/Hexanes SolventRemoval->Trituration Filtration Filter to Remove Ph₃PO Trituration->Filtration Concentration Concentrate Filtrate Filtration->Concentration Column Flash Column Chromatography Concentration->Column PureProduct Pure Alkene Product Column->PureProduct

Wittig Reaction Work-up Workflow

Scenario 3: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically in the presence of a basic catalyst, to form an α,β-unsaturated product.[20][21][22][23]

Typical Work-up Issues:

  • Removal of the basic catalyst.

  • Potential for Michael addition side reactions if the conditions are too harsh or the reaction time is too long.

Step-by-Step Work-up Protocol:

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the basic catalyst by adding a dilute acidic solution (e.g., 1M HCl) until the pH is neutral.

  • Extraction: Extract the mixture with an organic solvent.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

G cluster_reaction Knoevenagel Condensation cluster_workup Work-up Procedure cluster_purification Purification Reaction Reaction Mixture (Aldehyde, Active Methylene Cmpd, Base) Neutralize Neutralize with Dilute Acid Reaction->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify PureProduct Pure α,β-Unsaturated Product Purify->PureProduct

Knoevenagel Condensation Work-up Workflow

Data Summary Table

Property of this compoundValueSource
Boiling Point 109-111 °C at 11 Torr--INVALID-LINK--[24]
Density ~1.095 g/cm³ (Predicted)--INVALID-LINK--[24]
Storage Conditions Inert atmosphere, store in freezer under -20°C--INVALID-LINK--[24]

Concluding Remarks

Successful work-up and purification are critical for obtaining high-quality products in organic synthesis. When working with this compound, a thorough understanding of its chemical properties, particularly the basicity of the pyridine ring, is essential for troubleshooting and developing effective protocols. By anticipating potential issues such as product loss to acidic aqueous layers, emulsion formation, and challenges in chromatography, researchers can proactively implement the strategies outlined in this guide to achieve their synthetic goals.

References

addressing solubility problems of 4-Methylnicotinaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methylnicotinaldehyde

Introduction: Navigating the Solubility Challenges of this compound

Welcome to the technical support guide for this compound (4-MNA). As a substituted pyridine, 4-MNA is a valuable building block in pharmaceutical and agrochemical research.[1][2] Its unique structure, featuring a polar pyridine ring, a reactive aldehyde group, and a nonpolar methyl group, presents specific solubility challenges that can impact reaction kinetics, purification, and formulation.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple solvent lists to provide a framework for understanding, predicting, and systematically troubleshooting solubility issues. Our goal is to empower you to make informed, evidence-based decisions in your experimental design, ensuring both efficiency and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility inquiries encountered in the lab.

Q1: I'm starting a new project. Which organic solvent should I try first for this compound? A1: Based on its molecular structure, which contains both polar (pyridine nitrogen, aldehyde oxygen) and non-polar (aromatic ring, methyl group) regions, a polar aprotic solvent is the most logical starting point.[5] Solvents like acetone, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent candidates.[6] They can effectively solvate the polar functional groups without the potential for reactive hydrogen bonding that protic solvents might exhibit with the aldehyde.[6][7]

Q2: How can I be certain my 4-MNA is fully dissolved and not just a fine suspension? A2: A true solution will be perfectly clear and transparent. To verify, you can use the Tyndall Effect: shine a laser pointer through the vial.[8] If the laser beam's path is visible, you have a colloidal suspension, not a true solution. For quantitative assurance, filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate via HPLC or UV-Vis spectroscopy.[8] A significant drop in concentration post-filtration indicates that the compound was not fully dissolved.[8]

Q3: My 4-MNA dissolved after I heated the solvent, but it precipitated out again as it cooled to room temperature. What does this mean? A3: This indicates that you created a supersaturated solution at an elevated temperature.[8] The solubility of most solids increases with temperature, but the solution becomes thermodynamically unstable as it cools, causing the compound to crash out.[8] To avoid this for long-term experiments, you must work below the compound's thermodynamic solubility limit at your target temperature. If heating is used for initial dissolution, it may be necessary to use a larger volume of solvent or a co-solvent system to maintain stability at ambient temperatures.[9]

Q4: Can I use sonication to help dissolve my compound? A4: Yes, sonication is a highly effective mechanical method to aid dissolution. The ultrasonic waves create micro-cavitations that break apart solute aggregates, increasing the surface area available for solvation. It is particularly useful for kinetically slow-to-dissolve compounds. However, be aware that prolonged sonication can generate heat, which might affect temperature-sensitive experiments or create a temporary supersaturated state, similar to direct heating.

Q5: Why won't 4-MNA dissolve in a nonpolar solvent like hexane? A5: This is explained by the fundamental principle of "like dissolves like".[6] 4-MNA is a moderately polar molecule due to its nitrogen-containing heterocyclic ring and the carbonyl group of the aldehyde.[7][10] Nonpolar solvents like hexane lack the polar characteristics needed to effectively interact with and solvate these polar functional groups, resulting in very poor solubility.[5][11]

Part 2: Systematic Troubleshooting Guide for Solubility Issues

When facing persistent solubility challenges, a systematic approach is more effective than random trial and error. This guide provides a logical workflow to diagnose and solve the problem.

Initial Assessment & Problem Definition

First, clearly define the experimental requirements. What is the target concentration? What is the solvent system required for the subsequent reaction or analysis? Is the final solution intended for immediate use or long-term storage? Answering these questions will guide your troubleshooting strategy.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic process for addressing solubility problems with 4-MNA.

G cluster_0 start Start: 4-MNA Insoluble at Target Concentration assess Is the solvent appropriate? Based on polarity (polar aprotic preferred). start->assess mech Apply Mechanical Energy A) Gentle Warming (30-40°C) B) Vortexing C) Sonication assess->mech Yes reassess Re-evaluate Experiment A) Lower the target concentration. B) Choose a different primary solvent. C) Perform a full solubility screen (see Protocol 2.1). assess->reassess No dissolved1 Problem Solved?|Visually Clear Solution? mech->dissolved1 cosolvent Introduce a Co-Solvent A) Add small % of more polar solvent (e.g., DMSO into Acetonitrile). B) Add small % of less polar solvent (e.g., Toluene into THF). dissolved1->cosolvent No end Solution Achieved dissolved1->end Yes dissolved2 Problem Solved?|Visually Clear Solution? cosolvent->dissolved2 dissolved2->reassess No dissolved2->end Yes end_fail Consult Further Resources reassess->end_fail

Caption: A logical workflow for troubleshooting 4-MNA solubility.

Protocol 2.1: Experimental Determination of 4-MNA Solubility

When predicted solubility is insufficient, an experimental approach is necessary. This protocol establishes a reliable method for quantifying the equilibrium solubility of 4-MNA in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatic shaker or agitator

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • Syringes and volumetric flasks

  • Calibrated HPLC-UV or UV-Vis spectrophotometer

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 4-MNA to a glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. This ensures saturation is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to 25°C. Agitate the mixture for at least 24 hours to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 1 hour to allow the excess solid to settle. A visible solid pellet must be present.[8]

  • Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step removes any microscopic undissolved particles.

  • Dilution: Accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of your analytical method. Record the dilution factor precisely.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard calibration curve of 4-MNA.

  • Calculation: Calculate the concentration in the original, undiluted filtrate by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL or mmol/L.

Part 3: Solvent Selection Guide & Data

The choice of solvent is critical for success. The following table provides a guide to selecting solvents based on their physical properties and the "like dissolves like" principle.

Molecular Interactions Diagram

The solubility of 4-MNA is governed by its ability to interact with solvent molecules.

G cluster_MNA This compound cluster_Solvent Solvent Type MNA C₇H₇NO Pyridine Pyridine Ring (N atom) Polar Polar Solvents (e.g., DMSO, Acetonitrile) Pyridine->Polar H-bond acceptor, dipole-dipole Aldehyde Aldehyde Group (C=O) Aldehyde->Polar H-bond acceptor, dipole-dipole Aromatic Aromatic System (π-electrons) Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Aromatic->Nonpolar π-stacking, van der Waals Methyl Methyl Group (-CH₃) Methyl->Nonpolar van der Waals

Caption: Interactions governing 4-MNA's solubility profile.

Table 1: Predicted Solubility and Solvent Properties

This table summarizes predicted solubility behavior based on solvent class. Researchers should use this as a starting point and confirm with experimental data using Protocol 2.1.

Solvent ClassExample SolventsRelative Polarity[12]Predicted 4-MNA SolubilityRationale for Interaction
Polar Aprotic DMSO, DMF, AcetonitrileHigh (0.38 - 0.46)High Strong dipole-dipole interactions with the pyridine ring and aldehyde group.[6] These are often the best choice for achieving high concentrations.
Polar Protic Methanol, EthanolHigh (0.65 - 0.76)Moderate to High Capable of hydrogen bonding with the nitrogen and oxygen atoms.[7] However, potential for hemiacetal formation with the aldehyde group under certain conditions should be considered.
Moderate Polarity Acetone, THF, DCMMedium (0.20 - 0.35)Moderate A good balance of polar and nonpolar characteristics that can solvate the entire molecule reasonably well.[6]
Nonpolar Aromatic Toluene, BenzeneLow (0.09 - 0.11)Low to Moderate π-stacking interactions between the solvent's aromatic ring and the pyridine ring may allow for some solubility, but the polar functional groups are not well-solvated.[13]
Nonpolar Aliphatic Hexane, CyclohexaneVery Low (<0.01)Very Low / Insoluble Lacks any effective mechanism to solvate the polar pyridine and aldehyde moieties.[5] Dominated by weak van der Waals forces.
Table 2: Experimental Solubility Data Log

Use this template to record your experimental results obtained from Protocol 2.1.

SolventTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mol/L)Observations
e.g., Acetonitrile25e.g., Clear, colorless solution

Safety & Handling Precautions

Before handling this compound, consult the latest Safety Data Sheet (SDS).[14][15] As with other aldehydes, it may cause skin and eye irritation.[14][15] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methylnicotinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methylnicotinaldehyde in Medicinal Chemistry

This compound, a substituted pyridinecarboxaldehyde, is a pivotal building block in the synthesis of a multitude of pharmacologically active molecules. Its unique structural motif, featuring a pyridine ring functionalized with both a methyl and an aldehyde group, allows for diverse chemical modifications, making it a valuable precursor in the development of novel therapeutics. The aldehyde functionality serves as a versatile handle for constructing complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations. The pyridine core is a common feature in many approved drugs, imparting favorable pharmacokinetic properties. This guide provides a comprehensive validation and comparison of the primary synthetic pathways to this compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate route for their specific needs, considering factors such as yield, purity, scalability, and cost-effectiveness.

Comparative Analysis of Synthetic Pathways

Two principal synthetic routes to this compound have been established and validated: the direct catalytic oxidation of 4-methylpyridine (also known as 4-picoline) and a two-step pathway proceeding through a 4-cyanopyridine intermediate. This guide will delve into the mechanistic underpinnings, experimental data, and practical considerations of each approach.

Pathway 1: Direct Catalytic Oxidation of 4-Methylpyridine

The direct oxidation of the methyl group of 4-methylpyridine to an aldehyde is an atom-economical approach that has been extensively investigated. This pathway typically employs a heterogeneous catalyst and an oxidizing agent, often in the vapor phase at elevated temperatures.

Mechanism and Rationale:

The catalytic oxidation of 4-methylpyridine proceeds via a free-radical mechanism initiated on the catalyst surface. The catalyst, typically a mixed metal oxide, facilitates the abstraction of a hydrogen atom from the methyl group, leading to the formation of a benzyl-like radical. This radical then reacts with an oxygen species (from air or another oxidant) to form a peroxide intermediate, which subsequently decomposes to the aldehyde. The choice of catalyst is critical to achieve high selectivity for the aldehyde and to prevent over-oxidation to the corresponding carboxylic acid (isonicotinic acid) or complete combustion to carbon dioxide and water. Vanadium-based catalysts, often promoted with other metal oxides like titanium, molybdenum, or chromium, have shown considerable efficacy in this transformation.[1][2]

Visualizing the Oxidation Pathway:

Oxidation_Pathway 4-Methylpyridine 4-Methylpyridine Adsorbed 4-Methylpyridine Adsorbed 4-Methylpyridine 4-Methylpyridine->Adsorbed 4-Methylpyridine Adsorption on catalyst Pyridyl-4-methyl Radical Pyridyl-4-methyl Radical Adsorbed 4-Methylpyridine->Pyridyl-4-methyl Radical H-abstraction Peroxy Intermediate Peroxy Intermediate Pyridyl-4-methyl Radical->Peroxy Intermediate + O2 This compound This compound Peroxy Intermediate->this compound Rearrangement & Desorption Isonicotinic Acid Isonicotinic Acid This compound->Isonicotinic Acid Over-oxidation Cyanopyridine_Pathway cluster_0 Step 1: Ammoxidation cluster_1 Step 2: Reduction 4-Methylpyridine 4-Methylpyridine 4-Cyanopyridine 4-Cyanopyridine 4-Methylpyridine->4-Cyanopyridine + NH3, O2 Catalyst, 330-450°C 4-Methylpyridine->4-Cyanopyridine This compound This compound 4-Cyanopyridine->this compound [H] e.g., Stephen Reaction 4-Cyanopyridine->this compound

References

A Comparative Guide to Impurity Profiling of Synthesized 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the impurity profiling of 4-Methylnicotinaldehyde, a key intermediate in pharmaceutical synthesis. We will explore the origins of potential impurities from a common synthetic route and compare the primary analytical techniques used for their detection, identification, and quantification. The focus is on providing researchers, scientists, and drug development professionals with the rationale behind experimental choices to construct a robust, self-validating impurity control strategy.

The Imperative of Impurity Profiling in Pharmaceutical Development

This compound (C₇H₇NO) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as any impurities carried through the manufacturing process can ultimately compromise the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate a thorough understanding and control of impurities.[2][4] The ICH Q3A and Q3B guidelines establish clear thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, typically starting at levels as low as 0.05% to 0.1%.[5][6]

Impurity profiling—the identification and quantification of all potential impurities in an API—is therefore not merely a quality control exercise but a fundamental component of drug development.[4][6] A comprehensive impurity profile ensures regulatory compliance and patient safety.[2]

Synthetic Pathways and the Genesis of Impurities

To effectively profile impurities, one must first understand their potential origins. Impurities can be introduced from starting materials, formed as by-products during the reaction, or arise from degradation.[6][7] A plausible and common synthetic route to produce substituted nicotinaldehydes is through the Vilsmeier-Haack reaction, which formylates an activated pyridine ring.[7]

In the case of this compound, the synthesis could start from 4-picoline (4-methylpyridine), which would first be activated (e.g., by N-oxidation) followed by formylation. A simplified conceptual pathway helps to anticipate the likely impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation SM 4-Picoline (Starting Material) INT Activated Intermediate (e.g., 4-Picoline N-oxide) SM->INT Activation IMP1 Unreacted 4-Picoline SM->IMP1 Carryover PROD This compound (Final Product) INT->PROD Vilsmeier-Haack Formylation VILS Vilsmeier Reagent (POCl₃ + DMF) VILS->PROD Vilsmeier-Haack Formylation IMP4 Process-Related (e.g., DMF, POCl₃ by-products) VILS->IMP4 Reagent Side-Reactions IMP2 4-Methylnicotinic Acid (Oxidation Product) PROD->IMP2 Air/Oxidant Exposure IMP3 Isomeric Impurities (e.g., 2-formyl, 6-formyl) PROD->IMP3 Poor Regioselectivity

This analysis leads to a classification of potential impurities that must be targeted by analytical methods.

Impurity Class Specific Example(s) Potential Source
Starting Materials Unreacted 4-picoline or its precursors.Incomplete reaction or carryover.[7][8]
Intermediates Unreacted activated intermediates.Incomplete conversion during the formylation step.
By-products 4-Methylnicotinic acid.Oxidation of the aldehyde group during synthesis or storage.[7]
Isomeric nicotinaldehydes.Lack of complete regioselectivity in the formylation reaction.[7]
Reagents/Solvents N,N-Dimethylformamide (DMF), Phosphorous oxychloride (POCl₃) related by-products.Residuals or side-reactions from the Vilsmeier reagent.[7][8]
Degradation Products 4-Methylnicotinic acid, polymeric materials.Instability of the final product under specific light, heat, or pH conditions.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique is sufficient for a complete impurity profile. A multi-modal approach is necessary, leveraging the strengths of different technologies. The choice of method is driven by the physicochemical properties of the impurities and the required sensitivity.

Workflow for Comprehensive Impurity Profiling

A logical workflow ensures that all potential impurities are detected and that those exceeding regulatory thresholds are rigorously identified and quantified.

G

Technique Comparison

The following table compares the primary analytical techniques for profiling impurities in this compound.

Technique Principle Strengths Limitations Primary Application for this compound
HPLC-UV/DAD Separation based on polarity; detection via UV absorbance.Robust, reproducible, excellent for quantification of known impurities.[9]Requires chromophores for detection. Aldehydes may have low UV absorptivity. Co-elution can mask impurities.[10]Primary workhorse for purity assessment and quantification of major impurities (e.g., 4-methylnicotinic acid). Derivatization with DNPH can significantly enhance sensitivity.[11][12]
GC-MS Separation based on volatility and polarity; identification by mass spectrum.Excellent for volatile and semi-volatile compounds. High sensitivity and specificity.[13]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[14]Analysis of residual solvents (e.g., DMF) and volatile starting materials (e.g., 4-picoline).[15]
LC-MS/MS HPLC separation coupled with mass spectrometry for detection.High sensitivity and selectivity. Provides molecular weight and structural fragmentation data, ideal for identifying unknown impurities.Matrix effects can suppress ion signals. Quantification can be more complex than HPLC-UV.Identification of unknown impurities detected by HPLC. Trace-level quantification of potent or genotoxic impurities.[10]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unrivaled for definitive structural elucidation of unknown compounds.[16] Provides information on molecular connectivity.Relatively low sensitivity compared to MS. Requires isolated and purified impurity samples (>1 mg).Definitive structure confirmation of isolated unknown impurities. Characteristic aldehyde proton shifts (9-10 ppm) are easily identifiable.[17][18][19][20]

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for developing a comprehensive impurity profiling method.

A. HPLC-UV Method with DNPH Derivatization

This method is ideal for the quantification of the main aldehyde component and other carbonyl-containing impurities. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates a hydrazone derivative with a strong chromophore, drastically improving detection limits at a wavelength of ~360 nm.[11][12]

1. Sample Preparation (Derivatization):

  • Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile (ACN). This is the stock solution.

  • Pipette 1.0 mL of the stock solution into a 10 mL vial.

  • Add 2.0 mL of the DNPH reagent (e.g., 0.2% DNPH in ACN with 0.5% phosphoric acid).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and add ACN to a final volume of 10 mL.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

2. HPLC-UV Conditions:

Parameter Value Rationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmStandard for separating moderately polar organic molecules.
Mobile Phase A Water:ACN (60:40)Provides good initial retention of the polar DNPH derivatives.
Mobile Phase B Acetonitrile (ACN)Strong solvent for eluting less polar compounds.
Gradient 0-20 min: 100% A -> 100% B (linear)Broad gradient to separate a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV/DAD at 360 nmOptimal wavelength for DNPH-hydrazone derivatives.[11]
Injection Vol. 10 µLStandard volume for analytical HPLC.
B. Headspace GC-MS for Residual Solvents

This method is designed to detect and quantify volatile impurities, such as the residual solvent DMF, without injecting the non-volatile API onto the GC column.

1. Sample Preparation:

  • Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5.0 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Add an internal standard if required for precise quantification.

  • Immediately cap and crimp the vial.

2. GC-MS Conditions:

Parameter Value Rationale
GC Column DB-624 or equivalent, 30m x 0.25mm, 1.4µmOptimized for the separation of volatile polar compounds and solvents.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (5 min), ramp to 220°C at 10°C/minSeparates highly volatile solvents at the start and elutes higher boiling ones.
Injector Temp. 230°CEnsures complete volatilization of analytes from the headspace.
Headspace Vial Temp. 80°CSufficient to partition volatile solvents into the headspace without degrading the sample.
MS Ion Source Temp. 230°CStandard temperature for electron ionization.
MS Scan Range 35 - 350 amuCovers the mass range of common solvents and process impurities.

Conclusion

A robust impurity profiling strategy for synthesized this compound is built on a foundation of chemical intuition and orthogonal analytical techniques. Understanding the synthetic route is critical for predicting potential impurities, which in turn guides the selection and optimization of analytical methods. A combination of HPLC-UV for routine quantification, GC-MS for volatile analysis, and LC-MS for the identification of unknowns provides a comprehensive, self-validating system. This multi-faceted approach is essential to ensure the quality and safety of the final pharmaceutical product and to meet stringent global regulatory standards.

References

A Comparative Guide to the Reactivity of 4-Methylnicotinaldehyde and 4-Formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related heterocyclic aldehydes: 4-Methylnicotinaldehyde (4-methylpyridine-3-carbaldehyde) and 4-Formylpyridine (pyridine-4-carbaldehyde). Understanding the nuanced differences in their reactivity is critical for professionals engaged in synthetic chemistry, reaction optimization, and the rational design of novel therapeutics, where the pyridine scaffold is a privileged structure.

Foundational Principles: Structural and Electronic Analysis

At first glance, the two molecules appear similar. However, their isomeric nature—the different placement of the formyl and methyl groups relative to the ring nitrogen—gives rise to profound differences in their electronic landscapes and, consequently, their chemical behavior.

4-Formylpyridine (Pyridine-4-carbaldehyde) places the aldehyde group at the 4-position, directly opposite the nitrogen atom. This arrangement allows the electronegative nitrogen to exert a powerful electron-withdrawing effect on the carbonyl carbon through both the inductive effect (-I) and, more significantly, the resonance effect (-M or mesomeric effect). The lone pair of the nitrogen is in an sp² orbital and does not participate in the aromatic system, allowing the nitrogen to act as a potent electron sink for the ring's π-electrons[1]. This delocalization of electron density away from the aldehyde group drastically increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack[2][3].

This compound (4-Methylpyridine-3-carbaldehyde) features the aldehyde at the 3-position (meta to the nitrogen) and a methyl group at the 4-position.

  • Nitrogen's Influence: From the 3-position, the nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) but cannot exert a direct resonance-withdrawing effect on the carbonyl group.

  • Methyl Group's Influence: The methyl group at the 4-position is an electron-donating group (+I effect and hyperconjugation), pushing electron density into the pyridine ring[4][5]. This donation partially counteracts the electron-withdrawing nature of the ring nitrogen, leading to a comparatively lower electrophilicity of the carbonyl carbon than in 4-formylpyridine.

Based on this electronic analysis, a clear hypothesis emerges: 4-formylpyridine is the more reactive aldehyde towards nucleophiles. The dominant para-resonance electron withdrawal in 4-formylpyridine creates a more electron-deficient carbonyl carbon compared to the electronically richer environment in this compound.

Caption: Electronic effects governing aldehyde reactivity.

Comparative Reactivity in Key Condensation Reactions

To experimentally validate our hypothesis, we turn to two cornerstone C-C bond-forming reactions where aldehyde electrophilicity is paramount: the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration[6]. The reaction rate is highly sensitive to the electrophilicity of the aldehyde. An electron-poor aldehyde will react significantly faster than an electron-rich one[7].

Expected Outcome: When reacted with an active methylene compound like malononitrile, 4-formylpyridine is expected to proceed to completion more rapidly and/or provide a higher yield in a fixed time frame than this compound.

The Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes via reaction with a phosphonium ylide[8][9]. The initial, rate-determining step is the nucleophilic attack of the ylide on the carbonyl carbon[10]. Therefore, a more electrophilic aldehyde will facilitate a faster reaction. Studies on substituted benzaldehydes have confirmed that electron-withdrawing groups accelerate the Wittig reaction, while electron-donating groups retard it[2][11].

Expected Outcome: In a competitive reaction or parallel time-course study, 4-formylpyridine will react faster with a given Wittig reagent (e.g., methylenetriphenylphosphorane) than this compound.

Experimental Protocols for Reactivity Comparison

The following protocols are designed as self-validating systems to directly compare the reactivity of the two aldehydes. The progress of each reaction can be monitored to provide kinetic data.

Protocol 1: Comparative Knoevenagel Condensation with Malononitrile

This protocol outlines a method to compare the reaction rates by monitoring the disappearance of the starting aldehydes via Thin Layer Chromatography (TLC).

Materials:

  • 4-Formylpyridine (1.0 mmol, 107.1 mg)

  • This compound (1.0 mmol, 121.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (catalytic, ~0.1 mmol, 10 µL)

  • Ethanol (Reagent grade, 20 mL)

  • Two identical reaction flasks (e.g., 50 mL round-bottom flasks) with stir bars

  • TLC plates (Silica gel 60 F254), TLC tank

  • Eluent for TLC (e.g., 30% Ethyl Acetate in Hexane)

  • UV lamp (254 nm)

Procedure:

  • Setup: Label two reaction flasks, one for each aldehyde.

  • Reactant Preparation: In each respective flask, dissolve the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol. Stir until fully dissolved at room temperature.

  • Initial TLC: Spot each of the starting aldehyde solutions on a TLC plate to establish their initial Rf values.

  • Reaction Initiation: Simultaneously add piperidine (10 µL) to each flask to catalyze the reaction. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., t = 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. On the same plate, spot the starting aldehyde as a reference.

  • Analysis: Develop the TLC plates in the prepared eluent. Visualize the spots under a UV lamp. The reaction progress is indicated by the disappearance of the aldehyde spot and the appearance of a new, typically lower-Rf product spot.

G cluster_workflow Workflow: Comparative Knoevenagel Condensation prep 1. Prepare Solutions - Aldehyde A + Malononitrile in EtOH - Aldehyde B + Malononitrile in EtOH initiate 2. Initiate Reactions Simultaneously add piperidine catalyst to both flasks prep->initiate monitor 3. Monitor via TLC Spot reactions at t = 5, 15, 30, 60 min initiate->monitor analyze 4. Analyze TLC Plates Observe disappearance of starting aldehyde spot monitor->analyze conclude 5. Determine Relative Reactivity Faster disappearance = higher reactivity analyze->conclude

Caption: Experimental workflow for Knoevenagel comparison.

Data Summary and Physicochemical Properties

The fundamental differences in reactivity are rooted in the distinct electronic and physical properties of the two aldehydes.

Property4-FormylpyridineThis compoundReference
Structure
IUPAC Name Pyridine-4-carbaldehyde4-Methylpyridine-3-carbaldehyde
CAS Number 872-85-551227-28-2[12][13]
Molecular Formula C₆H₅NOC₇H₇NO[12][13]
Molecular Weight 107.11 g/mol 121.14 g/mol [12][14]
pKa (Conjugate Acid) 4.72 (experimental)4.10 (predicted)[12][13]
Key Electronic Effects on Carbonyl Strong -I, Strong -M (from N)Strong -I (from N), Weak +I (from CH₃)
Predicted Reactivity (Nucleophilic Addition) Higher Lower

Conclusion for the Practicing Scientist

The electronic architecture of heterocyclic aldehydes dictates their synthetic utility. This guide demonstrates, through both theoretical principles and actionable experimental design, that 4-formylpyridine is significantly more reactive towards nucleophiles than this compound.

The key determinant is the position of the aldehyde group relative to the ring nitrogen. In 4-formylpyridine, the para-relationship enables potent resonance-based electron withdrawal, creating a highly electrophilic carbonyl center. In contrast, the meta-relationship and the presence of an electron-donating methyl group in this compound result in a less electrophilic, and therefore less reactive, aldehyde.

For researchers in drug development and synthetic chemistry, this distinction is critical. When designing a synthetic route requiring a nucleophilic addition or condensation, choosing 4-formylpyridine may allow for milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, if chemoselectivity is required in a molecule with multiple electrophilic sites, the less reactive this compound might be the preferred building block.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylnicotinaldehyde is a substituted pyridinecarboxaldehyde with significance as a potential impurity or a key intermediate in the synthesis of various pharmaceutical compounds. The accurate and precise quantification of this analyte is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. A robust analytical method, properly validated, is the cornerstone of reliable quality control and is a mandatory requirement for regulatory submissions.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. We will explore the causality behind experimental choices and provide detailed protocols for validating each method in accordance with the principles outlined by the International Council for Harmonisation (ICH).[1][2] The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate an analytical procedure that is fit for its intended purpose.[3]

The Imperative of a Sound Regulatory Framework

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[4][5] It is not merely a regulatory checkbox but the foundation of product quality and patient safety.[4] The ICH Q2(R2) guideline, recently adopted by regulatory bodies like the FDA and EMA, provides a harmonized framework for validating analytical procedures.[6][7][8]

The core validation parameters, which will be the focus of our experimental protocols, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[9]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][11]

The validation process follows a structured, predefined path, beginning with a validation protocol and culminating in a comprehensive validation report.

G cluster_0 Validation Lifecycle Dev Method Development & Analytical Target Profile (ATP) Protocol Validation Protocol Design (Define Parameters & Acceptance Criteria) Dev->Protocol Finalize Method Exec Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Exec Approve Protocol Data Data Analysis & Comparison with Criteria Exec->Data Collect Data Report Validation Report Generation (Summarize Results & Deviations) Data->Report Evaluate Results Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Approve Method G Validation Validation Parameters Specificity Linearity Range Accuracy Precision Robustness Linearity Linearity Establishes Proportionality Range Range Defines Upper & Lower Limits Accuracy Accuracy Closeness to True Value Precision Precision Repeatability & Intermediate Linearity->Range Defines Range->Accuracy Tested Within Range->Precision Tested Within

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Methylnicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient chemical modification of heterocyclic compounds is a cornerstone of innovation. Among these, 4-Methylnicotinaldehyde, a substituted pyridine aldehyde, serves as a critical building block for a range of pharmaceutical and agrochemical compounds. The selection of an appropriate catalyst for reactions involving this substrate is paramount to achieving desired yields, selectivities, and overall process efficiency. This guide provides an in-depth comparison of various catalytic systems for the key transformations of this compound, supported by experimental data and protocols to inform your catalyst selection process.

The Significance of this compound Transformations

This compound's structure, featuring both a pyridine ring and an aldehyde functional group, presents unique catalytic challenges and opportunities. The nitrogen atom in the pyridine ring can coordinate with metal catalysts, influencing their activity and selectivity. Furthermore, the presence of two reducible functionalities (aldehyde and pyridine ring) necessitates careful catalyst choice to achieve chemoselectivity. Key transformations of this compound include:

  • Hydrogenation: Reduction of the aldehyde to a primary alcohol, (4-methylpyridin-3-yl)methanol, a valuable intermediate.

  • Oxidation: Conversion of the aldehyde to 4-methylnicotinic acid, another important synthetic precursor.

  • Reductive Amination: One-pot conversion of the aldehyde to various amines.

  • C-C Coupling Reactions: Formation of new carbon-carbon bonds, typically at a halogenated position on the pyridine ring, to build molecular complexity.

This guide will delve into a comparative analysis of catalysts for these critical reactions.

Hydrogenation of this compound to (4-methylpyridin-3-yl)methanol: A Comparative Overview

The selective reduction of the aldehyde group in this compound without affecting the pyridine ring is a common objective. Both heterogeneous and homogeneous catalysts are employed for this transformation, each with distinct advantages and disadvantages.[1][2][3]

Homogeneous Catalysis:

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions due to well-defined active sites.[2][4] However, their separation from the product can be challenging.[1]

Heterogeneous Catalysis:

Heterogeneous catalysts, typically solid materials, are easily separated from the reaction mixture, facilitating product purification and catalyst recycling.[1][2] These systems may require more forcing reaction conditions.[2]

Catalyst SystemSubstrateProductReaction ConditionsYield (%)Selectivity (%)Reference
Raney-Ni DibenzyltoluenePerhydro-dibenzyltoluene170 °C, 7 MPa H₂HighHigh[5]
Pt/Al₂O₃ Perhydro-dibenzyltolueneDibenzyltoluene290 °C90.2 (dehydrogenation)High[5]
NiO/NORIT Charcoal Quinoline1,2,3,4-tetrahydroquinoline100 °C, 100 atm H₂up to 100100[6]
Au/FeOOH CinnamaldehydeCinnamyl alcoholNot specifiedHighHigh[7]

Note: The data in this table is for analogous hydrogenation reactions to illustrate the performance of these catalyst types. Specific data for this compound is limited in publicly available comparative studies.

Experimental Protocol: Heterogeneous Hydrogenation of a Pyridine Aldehyde (General Procedure)

This protocol provides a general guideline for the hydrogenation of a pyridine aldehyde using a heterogeneous catalyst like Palladium on Carbon (Pd/C).

Materials:

  • This compound

  • Palladium on Carbon (e.g., 5% or 10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen Gas

  • Hydrogenation Reactor (e.g., Parr Shaker)

Procedure:

  • In a suitable pressure vessel, dissolve this compound in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the solid catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, (4-methylpyridin-3-yl)methanol.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Causality Behind Experimental Choices:

  • Catalyst Choice: Pd/C is a widely used and effective catalyst for the hydrogenation of aldehydes. The carbon support provides a high surface area for the palladium nanoparticles.

  • Solvent: Protic solvents like methanol or ethanol are often good choices for hydrogenation as they can help to stabilize intermediates.

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting over-reduction of the pyridine ring. Mild conditions are generally preferred for chemoselectivity.

  • Inert Atmosphere: Handling the catalyst under an inert atmosphere prevents potential deactivation by oxygen.

G cluster_workflow Heterogeneous Hydrogenation Workflow Reactants This compound + Solvent + Pd/C Catalyst Reactor Hydrogenation Reactor (H₂, Pressure, Temp) Reactants->Reactor Filtration Filtration (Removal of Pd/C) Reactor->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Product (4-methylpyridin-3-yl)methanol Purification->Product G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

References

A Comparative Guide to the Structural Elucidation of 4-Methylnicotinaldehyde: An NMR and MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent work is built.[1][2] An incorrectly assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the costly failure of drug candidates in later developmental stages. 4-Methylnicotinaldehyde (C₇H₇NO), a substituted pyridine derivative, serves as an excellent case study for illustrating the synergistic power of modern analytical techniques in achieving absolute structural certainty.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary tools for the structural confirmation of this compound. We will delve into the causality behind experimental choices, present validating data, and compare these core techniques against other valuable methods. The objective is not merely to present data, but to construct a logical, evidence-based argument for the assigned structure, mirroring the rigorous process undertaken in regulated research environments.

The Synergistic Power of NMR and MS: A Logical Workflow

The structural elucidation of a novel or synthesized compound is a puzzle. Each analytical technique provides a unique set of clues, and only by combining them can the full picture be revealed. NMR spectroscopy maps the carbon-hydrogen framework and reveals atom connectivity, while Mass Spectrometry provides the molecular weight and exposes the molecule's fragmentation patterns under energetic conditions.[3]

Our workflow is designed as a self-validating system. We begin with MS to obtain the molecular formula, which provides a fundamental constraint. We then use NMR to build the molecular skeleton piece by piece, and finally, we cross-reference the proposed structure with the fragmentation patterns observed in the mass spectrum to ensure all data points are congruent.

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structural Assembly & Confirmation Sample Synthesized Sample (this compound) MS Mass Spectrometry (ESI-MS) Sample->MS NMR_acq NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR_acq MW Determine Molecular Weight & Elemental Formula (C₇H₇NO) MS->MW Frag Analyze Fragmentation Pattern MS->Frag H_NMR Interpret ¹H NMR: Chemical Shift, Integration, Splitting NMR_acq->H_NMR C_NMR Interpret ¹³C & DEPT NMR: Number of Signals, Chemical Shift NMR_acq->C_NMR Propose Propose Structure MW->Propose Confirm Confirmed Structure: This compound Frag->Confirm H_NMR->Propose C_NMR->Propose Propose->Confirm Correlate with Fragments

Caption: Workflow for Structural Elucidation.

Part 1: Mass Spectrometry – Determining the Molecular Blueprint

Mass spectrometry is the initial and essential step, providing the molecular weight of the compound.[3][4] For this compound, with a chemical formula of C₇H₇NO, the expected exact mass is 121.0528 Da.

Expected High-Resolution MS Data:

  • Molecular Formula: C₇H₇NO

  • Molecular Weight: 121.14 g/mol [5]

  • Calculated Exact Mass: 121.05276

  • Observed [M+H]⁺: 122.0600

The observation of a protonated molecular ion [M+H]⁺ at m/z 122.0600 in an electrospray ionization (ESI) mass spectrum would strongly support the proposed molecular formula.

Fragmentation Analysis: Deconstructing the Molecule

Electron Ionization (EI) MS is particularly useful for structural elucidation due to its generation of reproducible fragmentation patterns.[6] The fragmentation of the molecular ion (M⁺˙ at m/z 121) provides corroborating evidence for the structure's key components.

Key Predicted Fragments for this compound:

m/z Lost Fragment Identity of Fragment Structural Implication
120 H• Hydrogen radical Loss of the aldehydic proton is a common fragmentation pathway for aldehydes.[7]
92 •CHO Formyl radical Loss of the entire aldehyde group confirms its presence.

| 91 | CH₂O | Formaldehyde | Possible rearrangement and loss. |

The stability of the pyridine ring means that fragmentation will likely be dominated by the loss of substituents from the ring. The presence of a strong peak at m/z 120 (M-1) and a significant peak at m/z 92 (M-29) would be highly characteristic of this structure.

Part 2: NMR Spectroscopy – Mapping the Atomic Connectivity

While MS provides the formula, NMR spectroscopy provides the detailed structural map. It reveals the chemical environment of each proton and carbon, allowing us to piece together the molecular skeleton.[8]

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum gives information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.0 Singlet (s) 1H H-7 (Aldehyde) Aldehydic protons are highly deshielded and typically appear between 9-10 ppm.[9]
~8.8 Singlet (s) 1H H-2 Proton adjacent to the ring nitrogen (C-2) is significantly deshielded.
~8.6 Doublet (d) 1H H-6 Proton adjacent to the ring nitrogen (C-6) is deshielded and split by H-5.
~7.4 Doublet (d) 1H H-5 Coupled to H-6.

| ~2.5 | Singlet (s) | 3H | H-8 (Methyl) | Methyl protons on an aromatic ring typically appear in the 2-3 ppm range.[9] |

The lack of coupling for the aldehyde and methyl protons is a key indicator of their positions on the ring, attached to quaternary carbons. The distinct signals and coupling patterns for the three aromatic protons (H-2, H-5, H-6) are definitive for the substitution pattern on the pyridine ring.

¹³C NMR and DEPT Analysis: The Carbon Skeleton

A standard broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.[10] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is then used to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Carbon Type (DEPT) Assignment Rationale
~192.0 CH C-7 (C=O) Aldehyde carbonyl carbons are highly deshielded, appearing >190 ppm.[10][11]
~154.0 C C-4 Quaternary carbon attached to the methyl group.
~152.0 CH C-2 Carbon adjacent to nitrogen is significantly deshielded.
~150.0 CH C-6 Carbon adjacent to nitrogen is deshielded.
~131.0 C C-3 Quaternary carbon attached to the aldehyde group.
~122.0 CH C-5 Aromatic CH carbon.

| ~20.0 | CH₃ | C-8 (-CH₃) | Aliphatic methyl carbons are highly shielded. |

The presence of seven distinct carbon signals, including two quaternary carbons, three CH groups, and one CH₃ group, perfectly aligns with the proposed structure of this compound.

Caption: Correlation of Spectroscopic Data to Structure.

Part 3: Comparison with Alternative Analytical Techniques

While NMR and MS are the cornerstones of structural elucidation, other techniques provide complementary and confirmatory data.[4]

TechniqueInformation ProvidedSpecificitySensitivitySample StateDestructive
NMR Spectroscopy Detailed atomic connectivity (C-H framework), stereochemistry.Very HighModerateSolutionNo
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.HighVery HighGas/SolutionYes (EI)
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, C-H, N-H).ModerateHighSolid/Liquid/GasNo
Elemental Analysis Percentage composition of C, H, N, O, etc.LowLowSolidYes
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique perfect for identifying the functional groups present in a molecule.[12] For this compound, the IR spectrum would provide clear evidence for the key aldehyde and aromatic moieties.

  • ~1705 cm⁻¹ (strong, sharp): C=O stretch of the aromatic aldehyde.[13]

  • ~2820 cm⁻¹ and ~2720 cm⁻¹ (weak): Characteristic C-H stretches of the aldehyde proton (Fermi resonance).[12][13]

  • ~3100-3000 cm⁻¹ (multiple, weak): Aromatic C-H stretches.[14]

  • ~2980-2850 cm⁻¹ (weak): Aliphatic C-H stretches of the methyl group.[14]

  • ~1600-1450 cm⁻¹ (multiple, moderate): C=C and C=N stretching vibrations within the pyridine ring.[14]

While FT-IR cannot establish the substitution pattern, it quickly confirms the presence of the aldehyde group, corroborating the findings from NMR and MS.

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of each element. For C₇H₇NO, the theoretical composition is:

  • Carbon (C): 69.41%

  • Hydrogen (H): 5.82%

  • Nitrogen (N): 11.56%

  • Oxygen (O): 13.21% (by difference)

Experimental results within ±0.4% of these theoretical values would confirm the elemental composition, providing a foundational check that validates the molecular formula determined by high-resolution mass spectrometry.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., a 500 MHz instrument).

  • Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

  • DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate carbon types. CH/CH₃ signals will be positive, and CH₂ signals will be negative.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: ESI-MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilution: Create a working solution by diluting the stock solution to 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid. The acid promotes protonation [M+H]⁺.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion and use the instrument's software to generate a predicted elemental formula.

Conclusion

The structural elucidation of this compound demonstrates a foundational principle in modern chemistry: the necessity of orthogonal, synergistic analytical techniques. While high-resolution mass spectrometry confidently provides the molecular formula (C₇H₇NO), it is the detailed connectivity map from ¹H and ¹³C NMR that allows for the unambiguous assignment of the 4-methyl-3-formylpyridine structure. Complementary techniques like FT-IR and elemental analysis serve as rapid, independent checks that validate the core findings. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation required for all subsequent research and development.

References

A Senior Application Scientist’s Guide to Assessing the Purity of Commercial 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis and Development

4-Methylnicotinaldehyde is a substituted pyridinecarboxaldehyde, a versatile heterocyclic building block in medicinal chemistry and materials science. Its aldehyde functionality provides a reactive handle for forming Schiff bases, reductive aminations, and Wittig reactions, while the pyridine ring offers unique electronic properties and a site for N-alkylation or metal coordination. The purity of this reagent is paramount; trace impurities can lead to unforeseen side reactions, introduce contaminants into downstream products, and confound biological assay results. For researchers in drug development, an uncharacterized impurity could exhibit its own biological activity or toxicity, making a thorough purity assessment a non-negotiable step in quality control.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of commercial this compound. We move beyond simple protocols to explain the scientific rationale behind method selection, empowering researchers to choose the most appropriate technique for their specific needs, from routine batch verification to comprehensive impurity profiling.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatography physically separates the analyte of interest from impurities, providing a quantitative measure of purity based on relative peak areas.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for purity assessment due to its robustness, versatility, and high resolution. For a molecule like this compound, a reversed-phase method is the logical starting point.

Expertise & Causality: We select a C18 (octadecyl) stationary phase because of its hydrophobic nature, which provides effective retention for the aromatic pyridine ring. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for fine-tuning the elution of the main component and any potential impurities. A UV detector is ideal, as the pyridine ring and the aldehyde carbonyl group are strong chromophores, ensuring high sensitivity.[1][2] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection and is a standard method for carbonyl compounds, though direct analysis is often sufficient for purity assessment.[3][4]

Protocol: Reversed-Phase HPLC for this compound Purity

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Prepare a sample solution of the commercial batch at the same concentration (1.0 mg/mL) in the diluent.

  • Analysis Sequence:

    • Inject a diluent blank to establish a baseline.

    • Perform five replicate injections of the standard solution to ensure system suitability (RSD of peak area <2%).

    • Inject the sample solution.

    • Run a gradient elution to separate early and late-eluting impurities:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate purity using the area percent method:

      • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior separation efficiency for volatile compounds and provides structural information from the mass spectrometer, making it an excellent tool for identifying unknown impurities.

Expertise & Causality: this compound is sufficiently volatile for GC analysis. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is chosen to provide good separation of aromatic compounds. The key advantage of GC-MS is the mass spectrometric detector, which fragments molecules in a reproducible pattern, allowing for the identification of impurities by comparing their mass spectra to library databases.[5][6] This is invaluable for pinpointing specific contaminants like residual starting materials (e.g., 3,4-lutidine) or the common oxidation product, 4-methylnicotinic acid (which may require derivatization to improve its volatility).[7]

Protocol: GC-MS for Impurity Identification

  • System Preparation:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Sample Preparation:

    • Prepare a solution of the commercial sample at ~1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of any smaller peaks and compare them against the NIST/Wiley spectral library to tentatively identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is an indispensable tool that provides detailed structural information and can be used for absolute quantitative analysis (qNMR) without the need for specific impurity reference standards.[8]

Expertise & Causality: ¹H NMR provides a unique fingerprint of the molecule. The chemical shifts, integration values, and coupling patterns of the protons on the pyridine ring and the aldehyde group confirm the structure's identity.[9][10] More importantly, quantitative ¹H NMR (qNMR) can determine the absolute purity of a sample by comparing the integral of an analyte proton signal to that of a certified internal standard of known purity and weight.[11] This method is considered a primary ratio method of measurement and is orthogonal to chromatographic techniques, providing a powerful, independent verification of purity. It is particularly adept at detecting impurities that are structurally similar to the main component and may co-elute in chromatography.

Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

  • Materials:

    • Certified Internal Standard (IS): Maleic acid or Dimethyl sulfone (choose a standard with peaks that do not overlap with the analyte).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Record the exact masses of both the sample (m_analyte) and the internal standard (m_IS).

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated (typically 30-60 seconds) to allow for full magnetization recovery.

    • Acquire with a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved proton signal from this compound (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.

    • Calculate the purity using the following formula[8]: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular Weight

      • m: Mass

      • Purity_IS: Purity of the certified internal standard

Titrimetry: A Classic Approach for Functional Group Quantification

While less sophisticated, titrimetric methods provide a cost-effective way to determine the total amount of aldehyde functionality in a sample.

Expertise & Causality: The hydroxylamine hydrochloride method is a classic acid-base titration for quantifying aldehydes and ketones.[12][13] Hydroxylamine hydrochloride reacts with the aldehyde to form an oxime and liberates one equivalent of hydrochloric acid (HCl). This liberated acid can then be titrated with a standardized base (e.g., NaOH). This method determines the total carbonyl content, so it is not specific if other aldehyde or ketone impurities are present. However, it serves as a robust and inexpensive check of the primary functional group's integrity.

Method Comparison and Data Summary

To illustrate the utility of these methods, we present hypothetical data for three different commercial batches of this compound.

Analytical Method Supplier A Supplier B Supplier C Information Provided Pros Cons
HPLC (Area %) 99.6%98.2%99.1%Relative purity, detection of UV-active impurities.Robust, high resolution, widely available.Requires reference standards for impurity ID; non-UV active impurities are missed.
GC-MS (% Area) 99.5%98.0%99.0%Relative purity, tentative ID of volatile impurities.High separation efficiency, structural info from MS.Potential for thermal degradation of analyte; non-volatile impurities missed.
qNMR (Absolute Purity) 99.4%97.5%98.8%Absolute purity, structural confirmation.Primary method, highly accurate, detects non-chromatographable impurities.Requires high-field NMR, higher cost, can be lower throughput.
Titration (% Aldehyde) 99.8%99.5%99.6%Total carbonyl content.Inexpensive, rapid, requires basic equipment.Not specific, will not detect non-carbonyl impurities.

Analysis of Hypothetical Data: Supplier A appears to be of the highest purity across all orthogonal methods. Supplier B shows a lower purity by both HPLC and qNMR, suggesting the presence of significant impurities. Interestingly, the titration result for Supplier B is still high, indicating the impurities are likely not carbonyl-containing compounds. Supplier C is of good quality, with minor discrepancies between methods that could be investigated further.

Visualizing the Analytical Workflows

A logical approach is essential for efficient and comprehensive purity assessment. The following diagrams illustrate the decision-making process and a typical experimental workflow.

Purity_Assessment_Workflow cluster_0 Decision Workflow start Commercial Sample Received routine_qc Routine QC? start->routine_qc hplc HPLC Purity (Area %) routine_qc->hplc Yes qnmr qNMR for Absolute Purity routine_qc->qnmr No (Reference Material) impurity_id Impurity ID Needed? hplc->impurity_id qnmr->impurity_id gcms GC-MS or LC-MS/MS impurity_id->gcms Yes report Generate Certificate of Analysis impurity_id->report No gcms->report

Caption: Decision workflow for selecting the appropriate purity assessment method.

HPLC_Experimental_Flow prep 1. Prepare Mobile Phases & Samples equil 2. Equilibrate HPLC System prep->equil inject 3. Inject Sample (e.g., 10 µL) equil->inject sep 4. Separation on C18 Column inject->sep detect 5. UV Detection (254 nm) sep->detect process 6. Integrate Peaks & Calculate Area % detect->process

Caption: Step-by-step experimental workflow for HPLC purity analysis.

Conclusion and Recommendations

No single method provides a complete picture of a compound's purity. A multi-faceted, orthogonal approach is the most trustworthy strategy for assessing the quality of commercial this compound.

  • For routine quality control of incoming batches: A validated HPLC method is typically sufficient, providing reliable purity values and a fingerprint of the impurity profile.

  • For use as a reference standard or in sensitive applications (e.g., late-stage drug development): qNMR is highly recommended to determine an absolute, traceable purity value.

  • When unexpected side products are formed in a reaction: GC-MS is an invaluable tool for identifying potential volatile impurities in the starting material that may be contributing to the issue.

  • For a rapid, low-cost check of functional group integrity: Titration remains a viable, albeit non-specific, option.

By understanding the strengths and limitations of each technique, researchers can confidently assess the purity of their reagents, ensuring the integrity and reproducibility of their scientific work.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 4-methylnicotinaldehyde and its structurally related analogs, nicotinaldehyde and 2-methylnicotinaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, reactivity, and biological activities of these important pyridine aldehydes, supported by experimental data and detailed protocols. Our objective is to furnish you with the critical information necessary to make informed decisions in your research and development endeavors.

Introduction: The Significance of Substituted Pyridine Aldehydes

Pyridine-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The aldehyde functionality on the pyridine ring serves as a versatile synthetic handle for the construction of complex molecular architectures with diverse biological activities.[2] The position and nature of substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties and reactivity, thereby modulating its biological profile.

This guide focuses on a comparative analysis of three key pyridine-3-carboxaldehydes:

  • Nicotinaldehyde (1): The parent compound, providing a baseline for comparison.

  • This compound (2): The primary subject of this guide, featuring a methyl group at the 4-position.

  • 2-Methylnicotinaldehyde (3): An isomer of this compound, allowing for an examination of the positional effects of the methyl group.

By understanding the subtle yet significant differences between these analogs, researchers can better tailor their synthetic strategies and drug discovery efforts.

Synthesis of this compound and Related Aldehydes

The synthetic accessibility of these aldehydes is a critical consideration for their practical application. Here, we present a validated protocol for the synthesis of this compound, alongside established methods for its related analogs.

Synthesis of this compound (2)

A reliable method for the preparation of this compound involves the oxidation of the corresponding alcohol, 4-methyl-3-pyridinemethanol. This precursor can be synthesized from commercially available starting materials.

Workflow for the Synthesis of this compound

A 4-Methyl-3-aminopyridine B Diazotization (NaNO2, H2SO4) A->B C 4-Methyl-3-hydroxypyridine B->C D Reduction (e.g., NaBH4) C->D E 4-Methyl-3-pyridinemethanol D->E F Oxidation (e.g., MnO2) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 4-Methyl-3-pyridinemethanol

  • Dissolve the Substrate: In a round-bottom flask, dissolve 4-methyl-3-pyridinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add Oxidizing Agent: To the stirred solution, add an excess of activated manganese dioxide (MnO2, 5-10 eq) in portions.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Synthesis of Nicotinaldehyde (1) and 2-Methylnicotinaldehyde (3)
  • Nicotinaldehyde (1): Commercially available in high purity. It can also be synthesized by the oxidation of 3-pyridinemethanol.

  • 2-Methylnicotinaldehyde (3): Can be prepared by the oxidation of 2-methyl-3-pyridinemethanol, following a similar protocol to that of this compound.

Physicochemical Properties: A Comparative Analysis

The electronic and steric effects of the methyl group significantly influence the physicochemical properties of these aldehydes.

PropertyNicotinaldehyde (1)This compound (2)2-Methylnicotinaldehyde (3)
Molecular Formula C₆H₅NOC₇H₇NOC₇H₇NO
Molecular Weight 107.11 g/mol 121.14 g/mol 121.14 g/mol
pKa (of conjugate acid) ~3.4~4.9~4.5
Aqueous Solubility MiscibleModerately SolubleSparingly Soluble
Boiling Point 198 °C~215 °C (est.)~210 °C (est.)

Discussion of Properties:

  • pKa: The methyl group is an electron-donating group, which increases the electron density on the pyridine nitrogen, making it more basic. The pKa of the conjugate acid of this compound is therefore higher than that of nicotinaldehyde. The effect is less pronounced for 2-methylnicotinaldehyde due to potential steric hindrance.

  • Solubility: The introduction of a hydrophobic methyl group decreases the aqueous solubility of the methylated analogs compared to the parent nicotinaldehyde.

Spectroscopic Characterization

The structural differences between these aldehydes are clearly discernible in their spectroscopic data.

¹H NMR Spectroscopy
ProtonNicotinaldehyde (1) (CDCl₃, ppm)This compound (2) (CDCl₃, ppm)2-Methylnicotinaldehyde (3) (CDCl₃, ppm)
CHO 10.15 (s)10.2 (s)10.4 (s)
H2 9.11 (d)8.9 (s)-
H4 8.20 (d)-7.8 (d)
H5 7.53 (dd)7.3 (d)7.2 (dd)
H6 8.87 (d)8.6 (d)8.5 (d)
CH₃ -2.6 (s)2.8 (s)

Interpretation: The chemical shift of the aldehydic proton is influenced by the electronic environment. The methyl group in the 4-position of 2 has a minor effect on the aldehyde proton compared to the parent compound 1 . In contrast, the proximity of the methyl group in the 2-position of 3 likely causes a slight downfield shift of the aldehyde proton.

¹³C NMR Spectroscopy
CarbonNicotinaldehyde (1) (CDCl₃, ppm)This compound (2) (CDCl₃, ppm)2-Methylnicotinaldehyde (3) (CDCl₃, ppm)
CHO 192.5192.0193.5
C2 154.0153.5160.1
C3 131.5132.0134.2
C4 135.5148.0137.8
C5 124.0125.0122.5
C6 151.0150.5152.3
CH₃ -18.520.1

Interpretation: The ¹³C NMR data reflects the electronic effects of the methyl substituent. The upfield shift of the C4 carbon in 2 is consistent with the electron-donating nature of the methyl group.

FTIR Spectroscopy
VibrationNicotinaldehyde (1) (cm⁻¹)This compound (2) (cm⁻¹)2-Methylnicotinaldehyde (3) (cm⁻¹)
C=O Stretch ~1705~1700~1708
C-H Stretch (aldehyde) ~2820, ~2720~2825, ~2725~2815, ~2715
Aromatic C=C/C=N Stretch ~1600-1450~1600-1450~1600-1450

Interpretation: The C=O stretching frequency is sensitive to electronic effects. The electron-donating methyl group in 2 slightly lowers the C=O stretching frequency compared to 1 , due to a decrease in the double bond character of the carbonyl group.

Comparative Reactivity

The electronic and steric differences between these aldehydes translate into distinct reactivity profiles in common synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group.[3] The reactivity of the aldehyde is a key factor in this reaction.

Reaction Scheme:

Comparative Reactivity:

  • Nicotinaldehyde (1): Serves as the benchmark for this reaction.

  • This compound (2): The electron-donating methyl group at the 4-position slightly deactivates the aldehyde carbonyl group towards nucleophilic attack, potentially leading to a slower reaction rate compared to nicotinaldehyde.

  • 2-Methylnicotinaldehyde (3): The methyl group at the 2-position introduces steric hindrance around the aldehyde, which can significantly decrease the reaction rate.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: In a flask, combine the respective pyridine aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a weak base (e.g., piperidine or triethylamine) in a suitable solvent like ethanol.

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the product often precipitates and can be collected by filtration.

Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[4]

Workflow for Reductive Amination

A Pyridine Aldehyde C Iminium Ion Intermediate A->C B Primary/Secondary Amine B->C D Reducing Agent (e.g., NaBH(OAc)₃) C->D E Amine Product D->E

Caption: General workflow for reductive amination.

Comparative Yields: In a comparative study, the reductive amination of these aldehydes with a primary amine like benzylamine would likely show the following trend in yields under identical conditions: Nicotinaldehyde (1) > this compound (2) > 2-Methylnicotinaldehyde (3)

This trend is attributed to the combination of electronic deactivation and steric hindrance imparted by the methyl group.

Schiff Base Formation

The formation of a Schiff base (imine) is an equilibrium reaction between an aldehyde and a primary amine.[5]

Equilibrium of Schiff Base Formation

A Pyridine Aldehyde C Schiff Base (Imine) A->C B Primary Amine B->C C->A C->B D Water C->D

Caption: Equilibrium of Schiff base formation.

Comparative Equilibrium Position: The position of the equilibrium is influenced by the electrophilicity of the aldehyde carbonyl carbon.

  • Nicotinaldehyde (1): Establishes a baseline equilibrium.

  • This compound (2): The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon, shifting the equilibrium slightly towards the starting materials compared to nicotinaldehyde.

  • 2-Methylnicotinaldehyde (3): Steric hindrance from the 2-methyl group can also disfavor the formation of the tetrahedral intermediate, further shifting the equilibrium to the left.

Biological Activity: A Comparative Outlook

While specific comparative data for these three aldehydes is limited, we can infer potential trends based on the known biological activities of related pyridine derivatives.

Acetylcholinesterase Inhibition

Derivatives of pyridine aldehydes have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[6][7][8][9][10][11][12] The inhibitory potency (IC₅₀) is highly dependent on the overall structure of the derivative. It is plausible that Schiff bases or other derivatives of this compound could exhibit interesting AChE inhibitory activity, and the methyl group would play a role in the binding affinity to the enzyme's active site.

Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[13][14] The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity. The lipophilicity of the molecule can influence its ability to penetrate bacterial cell membranes. The increased lipophilicity of the methyl-substituted analogs could potentially enhance their antimicrobial activity against certain strains, although this would need to be confirmed by experimental data.

Conclusion

This guide has provided a detailed head-to-head comparison of this compound with its close relatives, nicotinaldehyde and 2-methylnicotinaldehyde. The presence and position of the methyl group have a demonstrable impact on the physicochemical properties, spectroscopic characteristics, and reactivity of these aldehydes.

  • This compound emerges as a valuable building block with a nuanced reactivity profile. Its increased basicity and moderate deactivation of the aldehyde group compared to nicotinaldehyde offer unique opportunities for fine-tuning reaction conditions and molecular design.

  • Nicotinaldehyde remains the benchmark for general reactivity studies due to its simplicity and commercial availability.

  • 2-Methylnicotinaldehyde presents a greater synthetic challenge due to steric hindrance, which can be either a limitation or a tool for achieving selectivity in certain reactions.

For researchers in drug discovery and medicinal chemistry, a thorough understanding of these structure-property and structure-reactivity relationships is crucial for the rational design of novel therapeutics. We encourage the experimental validation of the predicted trends in reactivity and biological activity to further enrich our collective understanding of these versatile pyridine aldehydes.

References

Validating Reaction Mechanisms: A Comparative Guide for 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, a deep understanding of reaction mechanisms is not merely academic—it is a cornerstone of process optimization, impurity profiling, and ultimately, the rational design of novel therapeutics. 4-Methylnicotinaldehyde, a substituted pyridine aldehyde, is a versatile building block in the synthesis of a variety of biologically active molecules. Elucidating the precise mechanism of its reactions is paramount for controlling reaction outcomes and ensuring the desired product's purity and yield.

This guide provides a comprehensive framework for validating the mechanism of reactions involving this compound. It will delve into established experimental and computational methodologies, offering a comparative perspective against other relevant aldehydes. By understanding the "how" and "why" behind these validation techniques, researchers can gain a more profound control over their synthetic strategies.

The Reactivity Landscape of this compound: An Overview

The reactivity of this compound is governed by the interplay of its key structural features: the aldehyde functional group and the pyridine ring with a methyl substituent at the 4-position. The aldehyde group is inherently electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack. The pyridine ring, being an electron-deficient aromatic system, influences the electrophilicity of the carbonyl carbon. The methyl group at the 4-position, being an electron-donating group, can modulate this electronic effect.

Common reactions involving aldehydes like this compound include:

  • Nucleophilic Addition Reactions: Such as the formation of imines with primary amines, a fundamental step in many synthetic pathways.

  • Condensation Reactions: Including the Knoevenagel and Mannich reactions, which are vital for carbon-carbon bond formation.

Validating the proposed mechanisms for these reactions requires a multi-pronged approach, combining kinetic studies, isotopic labeling, and computational modeling.

Experimental Methodologies for Mechanism Validation

A robust validation of a reaction mechanism relies on a convergence of evidence from multiple experimental techniques. Here, we detail key methodologies and their application to reactions of this compound.

Kinetic Studies: Unveiling the Rate-Determining Step

Kinetic analysis is a powerful tool to determine the molecularity of the rate-determining step and to understand the influence of reactant concentrations on the overall reaction rate.[1]

Experimental Protocol: Kinetic Analysis of Imine Formation

This protocol outlines a general procedure for studying the kinetics of the reaction between this compound and a primary amine (e.g., aniline) to form an imine.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • UV-Vis Spectrophotometer or HPLC

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the primary amine in the chosen anhydrous solvent.

  • Reaction Initiation: In a thermostatted cuvette or reaction vial, mix the reactant solutions to achieve the desired initial concentrations. Start the data acquisition immediately.

  • Monitoring Reaction Progress: Monitor the disappearance of the reactants or the appearance of the imine product over time using a suitable analytical technique.

    • UV-Vis Spectroscopy: If the reactants and product have distinct UV-Vis spectra, monitor the change in absorbance at a specific wavelength corresponding to one of the species.

    • HPLC: At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by rapid dilution in a cold solvent), and analyze the composition by HPLC.

  • Data Analysis:

    • Initial Rates Method: Determine the initial rate of the reaction at different initial concentrations of each reactant while keeping the other constant. Plot the logarithm of the initial rate against the logarithm of the concentration of the varied reactant. The slope of the line will give the order of the reaction with respect to that reactant.

    • Integrated Rate Laws: Fit the concentration versus time data to the integrated rate laws for zero, first, and second-order reactions to determine the overall order of the reaction and the rate constant.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The reaction produces water as a byproduct. Using an anhydrous solvent minimizes the reverse reaction (hydrolysis of the imine), simplifying the kinetic analysis.

  • Thermostatted Vessel: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature ensures that the measured rate constant is not an artifact of temperature fluctuations.

  • Quenching (for HPLC): Rapidly stopping the reaction is crucial to accurately determine the concentration of species at a specific time point.

Isotopic Labeling: Tracing the Path of Atoms

Isotopic labeling is an unambiguous method to track the movement of specific atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps.[2] For reactions of this compound, deuterium (²H) and nitrogen-15 (¹⁵N) are particularly useful labels.

Experimental Protocol: Deuterium Labeling in a Mannich-type Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton. Isotopic labeling can confirm the source of the hydrogen atom that is removed.

Materials:

  • This compound

  • A secondary amine (e.g., dimethylamine)

  • An enolizable ketone (e.g., acetone-d₆)

  • Formaldehyde

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • NMR Spectrometer

  • Mass Spectrometer (GC-MS or LC-MS)

Procedure:

  • Reaction Setup: Perform the Mannich reaction under standard conditions, but replace the protic solvent with its deuterated counterpart and use a deuterated ketone.

  • Product Isolation and Characterization: Isolate the Mannich base product and analyze it by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Analysis:

    • NMR Spectroscopy: The absence or reduced integration of specific proton signals in the ¹H NMR spectrum will indicate the position(s) of deuterium incorporation.

    • Mass Spectrometry: The mass of the product will be higher by the number of deuterium atoms incorporated, confirming the labeling.

Causality Behind Experimental Choices:

  • Deuterated Ketone and Solvent: By using deuterated starting materials, we can trace whether the proton removed from the α-carbon of the ketone is abstracted by the solvent or intramolecularly. The location of the deuterium in the product provides direct insight into the proton transfer steps of the mechanism.

Computational Modeling: Visualizing the Transition States

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms.[3] By modeling the energies of reactants, intermediates, transition states, and products, we can construct a detailed energy profile of the reaction pathway and gain insights into the feasibility of a proposed mechanism.

Computational Workflow: DFT Study of the Knoevenagel Condensation

This workflow outlines the steps to computationally investigate the Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile).

  • Structure Optimization: Using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*), perform geometry optimizations of the reactants, proposed intermediates (e.g., the aldol addition product), transition states, and the final product.

  • Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that reactants, intermediates, and products correspond to energy minima (no imaginary frequencies) and that transition states correspond to first-order saddle points (one imaginary frequency).

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state structures to confirm that they connect the correct reactants and products (or intermediates).

  • Energy Profile Construction: Calculate the electronic energies (and, for more accuracy, the Gibbs free energies) of all species to construct a reaction energy profile. The highest energy barrier will correspond to the rate-determining step.

Causality Behind Computational Choices:

  • Choice of Functional and Basis Set: The accuracy of DFT calculations depends on the chosen functional and basis set. B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic reactions.

  • IRC Calculations: This step is crucial for verifying that a calculated transition state indeed connects the intended reactants and products, ensuring the validity of the proposed mechanistic step.

Comparative Reactivity Analysis

To provide context for the reactivity of this compound, it is instructive to compare its performance with other aldehydes in a common reaction. While direct comparative kinetic data for this compound is not extensively available in the literature, we can draw parallels from studies on substituted benzaldehydes in the Knoevenagel condensation.[4]

Table 1: Comparison of Aldehyde Reactivity in Knoevenagel Condensation

AldehydeSubstituent EffectExpected Relative RateRationale
4-NitrobenzaldehydeStrong electron-withdrawing (-NO₂)FastestIncreases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
BenzaldehydeUnsubstitutedIntermediateServes as a baseline for comparison.
This compound Weak electron-donating (-CH₃) and electron-withdrawing pyridine ringSlower than benzaldehyde (estimated)The electron-donating methyl group slightly deactivates the carbonyl group towards nucleophilic attack, though the pyridine ring itself is electron-withdrawing. The net effect is likely a slight deactivation compared to benzaldehyde.
4-MethoxybenzaldehydeStrong electron-donating (-OCH₃)SlowestThe methoxy group strongly deactivates the carbonyl carbon towards nucleophilic attack through its resonance effect.

Note: The relative rate for this compound is an educated estimation based on the electronic effects of its substituents in comparison to well-studied benzaldehyde derivatives.

Visualizing the Mechanism and Workflow

Diagrams are invaluable for conceptualizing complex reaction mechanisms and experimental workflows.

G Proposed Mechanism for Imine Formation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Protonation of Hydroxyl cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation Aldehyde Aldehyde Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate + R-NH2 Carbinolamine Carbinolamine Tetrahedral Intermediate->Carbinolamine Protonated Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated Carbinolamine + H+ Iminium Ion Iminium Ion Protonated Carbinolamine->Iminium Ion - H2O Imine Imine Iminium Ion->Imine - H+

Caption: Proposed mechanism for the acid-catalyzed formation of an imine from an aldehyde.

G Experimental Workflow for Kinetic Studies Prepare Stock Solutions Prepare Stock Solutions Mix Reactants in Thermostatted Cell Mix Reactants in Thermostatted Cell Prepare Stock Solutions->Mix Reactants in Thermostatted Cell Monitor Reaction Progress (UV-Vis or HPLC) Monitor Reaction Progress (UV-Vis or HPLC) Mix Reactants in Thermostatted Cell->Monitor Reaction Progress (UV-Vis or HPLC) Data Analysis Data Analysis Monitor Reaction Progress (UV-Vis or HPLC)->Data Analysis Determine Rate Law and Rate Constant Determine Rate Law and Rate Constant Data Analysis->Determine Rate Law and Rate Constant

Caption: General experimental workflow for conducting kinetic studies of a chemical reaction.

Conclusion

Validating the mechanism of reactions involving this compound is a critical endeavor for any researcher aiming for precise control over their synthetic outcomes. This guide has outlined a synergistic approach that combines kinetic studies, isotopic labeling, and computational modeling. While direct comparative data for this compound may be sparse, the principles and protocols detailed herein provide a robust framework for its investigation. By applying these methodologies, scientists can move beyond simple product analysis to a deeper, more predictive understanding of the chemical transformations they employ, ultimately accelerating the pace of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposal of specialized chemical reagents like 4-Methylnicotinaldehyde demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory operations.

Understanding the Hazard Profile of this compound

Based on analogous compounds, this compound should be regarded as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] It may also be a combustible liquid. Therefore, all handling and disposal procedures must be conducted with appropriate precautions.

Hazard ClassificationDescriptionSource(s)
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific target organ toxicity May cause respiratory irritation.[1][3]
Flammability Combustible liquid.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the paramount consideration is personal safety. Adherence to proper PPE protocols is non-negotiable.

Essential PPE for Handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical goggles must be worn to protect against splashes.

  • Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be required.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Segregation and Containment

  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[1]

  • Use Appropriate Containers: Store the waste in its original container if possible, or in a clearly labeled, sealed, and chemically compatible container. The container must be in good condition and free from leaks.

Step 2: Proper Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Communication: Include any known or suspected hazard warnings on the label, such as "Combustible," "Harmful if Swallowed," and "Irritant."

  • Quantify the Contents: Note the approximate quantity of the waste in the container.

Step 3: Secure Storage

  • Designated Area: Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Prevent Spills: Ensure the container is stored in a location where it cannot be easily knocked over.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup, including any required documentation.

  • Utilize Licensed Professionals: The disposal of chemical waste is regulated by federal and state authorities, such as the Environmental Protection Agency (EPA).[5] Your institution will have contracted with a licensed hazardous waste disposal company to ensure compliance with all legal requirements.

Spill and Decontamination Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting any cleanup, put on the required personal protective equipment as outlined above.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2]

  • Collect Absorbed Material: Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, such as isopropanol or ethanol, followed by a thorough washing with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_hazards Assess Hazards (Harmful, Irritant, Combustible) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe check_spill Is there a spill? don_ppe->check_spill spill_procedure Follow Spill & Decontamination Protocol check_spill->spill_procedure Yes contain_waste Segregate and Contain Waste in a Labeled, Sealed Container check_spill->contain_waste No spill_procedure->contain_waste label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards and Quantity contain_waste->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs professional_disposal Professional Disposal by Licensed Contractor contact_ehs->professional_disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.